molecular formula C9H9NO4 B195265 5-Ethylpyridine-2,3-dicarboxylic acid CAS No. 102268-15-5

5-Ethylpyridine-2,3-dicarboxylic acid

Cat. No.: B195265
CAS No.: 102268-15-5
M. Wt: 195.17 g/mol
InChI Key: MTAVBTGOXNGCJR-UHFFFAOYSA-N
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Description

used in the synthesis of a breathable microporous metal-organic framework

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-ethylpyridine-2,3-dicarboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NO4/c1-2-5-3-6(8(11)12)7(9(13)14)10-4-5/h3-4H,2H2,1H3,(H,11,12)(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTAVBTGOXNGCJR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=C(N=C1)C(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8029072
Record name 5-Ethyl-2,3-pyridinedicarboxylic acid
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Molecular Weight

195.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

102268-15-5
Record name 5-Ethyl-2,3-pyridinedicarboxylic acid
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URL https://commonchemistry.cas.org/detail?cas_rn=102268-15-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name 5-Ethylquinolinic acid
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,3-Pyridinedicarboxylic acid, 5-ethyl-
Source EPA Chemicals under the TSCA
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 5-Ethyl-2,3-pyridinedicarboxylic acid
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-ETHYLQUINOLINIC ACID
Source FDA Global Substance Registration System (GSRS)
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Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 5-Ethylpyridine-2,3-dicarboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Ethylpyridine-2,3-dicarboxylic acid, also known as 5-ethylquinolinic acid, is a pyridine derivative with significant potential in various scientific fields, including medicinal chemistry and materials science.[1] Its structure, featuring a substituted pyridine ring with two carboxylic acid groups, makes it a versatile building block for the synthesis of more complex molecules and a candidate for the design of chelating ligands.[1] This technical guide provides a comprehensive overview of the chemical and physical properties of this compound, detailed experimental protocols for its synthesis, and a summary of its known biological activities.

Chemical and Physical Properties

This compound is an organic compound with the molecular formula C₉H₉NO₄ and a molecular weight of 195.17 g/mol .[1] It is a solid at room temperature and is characterized by its low water solubility.[2]

Quantitative Data Summary

The following table summarizes the key quantitative data for this compound and its commonly used diethyl ester derivative.

PropertyThis compoundThis compound diethyl ester
Molecular Formula C₉H₉NO₄[1]C₁₃H₁₇NO₄[3][4]
Molecular Weight 195.17 g/mol [1]251.28 g/mol [3]
CAS Number 102268-15-5[1]105151-39-1[4]
Melting Point 152-154 °C[5]Not available
Boiling Point 421.2±45.0 °C (Predicted)[5]180-190 °C (5-7 Torr)[6]
Density 1.388±0.06 g/cm³ (Predicted)[5]1.120±0.06 g/cm³ (Predicted)[6]
Solubility Low water solubility[2]Soluble in DMSO, Methanol (Slightly)[7]
pKa Not available-0.20±0.10 (Predicted)[7]
Spectral Data
  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to elucidate the structure of the molecule. Predicted ¹³C NMR data suggests characteristic shifts for the pyridine ring carbons and the carboxylic acid groups.

  • Infrared (IR) Spectroscopy: The IR spectrum is expected to show characteristic absorption bands for the O-H stretching of the carboxylic acid groups, C=O stretching of the carboxyl groups, and C=N and C=C stretching of the pyridine ring.

  • Mass Spectrometry: Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound, confirming its molecular formula.

Stability and Reactivity

This compound is stable under normal conditions.[2] It is incompatible with strong oxidizing agents.[2] Hazardous decomposition products are not expected under normal use conditions, and hazardous polymerization does not occur.[2]

Experimental Protocols: Synthesis

The synthesis of this compound can be achieved through a multi-step process, which often involves the synthesis of its diethyl ester followed by hydrolysis. A common approach is the condensation of diethyl α-chlorooxalacetate with 2-ethyl-2-propenal in the presence of a nitrogen source, followed by hydrolysis of the resulting diethyl ester.

Synthesis of Diethyl 5-ethylpyridine-2,3-dicarboxylate

This protocol is adapted from patented industrial processes.

Materials:

  • Diethyl α-chlorooxalacetate

  • 2-Ethyl-2-propenal

  • Ammonium acetate

  • Ethanol

Procedure:

  • In a reaction vessel, dissolve ammonium acetate in ethanol.

  • Heat the solution to 70-80°C with stirring.

  • Prepare a mixture of diethyl α-chlorooxalacetate and 2-ethyl-2-propenal.

  • Add the mixture dropwise to the heated ammonium acetate solution while maintaining the reaction temperature.

  • After the addition is complete, continue to stir the reaction mixture at the same temperature for several hours until the reaction is complete (monitored by a suitable analytical technique such as TLC or GC).

  • Cool the reaction mixture and filter to remove any solid byproducts.

  • Concentrate the filtrate under reduced pressure to obtain the crude diethyl 5-ethylpyridine-2,3-dicarboxylate.

  • The crude product can be purified by vacuum distillation.

Hydrolysis to this compound

Materials:

  • Diethyl 5-ethylpyridine-2,3-dicarboxylate

  • Sodium hydroxide (aqueous solution)

  • Sulfuric acid (or other strong acid)

  • Toluene

  • Water

Procedure:

  • In a reaction flask, mix diethyl 5-ethylpyridine-2,3-dicarboxylate with toluene and water.

  • Add a concentrated aqueous solution of sodium hydroxide to the mixture with vigorous stirring.

  • Heat the mixture to reflux and maintain for several hours until the hydrolysis is complete.

  • Cool the reaction mixture to room temperature and allow the layers to separate.

  • Separate the aqueous layer containing the sodium salt of the dicarboxylic acid.

  • Acidify the aqueous layer to a pH of approximately 1.8-3.5 with sulfuric acid at a controlled temperature (e.g., 45-55°C).

  • Cool the acidified solution to induce crystallization of the this compound.

  • Collect the precipitated solid by filtration, wash with cold water, and dry under reduced pressure.

Biological Activity and Applications

Research indicates that this compound and its derivatives possess a range of biological activities, making them interesting candidates for drug discovery and development.

  • Antimicrobial Properties: Studies have suggested that this compound may exhibit antimicrobial effects against certain strains of bacteria.[1]

  • Antioxidant Activity: The compound has shown potential as an antioxidant, which could be beneficial in mitigating oxidative stress-related conditions.[1]

  • Enzyme Inhibition: There is evidence to suggest that it may act as an inhibitor for specific enzymes, presenting opportunities for targeting metabolic pathways in various diseases.[1]

Due to its chemical properties and biological activities, this compound serves as a valuable intermediate in the synthesis of:

  • Pharmaceuticals: As a building block for active pharmaceutical ingredients (APIs).

  • Agrochemicals: In the development of herbicides and pesticides.

  • Specialty Chemicals: As a precursor for various complex organic compounds.

Visualizations

Synthesis Workflow

The following diagram illustrates the general workflow for the synthesis of this compound.

SynthesisWorkflow cluster_ester Synthesis of Diethyl Ester cluster_acid Hydrolysis start_ester Diethyl α-chlorooxalacetate + 2-Ethyl-2-propenal + Ammonium Acetate reaction_ester Cyclocondensation (Ethanol, 70-80°C) start_ester->reaction_ester product_ester Diethyl 5-ethylpyridine-2,3-dicarboxylate reaction_ester->product_ester start_acid Diethyl 5-ethylpyridine-2,3-dicarboxylate product_ester->start_acid reaction_acid Base Hydrolysis (NaOH) then Acidification (H₂SO₄) start_acid->reaction_acid product_acid This compound reaction_acid->product_acid

Caption: Synthesis workflow for this compound.

Relationship between the Acid and its Diethyl Ester

The following diagram illustrates the chemical relationship and interconversion between this compound and its diethyl ester.

AcidEsterRelationship Acid This compound (C₉H₉NO₄) Ester Diethyl 5-ethylpyridine-2,3-dicarboxylate (C₁₃H₁₇NO₄) Acid->Ester Esterification (+ Ethanol, Acid catalyst) Ester->Acid Hydrolysis (+ H₂O, Acid or Base catalyst)

Caption: Interconversion of the acid and its diethyl ester.

Conclusion

This compound is a molecule of significant interest with a growing number of applications in scientific research and development. Its well-defined chemical properties and versatile reactivity make it a valuable tool for chemists and pharmacologists. Further research into its biological activities and the development of novel derivatives is likely to uncover new therapeutic and industrial applications. This guide provides a foundational understanding of this compound for professionals engaged in chemical synthesis and drug discovery.

References

5-Ethylpyridine-2,3-dicarboxylic acid molecular structure and analysis

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 5-Ethylpyridine-2,3-dicarboxylic Acid

Audience: Researchers, scientists, and drug development professionals.

Abstract: This technical guide provides a comprehensive overview of this compound, also known as 5-Ethylquinolinic Acid. It details the molecule's structure, physicochemical properties, and spectroscopic characteristics. The document outlines established synthesis protocols, explores its various applications in pharmaceuticals, agrochemicals, and material science, and discusses its potential biological activities. This guide is intended to be a core resource for professionals engaged in chemical synthesis and drug discovery.

Molecular Structure and Chemical Identity

This compound is an organic compound featuring a pyridine ring substituted with an ethyl group at the 5-position and two carboxylic acid groups at the 2 and 3-positions.[1] This substitution pattern makes it a derivative of quinolinic acid. The presence of the nitrogen atom in the pyridine ring, along with the two carboxylic acid groups, makes it a versatile chelating ligand and a valuable building block in organic synthesis.[1]

Physicochemical and Structural Data

The key identifying and physical properties of this compound are summarized in the table below.

PropertyValue
IUPAC Name This compound[1]
Synonyms 5-Ethylquinolinic Acid, 5-Ethyl-2,3-pyridinedicarboxylic Acid[1]
CAS Number 102268-15-5[1]
Molecular Formula C₉H₉NO₄[1][2]
Molecular Weight 195.17 g/mol [1][2]
Appearance White to off-white solid/crystals[3][4]
Melting Point 154-156 °C (decomposes)[3]
Canonical SMILES CCC1=CC(=C(N=C1)C(=O)O)C(=O)O[1]
InChI Key MTAVBTGOXNGCJR-UHFFFAOYSA-N[1]

Spectroscopic Analysis

Characterization of this compound is typically performed using standard spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). While specific spectra are proprietary or not publicly available, the expected data based on the molecular structure are outlined below.

Spectroscopic TechniqueExpected Characteristics
¹H NMR Signals corresponding to the ethyl group protons (a triplet and a quartet). Two distinct signals for the aromatic protons on the pyridine ring. A broad signal for the acidic protons of the two carboxylic acid groups.
¹³C NMR Resonances for the two carbons of the ethyl group. Signals for the five carbons of the pyridine ring. Two distinct signals for the carboxyl carbons.
IR Spectroscopy A broad absorption band for the O-H stretch of the carboxylic acid groups (approx. 2500-3300 cm⁻¹). A strong, sharp peak for the C=O stretch of the carboxylic acid groups (approx. 1700 cm⁻¹). Peaks corresponding to C-H stretches (aromatic and aliphatic) and C=C/C=N stretches of the pyridine ring.
Mass Spectrometry (EI) A molecular ion peak (M⁺) at m/z = 195. Subsequent fragmentation would likely involve the loss of CO₂ (m/z = 151) and C₂H₅ (m/z = 166).

Synthesis Methodologies

Several synthetic routes for this compound have been established, primarily through cyclocondensation reactions or oxidation of quinoline derivatives. The final step often involves the hydrolysis of a diethyl ester intermediate.

Experimental Protocols

Protocol 1: Synthesis via Cyclocondensation and Hydrolysis [3]

This method involves a two-step process starting with the synthesis of the diethyl ester intermediate.

Step A: Synthesis of Diethyl 5-ethylpyridine-2,3-dicarboxylate

  • In a glass autoclave, mix diethyl α-chlorooxalacetate (9.4 g, 0.042 mol), 2-ethyl-2-propenal (4.2 g, 0.05 mol), and triethylamine (0.9 g, 0.009 mol) in 120 ml of toluene.[3]

  • Pressurize the autoclave with ammonia to 50 kPa (0.5 kg/cm ²).[3]

  • Increase the temperature from 20°C to 100°C over approximately 30 minutes.[3]

  • Maintain the reaction at 100°C for 4 hours.[3]

  • Cool the reaction mixture to room temperature.

  • Filter off any insoluble materials. The filtrate contains the desired diethyl 5-ethyl-2,3-diethoxycarbonylpyridine, which can be purified by distillation (bp: 151-152°C at 2 mmHg).[3]

Step B: Hydrolysis to this compound [3]

  • In a 200 ml four-neck distillation flask equipped with a reflux condenser, mix the diethyl 5-ethylpyridine-2,3-dicarboxylate (10.3 g, 0.041 mol) with 50 ml of toluene and 29 ml of water.[3]

  • Under a nitrogen atmosphere and with vigorous stirring, add 21.9 g of 48% aqueous sodium hydroxide solution.[3]

  • Reflux the mixture for 3.5 hours.[3]

  • Cool the reaction mixture to room temperature and allow the layers to separate.

  • Isolate the aqueous layer and acidify it to a pH of 1.8 at 45-55°C using 50% sulfuric acid.[3]

  • Cool the solution slowly to 20°C to precipitate the product.[3]

  • Filter the resulting white crystals, wash with 10 ml of cold water, and dry under reduced pressure at 50-60°C to obtain this compound.[3]

Protocol 2: Synthesis via Oxidation [5]

This method prepares the target compound by oxidizing a substituted quinoline.

  • Prepare a solution of 3-ethyl-8-hydroxyquinoline in 4 to 7 molar equivalents of 15% to 35% aqueous sodium or potassium hydroxide.[5]

  • Over a period of 0.5 to 5 hours, add 8 to 20 molar equivalents of 30% to 50% aqueous hydrogen peroxide to the solution. Maintain the reaction temperature between 75°C and 90°C.[5]

  • After the reaction is complete, cool the solution to 45°C.

  • Add sulfuric acid until a pH of 3.5 is reached to precipitate potassium sulfate.

  • Cool the slurry to 10°C, filter, and wash the solid with cold water.[5]

  • To the filtrate, add more sulfuric acid until a pH of 1.8 is obtained.[5]

  • Hold the resulting slurry of 5-ethyl-pyridine dicarboxylic acid at 10°C for 30 minutes.[5]

  • Filter the product, wash with cold water, and dry.[5]

Synthesis Workflow Diagram

G General Synthesis Workflow A Starting Materials (e.g., 2-Ethyl-2-propenal, Diethyl α-chlorooxalacetate) B Cyclocondensation (with Ammonia Source) A->B Reaction C Intermediate (Diethyl 5-ethylpyridine-2,3-dicarboxylate) B->C Formation D Hydrolysis (NaOH, then H₂SO₄) C->D Treatment E Final Product (this compound) D->E Isolation

Caption: General workflow for the synthesis of this compound.

Applications and Biological Relevance

This compound and its derivatives are of significant interest across multiple scientific disciplines due to their versatile chemical nature and biological activity.

Key Application Areas
  • Pharmaceuticals: The pyridine carboxylic acid scaffold is crucial in medicinal chemistry.[6] This compound is explored for its potential antimicrobial and antioxidant properties.[1] Its derivatives have been investigated as potential anticonvulsant and anti-inflammatory agents.[1] The structural features of pyridine carboxylic acids allow for interactions with biological targets, making them valuable for designing enzyme inhibitors.[6][7]

  • Agrochemicals: It serves as a key intermediate in the synthesis of imidazolinone herbicides.[8] Its inherent biological activity also suggests potential for use in developing new pesticides.[1]

  • Material Science: The molecule is used as an organic linker in the synthesis of metal-organic frameworks (MOFs). For instance, it has been used to create zinc(II) coordination polymers and breathable microporous MOFs that exhibit reversible pore contraction and expansion.[1][9]

  • Organic Synthesis: As a dicarboxylic acid, it is a versatile building block for synthesizing more complex organic molecules and heterocyclic compounds.[1]

Summary of Biological Activities
Biological ActivityDescription
Antimicrobial Studies suggest potential activity against certain bacterial strains.[1]
Antioxidant The compound has shown potential as an antioxidant, which could be relevant in preventing diseases related to oxidative stress.[1]
Enzyme Inhibition There is evidence that it may inhibit specific enzymes, making it a candidate for drug development targeting various metabolic pathways.[1][6][7]
Anti-inflammatory Derivatives of the core structure have been explored for anti-inflammatory properties.[1]
Anticonvulsant Derivatives have also been studied for potential anticonvulsant effects.[1]

Application Pathways Diagram

G Application Pathways Core This compound Pharma Pharmaceuticals Core->Pharma Agro Agrochemicals Core->Agro Material Material Science Core->Material Synth Organic Synthesis Core->Synth P1 Enzyme Inhibitors Pharma->P1 P2 Antimicrobial Agents Pharma->P2 A1 Herbicide Intermediate Agro->A1 M1 MOF Linker Material->M1 S1 Building Block Synth->S1

Caption: Relationship between the core compound and its main application areas.

References

Spectroscopic Analysis of 5-Ethylpyridine-2,3-dicarboxylic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For the Attention of: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectroscopic data for 5-Ethylpyridine-2,3-dicarboxylic acid. Due to the limited availability of published data for this specific compound, this document also includes data for its closely related diethyl ester, diethyl 5-ethylpyridine-2,3-dicarboxylate, to provide valuable comparative insights. Furthermore, generalized experimental protocols for key spectroscopic techniques are presented to aid in the acquisition of data for this and similar compounds.

Compound Identification

Compound Name This compound
CAS Number 102268-15-5[1][2][3]
Molecular Formula C9H9NO4[1]
Molecular Weight 195.17 g/mol [4]
Synonyms 5-ethylquinolinic acid, 5-ethyl-2,3-pyridinedicarboxylic acid[1]

Spectroscopic Data Summary

Direct spectroscopic data for this compound is not widely available in public literature. However, data for its diethyl ester, Diethyl 5-ethylpyridine-2,3-dicarboxylate (CAS: 105151-39-1) , offers significant structural information.[5]

Nuclear Magnetic Resonance (NMR) Spectroscopy Data

¹H NMR Data for Diethyl 5-ethylpyridine-2,3-dicarboxylate (300 MHz, CDCl₃) [6]

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
8.60s1HPyridine H-6
7.96s1HPyridine H-4
4.33-4.52m4H2 x -OCH₂CH₃
2.76q, J = 7.5 Hz2H-CH₂CH₃
1.36-1.44m6H2 x -OCH₂CH₃
1.30t, J = 7.5 Hz3H-CH₂CH₃

Note on Predicted ¹H NMR for this compound: For the free acid, the ethyl group protons would exhibit similar splitting patterns (a quartet and a triplet). The pyridine protons would likely appear at slightly different chemical shifts due to the change from ester to carboxylic acid groups. The most significant difference would be the appearance of a broad singlet, typically at a high chemical shift (>10 ppm), corresponding to the two carboxylic acid protons.

¹³C NMR Data

Explicit ¹³C NMR data for this compound or its diethyl ester was not found in the searched literature. However, based on the structure, one would expect to observe 9 distinct carbon signals, including two signals for the carboxylic acid carbons (or ester carbonyls) in the range of 160-175 ppm, signals for the pyridine ring carbons, and signals for the ethyl group carbons.

Infrared (IR) Spectroscopy Data

While specific IR spectra are not available, the expected characteristic absorption bands can be predicted.

Predicted IR Absorptions for this compound

Wavenumber (cm⁻¹)Functional GroupVibration
2500-3300 (broad)O-HCarboxylic acid
1700-1725C=OCarboxylic acid dimer
~1600, ~1450C=C, C=NAromatic ring stretching
2975-2850C-HAlkane stretching
Mass Spectrometry (MS) Data

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data discussed. These methods are standard for the analysis of organic compounds and can be adapted for this compound.[7][8][9][10][11]

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆, D₂O with pH adjustment, or CDCl₃ for the ester derivative) in a 5 mm NMR tube.

  • Instrumentation: Utilize a 300 MHz or higher field NMR spectrometer.

  • ¹H NMR Acquisition:

    • Tune and shim the instrument for the specific sample.

    • Acquire a standard one-pulse ¹H spectrum.

    • Set the spectral width to cover the expected range of proton signals (e.g., 0-15 ppm).

    • Use a sufficient number of scans to achieve an adequate signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum.

    • Set the spectral width to cover the expected range of carbon signals (e.g., 0-200 ppm).

    • A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.

  • Data Processing: Process the raw data (FID) by applying a Fourier transform, phase correction, and baseline correction. Integrate the ¹H NMR signals and reference the spectra to the residual solvent peak or an internal standard (e.g., TMS).

Infrared (IR) Spectroscopy
  • Sample Preparation (Attenuated Total Reflectance - ATR):

    • Place a small amount of the solid sample directly onto the ATR crystal.

    • Ensure good contact between the sample and the crystal by applying pressure with the built-in clamp.

  • Sample Preparation (KBr Pellet):

    • Mix a small amount of the sample (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr).

    • Grind the mixture to a fine powder.

    • Press the powder into a thin, transparent pellet using a hydraulic press.

  • Data Acquisition:

    • Place the sample (ATR crystal or KBr pellet) in the sample compartment of an FTIR spectrometer.

    • Collect a background spectrum of the empty sample compartment (or clean ATR crystal).

    • Collect the sample spectrum.

    • The final spectrum is reported in terms of transmittance or absorbance versus wavenumber (cm⁻¹).

Mass Spectrometry (MS)
  • Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol, acetonitrile).

  • Instrumentation: Use a mass spectrometer with an appropriate ionization source, such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI).

  • Data Acquisition:

    • Introduce the sample solution into the ion source, typically via direct infusion or through a liquid chromatography (LC) system.

    • Acquire mass spectra in both positive and negative ion modes to observe the protonated molecule [M+H]⁺ and the deprotonated molecule [M-H]⁻, respectively.

    • Perform fragmentation analysis (MS/MS) on the parent ion to obtain structural information.

  • Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion and characteristic fragment ions.

Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the structural elucidation of an organic compound like this compound using multiple spectroscopic techniques.

Spectroscopic_Analysis_Workflow cluster_synthesis Sample Preparation cluster_analysis Spectroscopic Techniques cluster_data Data Interpretation cluster_conclusion Structure Elucidation Compound This compound Sample MS Mass Spectrometry (MS) Compound->MS IR Infrared (IR) Spectroscopy Compound->IR NMR NMR Spectroscopy (¹H, ¹³C) Compound->NMR MS_Data Molecular Formula & Fragmentation MS->MS_Data IR_Data Functional Groups IR->IR_Data NMR_Data Connectivity & Environment of H and C Atoms NMR->NMR_Data Structure Proposed Structure MS_Data->Structure IR_Data->Structure NMR_Data->Structure

Caption: Workflow for Spectroscopic Analysis.

References

An In-depth Technical Guide to the Physical Properties of 5-Ethylpyridine-2,3-dicarboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the known physical properties of 5-Ethylpyridine-2,3-dicarboxylic acid, with a specific focus on its melting point and solubility. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.

Core Physical Properties

This compound is a pyridine derivative with the chemical formula C₉H₉NO₄. It presents as a light yellow to off-white solid.[1] The physical characteristics of this compound are crucial for its handling, application in synthesis, and potential formulation into various products.

Data Summary

The quantitative physical property data for this compound are summarized in the table below for ease of reference and comparison.

Physical PropertyValueSource
Melting Point 152 - 154 °C[2]
146 - 147 °C[1]
Solubility Low water solubility[2]
Slightly soluble in Chloroform (with heating and sonication)
Slightly soluble in DMSO (with sonication)
Slightly soluble in Methanol[3]

Experimental Protocols

Determination of Melting Point

The melting point of this compound can be accurately determined using a digital melting point apparatus.

Methodology:

  • Sample Preparation: A small, dry sample of this compound is finely powdered and packed into a capillary tube to a height of 2-3 mm.

  • Apparatus Setup: The capillary tube is placed into the heating block of a calibrated digital melting point apparatus.

  • Approximate Melting Point Determination: A rapid heating rate (10-20 °C/min) is initially used to determine an approximate melting range.

  • Accurate Melting Point Determination: A second, fresh sample is prepared. The apparatus is heated to a temperature approximately 20 °C below the estimated melting point. The heating rate is then reduced to 1-2 °C/min to allow for thermal equilibrium.

  • Observation and Recording: The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting) are recorded. This range is reported as the melting point.[4]

Determination of Solubility

A hierarchical approach is recommended to determine the solubility of this compound in various solvents.

Methodology:

  • Solvent Selection: A range of solvents should be tested, including water, buffered aqueous solutions (pH 3, 7, 9), and common organic solvents such as ethanol, methanol, acetone, and dimethyl sulfoxide (DMSO).

  • Initial Screening (Tier 1): A fixed amount of the compound (e.g., 10 mg) is added to a specific volume of the solvent (e.g., 1 mL) in a glass vial at room temperature.[5]

  • Mixing and Observation: The mixture is agitated using a vortex mixer for 1-2 minutes. A visual inspection is made to determine if the solid has dissolved completely.[5]

  • Enhanced Dissolution Techniques: If the compound is not fully dissolved, mechanical methods such as sonication in a water bath for up to 5 minutes can be employed. Gentle warming (e.g., to 37°C) can also be applied if the compound's stability at that temperature is known.[5]

  • Classification: The solubility is classified based on the amount of solvent required to dissolve a given amount of solute (e.g., as per USP or BP classifications). If the compound remains insoluble, a lower concentration is tested (e.g., 1 mg/mL).

Visualized Workflows

To further elucidate the processes related to this compound, the following diagrams, generated using the DOT language, illustrate key workflows.

SynthesisWorkflow Synthesis of this compound Reactants 3-ethyl-8-hydroxyquinoline + Hydrogen Peroxide ReactionVessel Aqueous NaOH/KOH 75-90°C Reactants->ReactionVessel Oxidation Acidification1 Cool to 45°C Add H₂SO₄ to pH 3.5 ReactionVessel->Acidification1 Filtration1 Filter Slurry (Removes K₂SO₄) Acidification1->Filtration1 Acidification2 Add H₂SO₄ to pH 1.8 Filtration1->Acidification2 Filtrate Filtration2 Filter Slurry (Isolates Product) Acidification2->Filtration2 Drying Dry under reduced pressure at 55°C Filtration2->Drying Filter Cake Product 5-Ethylpyridine-2,3- dicarboxylic Acid Drying->Product PhysicalPropertyWorkflow General Workflow for Physical Property Determination Start Start: Obtain pure sample of This compound MeltingPoint Melting Point Determination Start->MeltingPoint Solubility Solubility Testing Start->Solubility MP_Prep Prepare capillary tube sample MeltingPoint->MP_Prep S_Prep Prepare samples in various solvents Solubility->S_Prep MP_Run Run on melting point apparatus MP_Prep->MP_Run MP_Record Record melting range MP_Run->MP_Record DataAnalysis Data Analysis and Reporting MP_Record->DataAnalysis S_Mix Agitate and observe for dissolution S_Prep->S_Mix S_Record Record qualitative/quantitative solubility S_Mix->S_Record S_Record->DataAnalysis

References

The Genesis of a Key Intermediate: A Technical Guide to the Synthesis of 5-Ethylpyridine-2,3-dicarboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Ethylpyridine-2,3-dicarboxylic acid, a heterocyclic compound with the molecular formula C₉H₉NO₄, serves as a crucial intermediate in the synthesis of various organic molecules, particularly in the agrochemical and pharmaceutical industries.[1] Its structural features, including a pyridine ring substituted with an ethyl group and two carboxylic acid functionalities, make it a versatile building block for creating more complex chemical entities.[1] This technical guide provides an in-depth exploration of the discovery and historical evolution of the synthesis of this compound, presenting key quantitative data, detailed experimental protocols, and visual representations of synthetic pathways.

Historical Perspective and Discovery

The journey to synthesize this compound is rooted in the broader history of pyridine chemistry, with significant advancements emerging from early investigations in the mid-20th century.[1] Foundational methods like the Skraup and Doebner-Miller reactions, originally developed for quinoline synthesis, provided the initial conceptual pathways for accessing pyridine-2,3-dicarboxylic acid derivatives.[2] However, these early approaches often suffered from low yields and required harsh reaction conditions.[1]

Over the years, research has focused on developing more efficient and scalable synthetic routes. A notable advancement came with the oxidation of 8-substituted quinolines. For instance, the oxidation of 3-ethyl-8-hydroxyquinoline with hydrogen peroxide in an alkaline medium has been demonstrated as a viable method.[2] Another significant approach involves the cyclocondensation of α,β-unsaturated aldehydes with α-chlorooxalacetate and a nitrogen source, a method that has been refined through catalytic processes to improve yields and reaction conditions.[1]

Synthetic Methodologies: A Comparative Overview

Several distinct strategies have been developed for the synthesis of this compound and its diethyl ester, a common precursor. The choice of method often depends on factors such as starting material availability, desired scale, and environmental considerations.

Oxidation of Quinolines

This classical approach involves the oxidative cleavage of a substituted quinoline to form the desired pyridine dicarboxylic acid.

Cyclocondensation Reactions

A more modern and widely employed strategy involves the construction of the pyridine ring from acyclic precursors. This typically involves the reaction of an α,β-unsaturated aldehyde with a C4 synthon and a nitrogen source.

Quantitative Data Summary

Synthesis MethodStarting MaterialsReagents/CatalystsSolventTemperature (°C)Reaction Time (h)Yield (%)Reference
Oxidation of 3-ethyl-8-hydroxyquinoline 3-ethyl-8-hydroxyquinoline30-50% aq. H₂O₂15-35% aq. KOH75-901-2Not explicitly stated, but high purity product obtained[2]
Nitric Acid Oxidation of 3-ethyl-8-hydroxyquinoline 3-ethyl-8-hydroxyquinolineNitric acid---40[2]
Ozonolysis of 3-ethyl-8-hydroxyquinoline 3-ethyl-8-hydroxyquinolineOzone---60[2]
Cyclocondensation 2-ethyl-2-propenal, Diethyl α-chlorooxalacetateAmmonia, Triethylamine or Ammonium acetateToluene35-1301-1071[3]
Cyclocondensation with Ammonium Acetate Diethyl α-chlorooxaloacetate, 2-ethylacroleinAmmonium acetateEthanol75-805-688.6-97.1[4]
From Diethyl N-hydroxyaspartate Diethyl N-hydroxyaspartate, 2-ethacroleinTrifluoroacetic acidBenzene72-7516Not specified[5]
From Diethyl 2-aminomaleate Diethyl 2-aminomaleate, 2-ethacroleinAcetic acidEthanol802048.8[5]

Experimental Protocols

Protocol 1: Synthesis of this compound via Oxidation of 3-Ethyl-8-hydroxyquinoline[2]

Materials:

  • 3-ethyl-8-hydroxyquinoline

  • 25% Potassium hydroxide (KOH) solution

  • 30-50% Hydrogen peroxide (H₂O₂) solution

  • Sulfuric acid (H₂SO₄)

  • Cold water

Procedure:

  • To a stirred mixture of 25% potassium hydroxide (0.96 mol), add 3-ethyl-8-hydroxyquinoline (30.28 g).

  • Heat the mixture to a temperature range of 75-90°C.

  • Over a period of 0.5 to 5 hours, add 8 to 20 molar equivalents of 30% to 50% aqueous hydrogen peroxide.

  • After the addition is complete, continue stirring at the reaction temperature for one to two hours until the reaction is complete.

  • Cool the solution to 45°C.

  • Adjust the pH to 3.5 by adding sulfuric acid, which results in the precipitation of potassium sulfate.

  • Cool the slurry to 10°C, hold for 30 minutes, and then filter, washing the solid with 5 mL of cold water.

  • To the filtrate, add sulfuric acid to adjust the pH to 1.8, leading to the precipitation of 5-ethyl-pyridine dicarboxylic acid.

  • Hold the resulting slurry at 10°C for 30 minutes, then filter and wash with 20 mL of cold water.

  • Dry the filter cake at 55°C under reduced pressure for three to eight hours to obtain the final product.

Protocol 2: Synthesis of Diethyl 5-Ethylpyridine-2,3-dicarboxylate via Cyclocondensation[4]

Materials:

  • Ethanol

  • Ammonium acetate

  • Diethyl α-chlorooxaloacetate

  • 2-ethylacrolein

Procedure:

  • In a 500ml four-necked flask, add 60g of ethanol and 19.4g (0.25 mol) of ammonium acetate.

  • Stir and heat the mixture to 75-80°C.

  • Prepare a mixed solution of 27g (0.1 mol) of diethyl α-chlorooxaloacetate and 12.1g (0.14 mol) of 2-ethylacrolein.

  • Add the mixed solution dropwise to the reaction flask over approximately 30 minutes, maintaining the reaction temperature at 75-80°C.

  • After the addition is complete, maintain the temperature at 75-80°C for 5-6 hours until the reaction is complete.

  • Follow with appropriate post-processing and drying to obtain the crude product as a brownish-yellow oily liquid.

Visualizing the Synthetic Pathways

To better understand the chemical transformations involved in the synthesis of this compound, the following diagrams illustrate the key reaction pathways.

Skraup_Reaction Glycerol Glycerol Quinoline Quinoline Glycerol->Quinoline Aniline Aniline Aniline->Quinoline OxidizingAgent Oxidizing Agent (e.g., Nitrobenzene) OxidizingAgent->Quinoline SulfuricAcid Sulfuric Acid SulfuricAcid->Quinoline

Caption: The Skraup reaction for quinoline synthesis.

Doebner_Miller_Reaction Aniline Aniline SubstitutedQuinoline Substituted Quinoline Aniline->SubstitutedQuinoline UnsaturatedCarbonyl α,β-Unsaturated Carbonyl Compound UnsaturatedCarbonyl->SubstitutedQuinoline AcidCatalyst Acid Catalyst AcidCatalyst->SubstitutedQuinoline

Caption: The Doebner-Miller reaction for quinoline synthesis.

Cyclocondensation_Pathway AlphaBetaUnsaturatedAldehyde 2-Ethyl-2-propenal Product Diethyl 5-Ethylpyridine- 2,3-dicarboxylate AlphaBetaUnsaturatedAldehyde->Product AlphaChlorooxalacetate Diethyl α-chlorooxalacetate AlphaChlorooxalacetate->Product NitrogenSource Nitrogen Source (e.g., Ammonia, Ammonium Acetate) NitrogenSource->Product Catalyst Catalyst (e.g., Triethylamine) Catalyst->Product Hydrolysis Hydrolysis Product->Hydrolysis FinalProduct 5-Ethylpyridine-2,3- dicarboxylic acid Hydrolysis->FinalProduct

Caption: Catalytic cyclocondensation for synthesis.

Conclusion

The synthesis of this compound has evolved from classical, often low-yielding methods to more sophisticated and efficient catalytic processes. The cyclocondensation route, in particular, offers a versatile and scalable approach for the production of this important intermediate. The detailed protocols and comparative data presented in this guide are intended to provide researchers and professionals in drug development and other chemical industries with a solid foundation for understanding and applying these synthetic methodologies. Further research may focus on developing even more sustainable and atom-economical routes to this valuable compound.

References

The Biological Activity of 5-Ethylpyridine-2,3-dicarboxylic Acid Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Derivatives of pyridine carboxylic acids are a well-established class of compounds with a broad range of biological activities, forming the backbone of numerous pharmaceutical and agrochemical agents. This technical guide focuses on the biological activities of 5-ethylpyridine-2,3-dicarboxylic acid and its derivatives. While specific quantitative data for this particular scaffold is limited in publicly available literature, this document consolidates the current understanding of its potential therapeutic applications, including antimicrobial, antioxidant, and enzyme-inhibiting properties. This guide also provides detailed experimental protocols for the evaluation of these activities and presents visual workflows and hypothetical signaling pathways to guide future research in this area. By examining data from structurally similar compounds, we aim to provide a foundational resource for researchers looking to explore the therapeutic potential of this promising chemical class.

Introduction

Pyridine dicarboxylic acids and their analogues have long been a subject of interest in medicinal chemistry due to their diverse pharmacological profiles. The arrangement of the carboxylic acid groups and other substituents on the pyridine ring can significantly influence the molecule's interaction with biological targets. The compound this compound, with its ethyl group at the 5-position and two carboxylic acid moieties at the 2- and 3-positions, presents a unique structural motif with potential for novel biological activities.[1]

Research suggests that this compound and its derivatives may possess antimicrobial, antioxidant, and enzyme-inhibiting properties, making them attractive candidates for drug discovery programs.[1] This guide will delve into these potential activities, drawing on data from closely related analogues to infer the potential efficacy of this specific chemical series.

Potential Biological Activities

Antimicrobial Activity
Antioxidant Activity

The antioxidant potential of pyridine derivatives is another area of active investigation. The pyridine ring system, particularly when substituted with electron-donating groups, can act as a scavenger of free radicals. The antioxidant activity of these compounds is often evaluated using assays such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay.[3] The presence of carboxylic acid groups can also influence the antioxidant capacity of the molecule.

Enzyme Inhibition

Enzyme inhibition is a key mechanism through which many drugs exert their therapeutic effects. Pyridine carboxylic acid isomers have been explored as scaffolds for the development of potent enzyme inhibitors for a variety of diseases, including cancer, diabetes, and infectious diseases.[4] The dicarboxylic acid moiety can mimic the substrate of certain enzymes, leading to competitive inhibition. For example, 2,5-pyridinedicarboxylic acid has been identified as a selective inhibitor of D-dopachrome tautomerase (D-DT), a cytokine involved in inflammatory responses.[4] While the specific enzymatic targets of this compound are yet to be fully elucidated, its structural features suggest it could be a promising candidate for screening against various enzyme classes.

Quantitative Data on Related Pyridine Dicarboxylic Acid Derivatives

Due to the limited availability of specific quantitative biological data for this compound, the following tables summarize the activity of structurally related pyridine derivatives to provide a comparative context for researchers.

Table 1: Antimicrobial Activity of Selected Pyridine Carboxamide Derivatives

CompoundTest OrganismMinimum Inhibitory Concentration (MIC) in µg/mLReference
N2,N6-Bis(1-(2-(thiophen-2-ylmethylene)hydrazinyl)-1-oxopropan-2-yl)pyridine-2,6-dicarboxamideBacillus subtilis125[4]
N2,N6-Bis(1-(2-(thiophen-2-ylmethylene)hydrazinyl)-1-oxopropan-2-yl)pyridine-2,6-dicarboxamideStaphylococcus aureus250[4]
N2,N6-Bis(1-(2-(thiophen-2-ylmethylene)hydrazinyl)-1-oxopropan-2-yl)pyridine-2,6-dicarboxamideEscherichia coli250[4]
N2,N6-Bis(1-(2-cyclohexylidenehydrazinyl)-1-oxopropan-2-yl)pyridine-2,6-dicarboxamideBacillus subtilis125[4]
N2,N6-Bis(1-(2-cyclohexylidenehydrazinyl)-1-oxopropan-2-yl)pyridine-2,6-dicarboxamideStaphylococcus aureus125[4]
N2,N6-Bis(1-(2-cyclohexylidenehydrazinyl)-1-oxopropan-2-yl)pyridine-2,6-dicarboxamideEscherichia coli250[4]

Note: The compounds listed are structurally different from this compound but belong to the broader class of pyridine carboxamides, illustrating the potential for antimicrobial activity within this chemical family.

Table 2: Enzyme Inhibitory Activity of Selected Pyridine Carboxylic Acid Derivatives

CompoundEnzymeIC50 (µM)Reference
Phenyl nicotinate derivativeα-Amylase1.324 ± 0.17[5]
Benzo[d][1][6]dioxol-5-yl nicotinateα-Amylase1.273 ± 0.12 (Acarbose standard)[5]
2,5-Pyridinedicarboxylic acidD-dopachrome tautomerase- (Reported as a highly selective inhibitor)[4]

Note: The data presented is for nicotinic acid (pyridine-3-carboxylic acid) derivatives and a different pyridinedicarboxylic acid isomer. This information is intended to be indicative of the potential for enzyme inhibition by this class of compounds.

Experimental Protocols

The following are detailed methodologies for key experiments that can be employed to assess the biological activity of this compound and its derivatives.

Synthesis of this compound Derivatives (General Procedure)

The synthesis of 5-ethylpyridine-2,3-dicarboxylate esters can be achieved through a multi-step process. A representative method involves the reaction of diethyl α-chlorooxaloacetate and 2-ethylacrolein with ammonium acetate as the nitrogen source in an ethanol medium. The reaction is typically carried out at a temperature of 70-80°C. Subsequent hydrolysis of the resulting diethyl 5-ethylpyridine-2,3-dicarboxylate can yield the desired dicarboxylic acid. Purification of the final compounds can be performed using standard techniques such as recrystallization or column chromatography.

Antimicrobial Susceptibility Testing: Broth Microdilution Method

This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound against various microorganisms.

Materials:

  • Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi.

  • 96-well microtiter plates.

  • Bacterial or fungal inoculums standardized to a specific concentration (e.g., 5 x 10^5 CFU/mL).

  • Test compound stock solution (e.g., in DMSO).

  • Positive control antibiotic (e.g., ciprofloxacin for bacteria, fluconazole for fungi).

  • Negative control (broth with DMSO).

  • Resazurin solution (for viability indication).

Procedure:

  • Prepare serial two-fold dilutions of the test compound in the appropriate broth in the wells of a 96-well plate. The concentration range should be sufficient to determine the MIC.

  • Add the standardized microbial inoculum to each well.

  • Include positive and negative control wells.

  • Incubate the plates at the optimal temperature for the microorganism (e.g., 37°C for 18-24 hours for bacteria).

  • After incubation, add a viability indicator such as resazurin and incubate for a further 2-4 hours.

  • The MIC is determined as the lowest concentration of the compound that inhibits visible growth of the microorganism (indicated by a color change).

Antioxidant Activity: DPPH Radical Scavenging Assay

This assay measures the ability of a compound to scavenge the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) free radical.

Materials:

  • DPPH solution in methanol (e.g., 0.1 mM).

  • Test compound solutions at various concentrations in methanol.

  • Ascorbic acid or Trolox as a positive control.

  • Methanol as a blank.

  • UV-Vis spectrophotometer.

Procedure:

  • Prepare a series of dilutions of the test compound and the positive control in methanol.

  • In a set of test tubes or a 96-well plate, add a specific volume of each concentration of the test compound or control to a fixed volume of the DPPH solution.

  • Incubate the mixtures in the dark at room temperature for 30 minutes.

  • Measure the absorbance of the solutions at 517 nm using a spectrophotometer. The blank is methanol.

  • The percentage of DPPH radical scavenging activity is calculated using the following formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the DPPH solution without the test compound, and A_sample is the absorbance of the DPPH solution with the test compound.

  • The IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) can be determined by plotting the percentage of scavenging activity against the compound concentration.

Visualizing Workflows and Potential Mechanisms

Experimental and logical relationship diagrams

The following diagrams, created using the DOT language, illustrate the experimental workflows and a hypothetical mechanism of action for this compound derivatives.

experimental_workflow cluster_synthesis Synthesis & Characterization cluster_screening Biological Screening cluster_analysis Data Analysis start Starting Materials synthesis Chemical Synthesis of 5-Ethylpyridine-2,3-dicarboxylic acid derivatives start->synthesis purification Purification (Recrystallization/ Chromatography) synthesis->purification characterization Structural Characterization (NMR, MS, IR) purification->characterization antimicrobial Antimicrobial Assays (Broth Microdilution) characterization->antimicrobial antioxidant Antioxidant Assays (DPPH) characterization->antioxidant enzyme Enzyme Inhibition Assays characterization->enzyme mic Determine MIC values antimicrobial->mic ic50 Calculate IC50 values antioxidant->ic50 enzyme->ic50 sar Structure-Activity Relationship (SAR) Studies mic->sar ic50->sar

Caption: General workflow for the synthesis and biological evaluation of novel compounds.

antimicrobial_workflow start Prepare serial dilutions of This compound derivative in 96-well plate inoculate Add standardized bacterial/fungal inoculum start->inoculate incubate Incubate at optimal temperature (e.g., 37°C for 24h) inoculate->incubate add_indicator Add Resazurin (viability indicator) incubate->add_indicator incubate2 Incubate for 2-4 hours add_indicator->incubate2 read_plate Read plate visually or with a plate reader incubate2->read_plate determine_mic Determine Minimum Inhibitory Concentration (MIC) read_plate->determine_mic

Caption: Workflow for the broth microdilution antimicrobial susceptibility test.

antioxidant_workflow start Prepare serial dilutions of This compound derivative mix Mix derivative with DPPH solution start->mix incubate Incubate in the dark (30 minutes) mix->incubate measure Measure absorbance at 517 nm incubate->measure calculate Calculate % scavenging activity measure->calculate determine_ic50 Determine IC50 value calculate->determine_ic50

Caption: Workflow for the DPPH radical scavenging antioxidant assay.

hypothetical_pathway compound 5-Ethylpyridine-2,3-dicarboxylic acid derivative compound->inhibition enzyme Bacterial Enzyme (e.g., Dihydrofolate Reductase) product Product (e.g., Tetrahydrofolate) enzyme->product Catalyzes reaction substrate Natural Substrate (e.g., Dihydrofolate) substrate->enzyme Binds to active site bacterial_growth Bacterial Growth and Proliferation product->bacterial_growth Essential for inhibition->product Blocks production

Caption: Hypothetical mechanism: Inhibition of a key bacterial metabolic enzyme.

Conclusion and Future Directions

While the direct biological activity data for this compound and its derivatives remains to be extensively explored, the information available for structurally related compounds suggests a promising future for this chemical class. The potential for antimicrobial, antioxidant, and enzyme-inhibiting activities warrants further investigation.

Future research should focus on:

  • The synthesis of a focused library of this compound derivatives with diverse substitutions to establish clear structure-activity relationships.

  • Systematic screening of these compounds against a broad panel of bacterial and fungal pathogens to identify lead antimicrobial candidates.

  • Evaluation of their antioxidant capacity using a variety of assays to understand the underlying mechanisms.

  • Screening against a panel of therapeutically relevant enzymes to uncover novel inhibitors.

  • Elucidation of the specific molecular targets and signaling pathways modulated by these compounds to understand their mechanism of action.

This technical guide provides a foundational framework for researchers to begin their exploration of the biological activities of this compound derivatives. The provided protocols and conceptual diagrams are intended to facilitate the design and execution of experiments that will shed more light on the therapeutic potential of this intriguing class of molecules.

References

Potential Research Areas for 5-Ethylpyridine-2,3-dicarboxylic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Ethylpyridine-2,3-dicarboxylic acid, a quinolinic acid analog, presents a scaffold with significant potential for exploration in medicinal chemistry, materials science, and agrochemicals. Its structural similarity to endogenous neuromodulators and its capacity for coordination with metal ions suggest diverse avenues for research. This technical guide provides a comprehensive overview of the known synthesis methods, potential biological activities, and applications of this compound, offering a foundation for future research and development. While quantitative biological data for this specific molecule is limited, this guide presents data for structurally related compounds to inform potential research directions. Detailed experimental protocols for synthesis and relevant biological assays are provided to facilitate further investigation.

Introduction

This compound, also known as 5-ethylquinolinic acid, is a heterocyclic compound featuring a pyridine ring substituted with an ethyl group and two carboxylic acid moieties at the 2 and 3 positions[1]. Its molecular formula is C₉H₉NO₄, and it has a molecular weight of 195.17 g/mol [1]. The presence of the pyridine nitrogen and the dicarboxylic acid groups makes it a versatile building block for the synthesis of more complex molecules and a candidate for various biological and material science applications[1].

This guide outlines key areas of potential research for this compound, including its synthesis, potential as a modulator of neuroactive pathways, antimicrobial and antioxidant activities, and its application as a linker in the design of metal-organic frameworks (MOFs).

Synthesis of this compound and Its Derivatives

Several synthetic routes to this compound and its esters have been reported, primarily involving oxidation of quinoline precursors or cyclocondensation reactions.

Synthesis via Oxidation of 3-Ethyl-8-hydroxyquinoline

A common method for the preparation of this compound involves the oxidation of 3-ethyl-8-hydroxyquinoline.

Experimental Protocol: Oxidation of 3-Ethyl-8-hydroxyquinoline

Materials:

  • 3-Ethyl-8-hydroxyquinoline

  • 30-50% Aqueous hydrogen peroxide

  • 15-35% Aqueous sodium or potassium hydroxide

  • Sulfuric acid

  • Cold water

Procedure:

  • Prepare a solution of 3-ethyl-8-hydroxyquinoline in 4 to 7 molar equivalents of 15% to 35% aqueous sodium or potassium hydroxide.

  • Heat the solution to a temperature range of 75 to 90°C.

  • Over a period of 0.5 to 5 hours, add 8 to 20 molar equivalents of 30% to 50% aqueous hydrogen peroxide to the heated solution.

  • After the addition is complete, cool the solution to 45°C.

  • Adjust the pH to 3.5 by adding sulfuric acid, which will result in the precipitation of potassium sulfate.

  • Cool the slurry to 10°C, hold for 30 minutes, and then filter. Wash the filter cake with a small amount of cold water.

  • To the filtrate, add sulfuric acid until a pH of 1.8 is reached, which will cause the precipitation of this compound.

  • Hold the resulting slurry at 10°C for 30 minutes, then filter and wash the product with cold water.

  • Dry the filter cake at 55°C under reduced pressure for three to eight hours to obtain the final product as a light yellow to off-white solid.

G cluster_synthesis Synthesis via Oxidation 3-Ethyl-8-hydroxyquinoline 3-Ethyl-8-hydroxyquinoline Oxidation Oxidation 3-Ethyl-8-hydroxyquinoline->Oxidation H2O2, NaOH/KOH 5-Ethylpyridine-2,3-dicarboxylic_acid 5-Ethylpyridine-2,3-dicarboxylic_acid Oxidation->5-Ethylpyridine-2,3-dicarboxylic_acid

Caption: Workflow for the synthesis of this compound via oxidation.

Synthesis of Diethyl 5-Ethyl-2,3-pyridinedicarboxylate via Cyclocondensation

The diethyl ester of this compound can be synthesized through a cyclocondensation reaction, which is a common method for preparing pyridines on a large scale.

Experimental Protocol: Cyclocondensation for Diethyl 5-Ethyl-2,3-pyridinedicarboxylate [1][2]

Materials:

  • Diethyl α-chlorooxaloacetate

  • 2-Ethylacrolein

  • Ammonium acetate

  • Ethanol

  • Toluene

  • Water

Procedure:

  • In a four-necked flask, add ethanol and ammonium acetate. Stir and heat the mixture to 75-80°C.

  • Prepare a mixed liquid of diethyl α-chlorooxaloacetate and 2-ethylacrolein.

  • Add the mixed liquid dropwise to the heated ammonium acetate solution over approximately 30 minutes, maintaining the reaction temperature at 75-80°C.

  • After the addition is complete, continue to stir the reaction mixture at 75-80°C for 5-6 hours.

  • After the reaction is complete, remove about 70% of the ethanol by distillation.

  • To the remaining residue, add an equal volume of toluene and a small amount of water until the solution becomes an emulsion.

  • Filter to remove solid salts.

  • Wash the filtrate twice with a small amount of water.

  • Remove the solvent under reduced pressure to obtain the crude product, diethyl 5-ethyl-2,3-pyridinedicarboxylate, as a brownish-yellow oily liquid.

G cluster_ester_synthesis Cyclocondensation for Diethyl Ester Diethyl_alpha-chlorooxaloacetate Diethyl_alpha-chlorooxaloacetate Cyclocondensation Cyclocondensation Diethyl_alpha-chlorooxaloacetate->Cyclocondensation 2-Ethylacrolein 2-Ethylacrolein 2-Ethylacrolein->Cyclocondensation Ammonium_acetate Ammonium_acetate Ammonium_acetate->Cyclocondensation Ethanol, 75-80°C Diethyl_5-ethyl-2,3-pyridinedicarboxylate Diethyl_5-ethyl-2,3-pyridinedicarboxylate Cyclocondensation->Diethyl_5-ethyl-2,3-pyridinedicarboxylate

Caption: Workflow for the synthesis of diethyl 5-ethyl-2,3-pyridinedicarboxylate.

Hydrolysis of Diethyl 5-Ethyl-2,3-pyridinedicarboxylate

The dicarboxylic acid can be obtained from its diethyl ester via hydrolysis.

Experimental Protocol: Hydrolysis of Diethyl Ester

Materials:

  • Diethyl 5-ethyl-2,3-pyridinedicarboxylate

  • Sodium hydroxide (NaOH)

  • Methanol (MeOH)

  • Deionized water

  • Concentrated hydrochloric acid (HCl)

  • Ethyl acetate (EtOAc)

Procedure:

  • In a round-bottom flask, dissolve diethyl 5-ethyl-2,3-pyridinedicarboxylate in a mixture of methanol and a 30% aqueous solution of sodium hydroxide.

  • Heat the mixture to reflux with vigorous stirring for approximately 4 hours.

  • After the reaction is complete, cool the mixture to room temperature.

  • Pour the reaction mixture into deionized water and extract with ethyl acetate to remove any unreacted starting material.

  • Cool the aqueous phase in an ice bath and acidify to a pH of ~2-3 with concentrated hydrochloric acid to precipitate the product.

  • Collect the solid by vacuum filtration, wash with cold deionized water, and dry under vacuum.

G cluster_hydrolysis Hydrolysis of Diethyl Ester Diethyl_5-ethyl-2,3-pyridinedicarboxylate Diethyl_5-ethyl-2,3-pyridinedicarboxylate Hydrolysis Hydrolysis Diethyl_5-ethyl-2,3-pyridinedicarboxylate->Hydrolysis 1. NaOH, MeOH/H2O, Reflux 2. HCl 5-Ethylpyridine-2,3-dicarboxylic_acid 5-Ethylpyridine-2,3-dicarboxylic_acid Hydrolysis->5-Ethylpyridine-2,3-dicarboxylic_acid

Caption: Workflow for the hydrolysis of diethyl 5-ethyl-2,3-pyridinedicarboxylate.

Potential Biological Activities and Research Directions

The structural similarity of this compound to quinolinic acid, an endogenous N-methyl-D-aspartate (NMDA) receptor agonist involved in the kynurenine pathway of tryptophan metabolism, suggests that it may possess interesting neurological activities[3]. Furthermore, pyridine carboxylic acid derivatives are known to exhibit a range of biological effects, including antimicrobial and antioxidant properties.

Neuromodulatory Activity: A Potential NMDA Receptor Modulator

Hypothesis: Due to its structural analogy to quinolinic acid, this compound may interact with the NMDA receptor, potentially acting as an agonist, antagonist, or allosteric modulator.

Proposed Research:

  • NMDA Receptor Binding Assays: Investigate the binding affinity of this compound to the NMDA receptor using radioligand binding assays.

  • Functional Assays: Characterize the functional activity (agonist or antagonist) at different NMDA receptor subtypes using electrophysiology or calcium imaging techniques.

Experimental Protocol: NMDA Receptor Binding Assay (adapted from [3H]MK-801 binding protocols) [4][5][6][7][8]

Materials:

  • Rat brain membranes (e.g., from cortex or hippocampus)

  • [³H]MK-801 (a non-competitive NMDA receptor antagonist radioligand)

  • This compound (test compound)

  • Glutamate and Glycine (co-agonists)

  • MK-801 or Phencyclidine (PCP) for determining non-specific binding

  • Tris-HCl buffer (pH 7.4)

  • Glass fiber filters

  • Scintillation counter

Procedure:

  • Prepare rat brain membranes according to standard protocols.

  • In a 96-well plate, incubate the brain membranes with a fixed concentration of [³H]MK-801, saturating concentrations of glutamate and glycine, and varying concentrations of this compound.

  • For non-specific binding, incubate a parallel set of samples with an excess of unlabeled MK-801 or PCP.

  • Incubate the plates at room temperature for a sufficient time to reach equilibrium (e.g., 2-3 hours).

  • Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.

  • Wash the filters with ice-cold buffer to remove unbound radioligand.

  • Measure the radioactivity retained on the filters using a scintillation counter.

  • Calculate the specific binding and determine the IC₅₀ value for this compound.

G cluster_pathway Proposed Interaction with NMDA Receptor Signaling 5-EPDA 5-Ethylpyridine- 2,3-dicarboxylic acid NMDAR NMDA Receptor 5-EPDA->NMDAR Binds to (agonist/antagonist?) Ca_Influx Ca2+ Influx NMDAR->Ca_Influx Modulates Downstream Downstream Signaling Cascades (e.g., NOS, CaMKII) Ca_Influx->Downstream Neuronal_Response Neuronal Response (Excitotoxicity or Neuroprotection?) Downstream->Neuronal_Response

Caption: Proposed signaling pathway for this compound at the NMDA receptor.

Antimicrobial Activity

Pyridine derivatives have been reported to possess antimicrobial properties. Research into the antimicrobial effects of this compound against a panel of pathogenic bacteria and fungi is a promising area of investigation.

Proposed Research:

  • Minimum Inhibitory Concentration (MIC) Determination: Assess the MIC of the compound against a range of Gram-positive and Gram-negative bacteria, as well as fungal strains, using broth microdilution or agar dilution methods.

Experimental Protocol: Broth Microdilution for MIC Determination [9][10][11][12][13]

Materials:

  • This compound

  • Bacterial or fungal strains

  • Cation-adjusted Mueller-Hinton Broth (CAMHB) or other appropriate growth medium

  • Sterile 96-well microtiter plates

  • Bacterial or fungal inoculum standardized to 0.5 McFarland turbidity

Procedure:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

  • In a 96-well plate, perform serial two-fold dilutions of the stock solution in the appropriate broth to achieve a range of concentrations.

  • Prepare a standardized inoculum of the test microorganism and dilute it in the broth.

  • Inoculate each well of the microtiter plate with the microbial suspension. Include positive (microorganism in broth without the compound) and negative (broth only) controls.

  • Incubate the plates under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).

  • The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Table 1: Representative Antimicrobial Activity of Structurally Related Pyridine Derivatives

Compound ClassOrganismMIC (µg/mL)Reference
Pyridine-2,6-dicarboxylic acid complexesE. coli-[8]
Pyridine-2,6-dicarboxylic acid complexesS. aureus-[8]
5-Aryl-pyrido[2,3-d]pyrimidinesB. subtilis>1000[14]
5-Aryl-pyrido[2,3-d]pyrimidinesS. aureus250 - >1000[14]
5-Aryl-pyrido[2,3-d]pyrimidinesK. pneumonia500 - >1000[14]
5-Aryl-pyrido[2,3-d]pyrimidinesE. coli500 - >1000[14]

Note: Specific MIC values for this compound are not available in the reviewed literature. The data presented is for structurally related compounds to guide future research.

Antioxidant Activity

The potential for this compound to act as an antioxidant can be evaluated using standard in vitro assays.

Proposed Research:

  • DPPH Radical Scavenging Assay: Determine the ability of the compound to scavenge the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) free radical.

  • Ferric Reducing Antioxidant Power (FRAP) Assay: Assess the capacity of the compound to reduce ferric ions.

Experimental Protocol: DPPH Radical Scavenging Assay [3][15][16][17]

Materials:

  • This compound

  • DPPH (2,2-diphenyl-1-picrylhydrazyl)

  • Methanol or ethanol

  • Ascorbic acid or Trolox (positive control)

  • 96-well microplate reader or spectrophotometer

Procedure:

  • Prepare a stock solution of DPPH in methanol or ethanol.

  • Prepare serial dilutions of this compound and the positive control in the same solvent.

  • In a 96-well plate, mix the test compound or control with the DPPH solution.

  • Incubate the plate in the dark at room temperature for 30 minutes.

  • Measure the absorbance at 517 nm.

  • Calculate the percentage of radical scavenging activity and determine the IC₅₀ value.

Table 2: Representative Antioxidant Activity of Structurally Related Pyridinecarboxylic Acids

CompoundAssayIC₅₀ (µg/mL)Reference
Diphenyltin-bis-(3-pyridinecarboxylate)DPPH~20[18]
Tributyltin-3-pyridinecarboxylateFRAP-[18]

Note: Specific IC₅₀ values for the antioxidant activity of this compound are not available in the reviewed literature. The data presented is for a related compound to guide future research.

Application in Materials Science: Metal-Organic Frameworks (MOFs)

The dicarboxylic acid functionality of this compound makes it an excellent candidate as an organic linker for the synthesis of Metal-Organic Frameworks (MOFs). The pyridine nitrogen can also participate in coordination, leading to potentially novel framework topologies and properties. The ethyl group can influence the porosity and hydrophobicity of the resulting MOF.

Proposed Research:

  • MOF Synthesis: Systematically explore the synthesis of MOFs using this compound as a linker with various metal ions (e.g., Zn²⁺, Cu²⁺, Zr⁴⁺).

  • Structural Characterization: Characterize the resulting MOFs using techniques such as single-crystal X-ray diffraction, powder X-ray diffraction (PXRD), and thermogravimetric analysis (TGA).

  • Property Evaluation: Investigate the gas sorption properties (e.g., for CO₂, H₂, CH₄), catalytic activity, and sensing capabilities of the synthesized MOFs.

Experimental Protocol: General Solvothermal Synthesis of a MOF [19][20][21][22][23]

Materials:

  • This compound

  • A metal salt (e.g., Zinc nitrate hexahydrate)

  • A solvent (e.g., N,N-Dimethylformamide - DMF)

  • Teflon-lined stainless steel autoclave

Procedure:

  • In a glass vial, dissolve this compound and the metal salt in the solvent.

  • Seal the vial and place it inside the autoclave.

  • Heat the autoclave in an oven at a specific temperature (e.g., 100-150°C) for a defined period (e.g., 24-72 hours).

  • Allow the autoclave to cool slowly to room temperature.

  • Collect the resulting crystals by filtration, wash with the solvent, and dry.

G cluster_mof MOF Synthesis Workflow Linker 5-Ethylpyridine- 2,3-dicarboxylic acid Solvothermal_Synthesis Solvothermal_Synthesis Linker->Solvothermal_Synthesis Metal_Salt Metal Salt (e.g., Zn(NO3)2) Metal_Salt->Solvothermal_Synthesis Solvent, Heat MOF_Crystal MOF Crystal Solvothermal_Synthesis->MOF_Crystal Characterization Characterization MOF_Crystal->Characterization PXRD, TGA, etc. Properties Properties Characterization->Properties Gas Sorption, Catalysis, etc.

References

5-Ethylpyridine-2,3-dicarboxylic acid synonyms and CAS number

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 5-Ethylpyridine-2,3-dicarboxylic acid

For researchers, scientists, and professionals in drug development, a clear understanding of key chemical compounds is paramount. This guide focuses on this compound, providing essential identification information.

The compound this compound is a pyridine derivative with significant potential in various research and development applications. Accurate identification is crucial for experimental replication and sourcing. The primary identifier for this compound is its CAS Registry Number, which is a unique numerical identifier assigned to every chemical substance.

Identifier Value
CAS Number 102268-15-5[1][2][3]

In addition to the CAS number, this compound is known by several synonyms in scientific literature and chemical databases. Familiarity with these synonyms is beneficial for comprehensive literature searches and material procurement.

Synonym
5-Ethylquinolinic Acid[1][3][4]
5-Ethyl-2,3-pyridinedicarboxylic Acid[1][3]
2,3-Pyridinedicarboxylic acid, 5-ethyl-[3]
5-ethyl-2,3-pyridine dicarboxylic acid[3]

References

An In-depth Technical Guide to the Safe Handling and Laboratory Use of 5-Ethylpyridine-2,3-dicarboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety protocols, handling procedures, and experimental methodologies for 5-Ethylpyridine-2,3-dicarboxylic acid. The information is intended to ensure the safe and effective use of this compound in a laboratory setting.

Chemical and Physical Properties

This compound, also known as 5-Ethylquinolinic Acid, is a pyridine derivative with potential applications in medicinal chemistry and as a chemical intermediate.[1] Its dual carboxylic acid functional groups and pyridine ring structure contribute to its reactivity and potential biological activity.[1]

PropertyValueReference(s)
Molecular Formula C₉H₉NO₄[2]
Molecular Weight 195.17 g/mol [2]
CAS Number 102268-15-5[2][3]
Appearance Solid[3]
Melting Point 152 - 154 °C (305.6 - 309.2 °F)[3]
Synonyms 5-Ethylquinolinic Acid; 5-Ethyl-2,3-pyridinedicarboxylic Acid[1][4]

Safety and Hazard Information

This compound is classified as hazardous and requires careful handling to avoid exposure.[3]

GHS Hazard Classification
Hazard ClassCategoryHazard Statement
Skin Corrosion/IrritationCategory 2H315: Causes skin irritation
Serious Eye Damage/Eye IrritationCategory 2H319: Causes serious eye irritation
Specific Target Organ Toxicity (Single Exposure)Category 3 (Respiratory system)H335: May cause respiratory irritation

References:[3][5][6]

Toxicological Data
Route of ExposureDataReference(s)
Acute Oral Toxicity LD50: 3353 mg/kg (rat)[4]
Carcinogenicity No component is identified as a probable, possible or confirmed human carcinogen by IARC.[6][7]
Reproductive Toxicity No data available[4][6][7]
Germ Cell Mutagenicity No data available[4]

Note: The chemical, physical, and toxicological properties have not been thoroughly investigated.[7]

Stability and Reactivity
  • Reactivity: No specific reactivity hazards are known.[3]

  • Chemical Stability: Stable under normal conditions.[3][6][7]

  • Conditions to Avoid: Incompatible products, moisture.[3][6][7]

  • Incompatible Materials: Strong oxidizing agents, acids, acid chlorides, acid anhydrides.[3][6][7]

  • Hazardous Decomposition Products: Under fire conditions, may produce carbon oxides and nitrogen oxides (NOx).[6][7]

  • Hazardous Polymerization: Does not occur.[3]

Safe Handling and Storage

Personal Protective Equipment (PPE)

Proper personal protective equipment is essential when handling this compound.

PPE TypeSpecificationsReference(s)
Eye/Face Protection Safety glasses with side-shields or chemical safety goggles. A face shield may be required in situations with a risk of splashing.[4][8]
Skin Protection Protective gloves (e.g., butyl rubber, inspect before use), lab coat.[4][7][8]
Respiratory Protection A dust respirator should be used if dust is generated. All respirator use must comply with local regulations.[4][7]
Handling Procedures
  • Handle in a well-ventilated area, preferably in a chemical fume hood.[3][7]

  • Avoid contact with skin, eyes, and clothing.[4]

  • Avoid the formation of dust and aerosols.[3][7]

  • Wash hands and face thoroughly after handling.[3][4]

  • Ensure eyewash stations and safety showers are close to the workstation.[3]

Storage
  • Store in a cool, dry, and dark place.[4]

  • Keep the container tightly closed.[3][4]

  • Store away from incompatible materials such as oxidizing agents.[4]

Emergency Procedures

First Aid Measures
Exposure RouteFirst Aid ProcedureReference(s)
Inhalation Move the person to fresh air. If not breathing, give artificial respiration. Seek medical attention if you feel unwell.[3][7]
Skin Contact Wash off immediately with plenty of soap and water for at least 15 minutes. If skin irritation occurs, get medical advice. Remove and wash contaminated clothing before reuse.[3][4][7]
Eye Contact Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, get medical attention.[3][4][7]
Ingestion Clean mouth with water and drink plenty of water afterward. Do not induce vomiting. Seek medical attention if you feel unwell.[3][4][7]
Fire-Fighting Measures
  • Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[7]

  • Specific Hazards: Thermal decomposition can lead to the release of irritating gases and vapors, including nitrogen oxides and carbon oxides.[6][7]

  • Protective Equipment: Wear self-contained breathing apparatus (SCBA) and full protective gear.[6][7]

Accidental Release Measures
  • Ensure adequate ventilation.

  • Evacuate personnel to a safe area.

  • Avoid dust formation.[7]

  • Wear appropriate personal protective equipment.

  • Sweep up the spilled solid and place it into a suitable, closed container for disposal.[3][7] Do not let the product enter drains.

Disposal Considerations

Dispose of this chemical and its container in accordance with local, regional, and national regulations. The material can be disposed of by removal to a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing.[9] Do not contaminate water, foodstuffs, feed, or seed by storage or disposal.[9]

Experimental Protocols

The following are general protocols for the synthesis of this compound. Researchers should adapt these methods to their specific laboratory conditions and scale.

Synthesis via Hydrolysis of Diethyl 5-ethylpyridine-2,3-dicarboxylate

This protocol is a general method for the base-catalyzed hydrolysis of the diethyl ester to the dicarboxylic acid.

G Workflow for Hydrolysis of Diethyl 5-ethylpyridine-2,3-dicarboxylate start Start: Diethyl 5-ethylpyridine-2,3-dicarboxylate reflux Dissolve in Methanol/Water Add NaOH Reflux for ~4 hours start->reflux cool Cool to Room Temperature reflux->cool quench Quench with Deionized Water cool->quench extract Extract with Ethyl Acetate (to remove impurities) quench->extract acidify Cool Aqueous Phase in Ice Bath Acidify with HCl (pH ~2-3) extract->acidify precipitate Filter the White Precipitate acidify->precipitate wash Wash with Cold Deionized Water precipitate->wash dry Dry Under Vacuum wash->dry end End: this compound dry->end

Hydrolysis Experimental Workflow

Methodology:

  • In a round-bottom flask equipped with a reflux condenser, dissolve diethyl 5-ethylpyridine-2,3-dicarboxylate in a mixture of methanol and aqueous sodium hydroxide.

  • Heat the mixture to reflux and maintain for approximately 4 hours, monitoring the reaction by a suitable method (e.g., TLC).

  • After the reaction is complete, cool the mixture to room temperature and quench with deionized water.

  • Extract the aqueous solution with ethyl acetate to remove any unreacted starting material and organic impurities.

  • Cool the aqueous phase in an ice bath and carefully acidify with concentrated hydrochloric acid to a pH of approximately 2-3 to precipitate the product.

  • Collect the white precipitate by filtration.

  • Wash the solid with cold deionized water to remove inorganic salts.

  • Dry the product under vacuum.

Potential Biological Activities and Mechanisms

While research is ongoing, preliminary studies suggest that this compound and its derivatives may possess antimicrobial and antioxidant properties.[1]

Hypothesized Mechanism of Action as an Enzyme Inhibitor

Dicarboxylic acids can act as enzyme inhibitors by mimicking the substrate or by chelating metal ions essential for enzyme activity. The pyridine ring can also participate in binding interactions within the enzyme's active site.

G Hypothesized Enzyme Inhibition by this compound cluster_enzyme Enzyme Active Site enzyme Enzyme product Product enzyme->product Catalyzes Reaction no_product No Product Formation enzyme->no_product binding_site Substrate Binding Site substrate Natural Substrate substrate->enzyme Binds to Active Site inhibitor This compound (Inhibitor) inhibitor->enzyme Binds to Active Site (Competitive Inhibition)

Hypothesized Enzyme Inhibition

This diagram illustrates a potential mechanism where this compound acts as a competitive inhibitor, binding to the active site of an enzyme and preventing the natural substrate from binding, thus inhibiting the formation of the product.

Conclusion

This compound is a valuable research chemical that requires strict adherence to safety and handling protocols. This guide provides a foundation for its safe use in the laboratory. Researchers should always consult the most recent Safety Data Sheet from their supplier and perform a thorough risk assessment before beginning any new experimental work.

References

Technical Guide to Commercial Suppliers of 5-Ethylpyridine-2,3-dicarboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

5-Ethylpyridine-2,3-dicarboxylic acid, also known as 5-Ethylquinolinic Acid, is a pyridine derivative with the chemical formula C₉H₉NO₄ and a molecular weight of 195.17 g/mol .[1] Its structure, featuring a pyridine ring substituted with an ethyl group and two carboxylic acid moieties, makes it a valuable building block and intermediate in various scientific fields.[1] This compound is recognized for its potential applications in medicinal chemistry, ligand design for metal chelation, and as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.[1] Due to its utility, sourcing high-purity this compound is a critical first step for many research and development projects. This guide provides an overview of its commercial suppliers and outlines a standard workflow for its procurement and verification.

Commercial Supplier Data

The following table summarizes key information from various commercial suppliers of this compound (CAS Number: 102268-15-5).[1][2][3][4] This data is intended for research and development purposes only and is not for medical or consumer use.[2][4]

SupplierDistributor/BrandCatalog NumberPurityAvailable SizesCAS Number
TCI America TCI / Fisher ScientificE0887>98.0% (GC)(T)25g[2]102268-15-5[2]
Matrix Scientific Sigma-AldrichMAT04703009998%Not specified102268-15-5
Santa Cruz Biotechnology Santa Cruz Biotechnologysc-283185Not specifiedNot specified102268-15-5[4]
Arkat USA Arkat USAAR0007QYNot specifiedNot specified102268-15-5[3]
Smolecule SmoleculeS750558>95%[1]Not specified102268-15-5[1]

Experimental Protocols & Quality Verification

Commercial suppliers of this compound provide the material as a starting reagent. They do not provide detailed experimental protocols for its application in specific assays or synthetic procedures. Researchers and drug development professionals are responsible for developing their own methodologies tailored to their unique research objectives.

However, suppliers do ensure the quality and purity of the compound. Key steps for a researcher to verify the supplied chemical are:

  • Request Certificate of Analysis (CoA): Upon purchase, a lot-specific Certificate of Analysis should be obtained from the supplier.[4] This document provides critical data on the purity and identity of the compound as determined by the manufacturer's quality control testing.

  • Verify Physical Properties: The appearance should be a white to off-white solid. The reported melting point is in the range of 148-151 °C or 154-156 °C (with decomposition).[5]

  • Independent Characterization: For rigorous scientific studies, it is best practice to independently verify the structure and purity of the received material using standard analytical techniques, such as:

    • Nuclear Magnetic Resonance (NMR) spectroscopy

    • Mass Spectrometry (MS)

    • Infrared (IR) Spectroscopy

The diagram below illustrates a generalized workflow for procuring and verifying a chemical reagent for research use.

G cluster_procurement Procurement Phase cluster_verification Verification & Use Phase cluster_rejection Rejection Path start Identify Research Need supplier_id Identify Suppliers (e.g., TCI, Sigma-Aldrich) start->supplier_id quote Request Quotation (Price, Availability) supplier_id->quote po Issue Purchase Order quote->po receive Receive Chemical po->receive docs Review Documentation (CoA, MSDS) receive->docs qc Perform In-House QC (e.g., NMR, MS) docs->qc use Approve for Research Use qc->use Data Confirms Identity & Purity reject Quarantine & Contact Supplier qc->reject Discrepancy Found

Diagram 1: Chemical Procurement and Quality Verification Workflow.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of 5-Ethylpyridine-2,3-dicarboxylic acid from 3-ethyl-8-hydroxyquinoline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the chemical synthesis of 5-Ethylpyridine-2,3-dicarboxylic acid, a valuable intermediate in the development of pharmaceuticals and other specialty chemicals. The primary method detailed is the oxidative cleavage of 3-ethyl-8-hydroxyquinoline.

Introduction

This compound is a key building block in organic synthesis. Its preparation from 3-ethyl-8-hydroxyquinoline involves the oxidative opening of the benzene ring of the quinoline system. Several methods have been reported for this transformation, including oxidation with nitric acid, ozonolysis, and, most notably, oxidation with hydrogen peroxide in an aqueous basic solution.[1] The hydrogen peroxide method is often preferred due to its high yield and purity of the resulting product.[1]

Reaction Principle

The synthesis involves the oxidation of the electron-rich benzene ring of 3-ethyl-8-hydroxyquinoline, which is facilitated by the hydroxyl group at the 8-position. The pyridine ring is more resistant to oxidation under these conditions, leading to the desired dicarboxylic acid.

Experimental Protocols

This section details the established methods for the synthesis of this compound from 3-ethyl-8-hydroxyquinoline.

Method 1: Oxidation with Hydrogen Peroxide and Potassium Hydroxide

This protocol is adapted from a patented procedure and offers a high yield of the target compound.[1]

Materials:

  • 3-ethyl-8-hydroxyquinoline

  • Potassium hydroxide (KOH), 25% aqueous solution

  • Hydrogen peroxide (H₂O₂), 30% aqueous solution

  • Sulfuric acid (H₂SO₄)

  • Potassium bisulfite (KHSO₃) (for peroxide testing and quenching)

  • Distilled water

Equipment:

  • Three-necked round-bottom flask

  • Mechanical stirrer

  • Heating mantle with temperature controller

  • Dropping funnel

  • Distillation apparatus

  • pH meter or pH paper

  • Filtration apparatus (e.g., Büchner funnel)

  • Vacuum oven

Procedure:

  • Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer and a dropping funnel, combine 215.5 g (0.96 mol) of 25% potassium hydroxide solution and 30.28 g (0.175 mol) of 3-ethyl-8-hydroxyquinoline.[1]

  • Heating: Heat the stirred mixture to 90°C.[1]

  • Addition of Hydrogen Peroxide: Slowly add 277.5 g (2.45 mol) of 30% hydrogen peroxide from the dropping funnel over a period of 3.25 hours, while maintaining the reaction temperature at 90°C.[1]

  • Reaction Completion: After the addition is complete, continue stirring the mixture at 90°C for an additional 1-2 hours.[1]

  • Peroxide Test and Quenching: Test a sample of the reaction mixture for the presence of peroxides. If peroxides are present, they can be quenched by the careful addition of potassium bisulfite.[1]

  • Concentration: Distill off approximately 243 g of water to reduce the reaction mixture to about half of its original weight.[1]

  • First Precipitation (Potassium Sulfate): Cool the solution to 45°C and carefully add sulfuric acid until a pH of 3.5 is reached. This will precipitate potassium sulfate. Cool the resulting slurry to 10°C and hold for 30 minutes.[1]

  • Filtration: Filter the slurry to remove the potassium sulfate and wash the filter cake with 5 mL of cold water.[1]

  • Second Precipitation (Product): To the filtrate, add more sulfuric acid until a pH of 1.8 is achieved. This will precipitate the 5-ethyl-pyridine-2,3-dicarboxylic acid.[1]

  • Isolation and Drying: Cool the slurry to 10°C and hold for 30 minutes. Filter the product, wash the filter cake with 20 mL of cold water, and dry it at 55°C under reduced pressure for 3-8 hours.[1]

Expected Yield: This procedure is reported to yield approximately 19.60 g of 5-ethyl-pyridine-2,3-dicarboxylic acid with a purity of 97.6%.[1]

Alternative Oxidation Methods

While the hydrogen peroxide method is highly effective, other oxidative procedures have also been reported.

  • Oxidation with Nitric Acid: The oxidation of 3-ethyl-8-hydroxyquinoline with nitric acid has been shown to yield 5-ethyl-pyridine-2,3-dicarboxylic acid with a melting point of 146-147°C in a 40% yield.[1]

  • Ozonolysis: Ozonolysis of 3-ethyl-8-hydroxyquinoline can produce 5-ethyl-pyridine-2,3-dicarboxylic acid in a 60% yield.[1]

Data Presentation

The following table summarizes the quantitative data for the synthesis of 5-ethyl-pyridine-2,3-dicarboxylic acid using the hydrogen peroxide method.

ParameterValueReference
Starting Material
3-ethyl-8-hydroxyquinoline30.28 g (0.175 mol)[1]
Reagents
25% Potassium Hydroxide215.5 g (0.96 mol)[1]
30% Hydrogen Peroxide277.5 g (2.45 mol)[1]
Reaction Conditions
Temperature90°C[1]
H₂O₂ Addition Time3.25 hours[1]
Post-addition Reaction Time1-2 hours[1]
Product Isolation
Precipitation pH (Potassium Sulfate)3.5[1]
Precipitation pH (Product)1.8[1]
Results
Product Yield19.60 g[1]
Product Purity97.6%[1]

The table below compares the yields of different oxidative methods.

Oxidation MethodReagentYieldReference
PeroxidationH₂O₂ / KOHHigh (not explicitly stated as a percentage in the primary text, but implied by the specific yield)[1]
Nitric Acid OxidationHNO₃40%[1]
OzonolysisO₃60%[1]

Visualizations

Experimental Workflow

The following diagram illustrates the key steps in the synthesis of this compound using the hydrogen peroxide method.

experimental_workflow cluster_reaction Reaction cluster_workup Workup & Isolation start Mix 3-ethyl-8-hydroxyquinoline and 25% KOH heat Heat to 90°C start->heat add_h2o2 Add 30% H₂O₂ (3.25h) heat->add_h2o2 react React at 90°C (1-2h) add_h2o2->react quench Test & Quench Peroxides react->quench concentrate Distill H₂O quench->concentrate precip_k2so4 Acidify to pH 3.5 (H₂SO₄) concentrate->precip_k2so4 filter1 Filter K₂SO₄ precip_k2so4->filter1 precip_product Acidify to pH 1.8 (H₂SO₄) filter1->precip_product filter2 Filter Product precip_product->filter2 dry Dry under vacuum filter2->dry end_product This compound dry->end_product

Caption: Workflow for the synthesis of this compound.

Chemical Transformation

The diagram below shows the overall chemical transformation from the starting material to the final product.

chemical_transformation 3-ethyl-8-hydroxyquinoline 3-ethyl-8-hydroxyquinoline reagents 1. H₂O₂, KOH, 90°C 2. H₂SO₄ This compound This compound reagents->this compound

References

Application Notes and Protocols for the Synthesis of 5-Ethylpyridine-2,3-dicarboxylic acid via Ozonolysis of 3-Ethylquinoline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and experimental protocols for the synthesis of 5-Ethylpyridine-2,3-dicarboxylic acid, a valuable building block in medicinal chemistry and materials science. The featured synthesis route involves the ozonolysis of 3-ethylquinoline, a method that leverages the selective oxidative cleavage of the benzene ring of the quinoline system while preserving the pyridine moiety. Subsequent oxidative work-up of the ozonide intermediate yields the desired dicarboxylic acid. This method offers a viable alternative to other synthetic strategies.

Introduction

This compound and its derivatives are important intermediates in the synthesis of various pharmaceutical compounds and functional materials. The strategic placement of the ethyl and dicarboxylic acid groups on the pyridine ring allows for diverse chemical modifications. While several synthetic routes to this compound exist, ozonolysis of appropriately substituted quinolines presents a direct approach. Ozonolysis is a powerful organic reaction where ozone cleaves unsaturated bonds. In the case of quinoline and its derivatives, the electron-rich benzene ring is preferentially attacked by ozone, leading to its cleavage. An oxidative work-up, typically with hydrogen peroxide, ensures the formation of carboxylic acid functionalities from the resulting intermediates.

Reaction Principle

The ozonolysis of 3-ethylquinoline proceeds in two main stages. Initially, ozone gas is bubbled through a solution of 3-ethylquinoline, leading to the formation of an unstable ozonide intermediate across the 5,6,7,8-double bonds of the benzene ring. The second stage involves the work-up of this intermediate. For the synthesis of this compound, an oxidative work-up is employed. Hydrogen peroxide (H₂O₂) is a common oxidizing agent for this purpose, converting the cleavage products into carboxylic acids.

Experimental Protocols

Materials and Equipment
  • Reagents: 3-Ethylquinoline, Acetic acid (glacial), Sulfuric acid (concentrated), Hydrogen peroxide (30-35% solution), Sodium hydroxide, Hydrochloric acid, Methanol, Dichloromethane, Anhydrous sodium sulfate.

  • Equipment: Ozone generator, Reaction flask (three-necked, round-bottom), Gas dispersion tube (fritted glass), Low-temperature bath (e.g., dry ice/acetone), Magnetic stirrer, Reflux condenser, Separatory funnel, Rotary evaporator, pH meter or pH paper, Glassware for extraction and crystallization.

Protocol 1: Ozonolysis of 3-Ethylquinoline

This protocol is adapted from general procedures for the ozonolysis of quinoline derivatives.[1]

  • Reaction Setup:

    • Dissolve 3-ethylquinoline (1 equivalent) in a mixture of acetic acid and a minimal amount of water. The presence of a mineral acid like sulfuric acid can be beneficial.[1]

    • Place the solution in a three-necked round-bottom flask equipped with a magnetic stirrer, a gas dispersion tube connected to an ozone generator, and a gas outlet connected to a trap containing a potassium iodide solution to quench excess ozone.

    • Cool the reaction mixture to a low temperature, typically between -20 °C and 0 °C, using a suitable cooling bath.

  • Ozonolysis:

    • Pass a stream of ozone-enriched oxygen (typically 1-5% ozone) through the stirred solution.

    • Monitor the reaction progress. The reaction is often complete when the solution turns a pale blue color, indicating the presence of unreacted ozone. Alternatively, the reaction can be monitored by thin-layer chromatography (TLC).

  • Quenching Excess Ozone:

    • Once the reaction is complete, purge the solution with a stream of oxygen or nitrogen to remove any dissolved ozone.

Protocol 2: Oxidative Work-up
  • Addition of Oxidizing Agent:

    • To the reaction mixture containing the ozonide intermediate, slowly add hydrogen peroxide (H₂O₂, 30-35% solution) at a controlled temperature (e.g., below 25 °C) to manage any exothermic reaction.[2][3]

  • Reaction:

    • After the addition of hydrogen peroxide, allow the mixture to stir at room temperature or with gentle heating (e.g., 40-50 °C) to ensure the complete oxidation of the intermediates to the dicarboxylic acid. The reaction time can vary and should be monitored by TLC or HPLC.

Protocol 3: Isolation and Purification
  • Solvent Removal:

    • Remove the acetic acid and water under reduced pressure using a rotary evaporator.

  • Acid-Base Extraction:

    • Dissolve the residue in water and adjust the pH to be basic (pH > 10) using a sodium hydroxide solution. This will deprotonate the carboxylic acid groups, making the product water-soluble.

    • Wash the aqueous solution with an organic solvent like dichloromethane to remove any non-acidic impurities.

    • Carefully acidify the aqueous layer with hydrochloric acid to a pH of approximately 2-3.[4] This will protonate the carboxylic acid groups, causing the this compound to precipitate.

  • Crystallization:

    • Cool the acidified solution in an ice bath to maximize precipitation.

    • Collect the solid product by filtration.

    • Wash the solid with cold water.

    • Recrystallize the crude product from a suitable solvent system (e.g., water, ethanol/water, or acetone/hexane) to obtain pure this compound.[5]

  • Drying:

    • Dry the purified crystals under vacuum.

Data Presentation

ParameterValue/RangeReference
Substrate 3-Ethylquinoline-
Product This compound-
Reported Yield (Ozonolysis) 25% (for 3-ethylquinoline)Patent 0259687
Reported Yield (Ozonolysis) 60% (for 3-ethyl-8-hydroxyquinoline)Patent 0259687
Ozonolysis Temperature -78 °C to 20 °C (general)[6]
Solvents for Ozonolysis Acetic acid/water, Methanol, Dichloromethane[1][3]
Work-up Reagent Hydrogen Peroxide (H₂O₂)[2][3][7]
Purification Method Acid-base extraction, Recrystallization[4][5]

Visualizations

Ozonolysis Workflow

Ozonolysis_Workflow cluster_ozonolysis Ozonolysis Stage cluster_workup Work-up Stage cluster_purification Purification Stage start 3-Ethylquinoline in Acetic Acid/Water ozone Bubble O3 gas (-20°C to 0°C) start->ozone ozonide Ozonide Intermediate ozone->ozonide workup Add H2O2 (Oxidative Work-up) ozonide->workup crude Crude Product workup->crude extraction Acid-Base Extraction crude->extraction crystallization Recrystallization extraction->crystallization final_product Pure this compound crystallization->final_product

Caption: Experimental workflow for the synthesis of this compound.

Chemical Reaction Pathway

Reaction_Pathway cluster_reactants cluster_products reactant 3-Ethylquinoline product This compound reactant->product Ozonolysis & Oxidative Work-up reagents1 1. O3, Acetic Acid/H2O reagents2 2. H2O2

Caption: Overall chemical transformation from 3-ethylquinoline to the final product.

Safety Precautions

  • Ozone: Ozone is a toxic and highly reactive gas. All ozonolysis reactions must be performed in a well-ventilated fume hood. Ensure that any excess ozone is properly quenched.

  • Peroxides: Ozonide intermediates and hydrogen peroxide are potentially explosive. Avoid high concentrations and handle with care. Do not allow the reaction mixture to warm up uncontrollably.

  • Acids and Bases: Concentrated acids and bases are corrosive. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

Conclusion

The ozonolysis of 3-ethylquinoline followed by an oxidative work-up is a direct method for the synthesis of this compound. While the reported yields for the unsubstituted quinoline are moderate, this pathway offers a valuable synthetic tool. Careful control of reaction conditions, particularly temperature, and a thorough purification procedure are critical for obtaining a high-purity product. The protocols and data presented here provide a solid foundation for researchers to implement this synthetic strategy in their work.

References

Application Notes and Protocols: 5-Ethylpyridine-2,3-dicarboxylic acid in Agrochemical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

5-Ethylpyridine-2,3-dicarboxylic acid is a pivotal intermediate in the synthesis of various agrochemicals, most notably the imidazolinone herbicide, imazethapyr.[1][2][3] Its unique structure, featuring a pyridine ring with adjacent carboxylic acid groups and an ethyl substituent, allows for the construction of complex heterocyclic systems essential for herbicidal activity.[3] These application notes provide detailed protocols and data for the synthesis of agrochemicals utilizing this versatile building block.

Core Application: Synthesis of Imazethapyr

Imazethapyr is a systemic herbicide with both contact and residual activity, widely used for the control of a broad spectrum of weeds.[2][4] It functions by inhibiting the plant enzyme acetohydroxyacid synthase (AHAS), which is crucial for the synthesis of branched-chain amino acids.[2] The synthesis of imazethapyr from this compound is a multi-step process that has been optimized to achieve high yields and purity.[1][5]

Quantitative Data Summary

The following table summarizes the quantitative data from various reported synthesis protocols for imazethapyr starting from this compound or its derivatives.

Starting MaterialKey ReagentsSolventReaction ConditionsProductYield (%)Purity (%)Reference
This compoundAcetic anhydride, n-butanol, 2-amino-2,3-dimethylbutanamide, potassium n-butoxideChlorobenzeneAnhydride formation: 30°C, 1 hr; Esterification: -10°C, 0.5 hr; CyclizationImazethapyr85.899.1[1]
This compoundAcetic anhydride, methanol, 2-amino-2,3-dimethylbutanamide, sodium methoxideXyleneAnhydride formation: 30°C, 1 hr; Esterification: 10°C, 0.5 hr; CyclizationImazethapyr89.798.4[1]
This compoundAcetic anhydride, 2-amino-2,3-dimethylbutyronitrile, NaOH, H₂O₂Toluene or XyleneAnhydride formation: Reflux, 0.5-1 hr; Amidation; Hydrolysis and CyclizationImazethapyr (II crystal form)SatisfactoryHigh[6]
Diethyl 5-ethylpyridine-2,3-dicarboxylate---Imazethapyrup to 85>99[5]
This compoundThionyl chloride, DMF, ethanolDichloroethaneIndirect esterification to diethyl ester, then further stepsDiethyl 5-ethylpyridine-2,3-dicarboxylate>90>89[5]

Experimental Protocols

Herein are detailed experimental protocols for key steps in the synthesis of imazethapyr from this compound.

Protocol 1: Two-Step Synthesis of Imazethapyr via Anhydride and Ester Intermediates [1]

Step 1: Formation of 5-Ethylpyridine-2,3-dicarboxylic Anhydride and Subsequent Esterification

  • Under a nitrogen atmosphere, add this compound and chlorobenzene (5 times the mass of the acid) to a reaction vessel.

  • Add acetic anhydride (1.2 molar equivalents relative to the acid).

  • Maintain the reaction temperature at 30°C for 1 hour. Monitor the reaction completion by HPLC.

  • Cool the reaction mixture to -10°C.

  • Add n-butanol (1.2 molar equivalents).

  • Allow the reaction to proceed for 0.5 hours. The product is the monoester of this compound.

Step 2: Cyclization to form Imazethapyr

  • To the solution from Step 1, add solid potassium n-butoxide (3.5 molar equivalents) and 2-amino-2,3-dimethylbutanamide (1.2 molar equivalents).

  • After the cyclization reaction is complete, adjust the pH to isolate the imazethapyr product.

  • The final product can be extracted and purified.

Protocol 2: Synthesis of Imazethapyr via a Nitrile Intermediate [6]

Step 1: Preparation of 5-Ethyl-2,3-pyridinedicarboxylic Anhydride

  • In a suitable solvent such as toluene or xylene, react this compound with acetic anhydride.

  • Heat the mixture to reflux temperature for 0.5-1 hour to form the anhydride.

Step 2: Formation of the Amide Intermediate

  • React the 5-ethyl-2,3-pyridinedicarboxylic anhydride with 2-amino-2,3-dimethylbutyronitrile to produce 2-[(1-cyano-1,2-dimethylpropyl)-formamido]-5-ethylnicotinic acid.

Step 3: Hydrolysis and Cyclization

  • Dissolve the intermediate from Step 2 in an aqueous solution of sodium hydroxide.

  • Add hydrogen peroxide dropwise at 20-25°C to hydrolyze the cyano group to an amide.

  • The resulting intermediate undergoes ring closure and is then acidified to yield imazethapyr.

Visualizations

Diagram 1: General Synthesis Pathway of Imazethapyr

G A This compound B 5-Ethylpyridine-2,3-dicarboxylic anhydride A->B Acetic anhydride C Monoester Intermediate B->C Alcohol (e.g., n-butanol) D Imazethapyr C->D E 2-amino-2,3-dimethylbutanamide E->D Base (e.g., Potassium n-butoxide)

Caption: A simplified workflow for the synthesis of Imazethapyr.

Diagram 2: Imazethapyr's Mechanism of Action

G A Imazethapyr B Acetohydroxyacid Synthase (AHAS) A->B Inhibits C Synthesis of Valine, Leucine, and Isoleucine B->C Catalyzes D Protein Synthesis and Plant Growth C->D Essential for

Caption: The herbicidal mechanism of action of Imazethapyr.

This compound is a critical precursor in the agrochemical industry, particularly for the production of the herbicide imazethapyr. The synthesis routes are well-established, allowing for high-yield and high-purity production. The provided protocols and data serve as a valuable resource for researchers and professionals in the field of agrochemical synthesis and development. Further research may explore the use of this versatile intermediate in the creation of novel pesticides and herbicides.[3]

References

Application of 5-Ethylpyridine-2,3-dicarboxylic Acid as a Pharmaceutical and Agrochemical Intermediate: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Ethylpyridine-2,3-dicarboxylic acid, and its corresponding diethyl ester, are versatile heterocyclic compounds. While their most prominent and well-documented application lies in the agrochemical industry as a key intermediate for the synthesis of imidazolinone herbicides, there is emerging interest in their potential as scaffolds for the development of novel pharmaceutical agents. This document provides an overview of the established applications and explores the potential for future drug discovery, offering detailed synthetic protocols and conceptual frameworks for biological evaluation.

Established Application: Intermediate in Herbicide Synthesis

The primary industrial application of this compound and its diethyl ester is in the production of the herbicide imazethapyr. This section details the synthesis of the intermediate and its subsequent conversion to the active agrochemical ingredient.

Synthesis of Diethyl 5-ethylpyridine-2,3-dicarboxylate

A common method for the synthesis of diethyl 5-ethylpyridine-2,3-dicarboxylate involves the reaction of diethyl α-chlorooxaloacetate and 2-ethylacrolein with a nitrogen source, such as ammonium acetate, in an ethanol medium.

Experimental Protocol: Synthesis of Diethyl 5-ethylpyridine-2,3-dicarboxylate

  • Materials:

    • Diethyl α-chlorooxaloacetate

    • 2-Ethylacrolein

    • Ammonium acetate

    • Ethanol

    • Toluene

    • Water

  • Procedure:

    • To a 500 ml four-necked flask, add 120g of ethanol and 38.9g (0.50 mol) of ammonium acetate.

    • Stir the mixture and heat to 75°C.

    • Prepare a mixed solution of 27g (0.1 mol, assuming 85.6% purity) of diethyl α-chlorooxaloacetate and 12.1g (0.14 mol, assuming 97% purity) of 2-ethylacrolein.

    • Add the mixed solution dropwise to the reaction flask over approximately 30 minutes, maintaining the reaction temperature at 75-80°C.

    • After the addition is complete, maintain the temperature at 75-80°C and continue stirring for 5-6 hours until the reaction is complete (monitoring by TLC or GC is recommended).

    • After the reaction is complete, remove approximately 70% of the ethanol by distillation. The recovered ethanol can be reused.

    • To the remaining residue, add an equal volume of toluene and stir.

    • Add a small amount of water until the solution becomes turbid, then filter to remove any solid impurities.

    • Wash the filtrate with a small amount of water twice.

    • Separate the organic layer and remove the solvent under reduced pressure to obtain the crude product.

    • The crude product can be further purified by vacuum distillation.

Quantitative Data for Synthesis of Diethyl 5-ethylpyridine-2,3-dicarboxylate

ParameterValueReference
Reactants
Diethyl α-chlorooxaloacetate0.1 mol[1]
2-Ethylacrolein0.14 mol[1]
Ammonium acetate0.50 mol[1]
Reaction Conditions
SolventEthanol[1]
Temperature75-80°C[1]
Reaction Time5-6 hours[1]
Product
Yield (crude)~35.4% (based on one example)[1]
AppearanceBrownish-yellow oily liquid[1]

Synthesis Workflow for Diethyl 5-ethylpyridine-2,3-dicarboxylate

G cluster_reactants Reactants cluster_conditions Reaction Conditions A Diethyl α-chlorooxaloacetate G Reaction Mixture A->G B 2-Ethylacrolein B->G C Ammonium Acetate C->G D Ethanol (Solvent) D->G E 75-80°C E->G F 5-6 hours F->G H Work-up (Solvent Removal, Extraction) G->H I Crude Product H->I J Purification (Vacuum Distillation) I->J K Diethyl 5-ethylpyridine-2,3-dicarboxylate J->K G cluster_screening Screening Assays A This compound B Synthesis of Derivatives (Amides, Esters, Imides) A->B C Library of Novel Compounds B->C D In-vitro Biological Screening C->D E Hit Identification D->E F Lead Optimization E->F G Preclinical Studies F->G D1 Anticonvulsant Assays D1->D D2 Anti-inflammatory Assays D2->D D3 Antimicrobial Assays D3->D D4 Antioxidant Assays D4->D G A GABA B GABA-A Receptor A->B Binds to C Chloride Ion Influx B->C Opens Channel D Neuronal Hyperpolarization C->D Causes E Reduced Neuronal Excitability D->E Leads to F 5-EPDC Derivative (Hypothetical Positive Allosteric Modulator) F->B Modulates

References

Application Notes and Protocols for the Synthesis of Metal-Organic Frameworks using Pyridine-2,3-Dicarboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Note on the Ligand: Initial literature searches for the use of 5-Ethylpyridine-2,3-dicarboxylic acid in the synthesis of metal-organic frameworks (MOFs) did not yield specific examples. This suggests that it is a novel or less-explored ligand for this application. The following application notes and protocols are therefore based on the well-documented use of its parent compound, pyridine-2,3-dicarboxylic acid (H₂pydc) . The principles, synthesis methodologies, and characterization techniques described herein are expected to be highly applicable to its ethyl-substituted derivative.

Introduction

Pyridine-2,3-dicarboxylic acid is a versatile organic linker in the construction of metal-organic frameworks. Its combination of a pyridine nitrogen atom and two adjacent carboxylate groups allows for multiple coordination modes, leading to the formation of diverse and structurally interesting MOFs. These materials are of significant interest for applications in areas such as photoluminescence, catalysis, and materials science. The strategic use of ancillary ligands, such as the flexible bis(pyridyl) ligand 1,3-bis(4-pyridyl)propane (bpp), can further influence the dimensionality and topology of the resulting frameworks.

This document provides an overview of the synthesis of MOFs based on pyridine-2,3-dicarboxylic acid, with a focus on room-temperature synthesis methods. It includes representative experimental protocols and key characterization data for MOFs constructed with copper(II), zinc(II), and cadmium(II) ions.

Data Presentation

The following tables summarize the key structural and compositional information for a series of MOFs synthesized using pyridine-2,3-dicarboxylic acid and the ancillary ligand 1,3-bis(4-pyridyl)propane.

Table 1: Composition and Structural Information of Pyridine-2,3-dicarboxylic Acid-Based MOFs

Compound IDMetal IonChemical FormulaDimensionality/Topology
1 Cu(II)[Cu(2,3-pydc)(bpp)]·2.5H₂O2D → 3D parallel interpenetration
2 Zn(II)[Zn(2,3-pydc)(bpp)]·2.5H₂O2D → 3D parallel interpenetration (isomorphous with 1 )
3 Cd(II)[Cd(2,3-pydc)(bpp)(H₂O)]·3H₂ONon-interpenetrating 3D CdSO₄ framework

Table 2: Key Properties of Pyridine-2,3-dicarboxylic Acid-Based MOFs

Compound IDPropertyObservation
2 PhotoluminescenceExhibits intense fluorescent emission at room temperature
3 PhotoluminescenceExhibits intense fluorescent emission at room temperature

Experimental Protocols

The following are representative protocols for the synthesis of MOFs using pyridine-2,3-dicarboxylic acid. These are based on reported room-temperature synthesis methods.

Protocol 1: Synthesis of [Cu(2,3-pydc)(bpp)]·2.5H₂O (Compound 1)

  • Materials:

    • Pyridine-2,3-dicarboxylic acid (H₂pydc)

    • 1,3-bis(4-pyridyl)propane (bpp)

    • Copper(II) nitrate trihydrate (Cu(NO₃)₂·3H₂O)

    • Ethanol

    • Deionized water

  • Procedure:

    • In a 20 mL glass vial, dissolve 0.1 mmol of pyridine-2,3-dicarboxylic acid in 5 mL of a 1:1 (v/v) ethanol/water solution.

    • In a separate vial, dissolve 0.1 mmol of 1,3-bis(4-pyridyl)propane in 5 mL of ethanol.

    • In a third vial, dissolve 0.1 mmol of copper(II) nitrate trihydrate in 5 mL of deionized water.

    • Slowly add the copper(II) nitrate solution to the solution of pyridine-2,3-dicarboxylic acid with gentle stirring.

    • To this mixture, add the solution of 1,3-bis(4-pyridyl)propane dropwise while continuing to stir.

    • Seal the vial and allow it to stand at room temperature.

    • Blue crystals are expected to form over a period of several days.

    • Collect the crystals by filtration, wash with a small amount of the mother liquor, and air dry.

Protocol 2: Synthesis of [Zn(2,3-pydc)(bpp)]·2.5H₂O (Compound 2)

  • Materials:

    • Pyridine-2,3-dicarboxylic acid (H₂pydc)

    • 1,3-bis(4-pyridyl)propane (bpp)

    • Zinc(II) nitrate hexahydrate (Zn(NO₃)₂·6H₂O)

    • Ethanol

    • Deionized water

  • Procedure:

    • Follow the same procedure as in Protocol 1, substituting zinc(II) nitrate hexahydrate for copper(II) nitrate trihydrate.

    • Colorless crystals are expected to form.

Protocol 3: Synthesis of [Cd(2,3-pydc)(bpp)(H₂O)]·3H₂O (Compound 3)

  • Materials:

    • Pyridine-2,3-dicarboxylic acid (H₂pydc)

    • 1,3-bis(4-pyridyl)propane (bpp)

    • Cadmium(II) nitrate tetrahydrate (Cd(NO₃)₂·4H₂O)

    • Ethanol

    • Deionized water

  • Procedure:

    • Follow the same procedure as in Protocol 1, substituting cadmium(II) nitrate tetrahydrate for copper(II) nitrate trihydrate.

    • Colorless crystals are expected to form.

Visualizations

The following diagrams illustrate the experimental workflow and a conceptual representation of the resulting MOF structure.

experimental_workflow Experimental Workflow for MOF Synthesis cluster_reagents Reagent Preparation cluster_synthesis Synthesis cluster_workup Product Isolation Ligand_1 Pyridine-2,3-dicarboxylic acid in Ethanol/Water Mixing Combine Solutions (Gentle Stirring) Ligand_1->Mixing Ligand_2 1,3-bis(4-pyridyl)propane in Ethanol Ligand_2->Mixing Metal_Salt Metal Nitrate in Water Metal_Salt->Mixing Crystallization Stand at Room Temperature (Several Days) Mixing->Crystallization Filtration Filter Crystals Crystallization->Filtration Washing Wash with Mother Liquor Filtration->Washing Drying Air Dry Washing->Drying Product Final MOF Crystals Drying->Product

Caption: General workflow for the room-temperature synthesis of MOFs.

logical_relationship Conceptual MOF Assembly cluster_components Molecular Building Blocks cluster_assembly Coordination and Framework Formation Metal_Ion Metal Ion (M²⁺) Coordination Coordination Bonds (M-N, M-O) Metal_Ion->Coordination Ligand_1 Pyridine-2,3- dicarboxylate Ligand_1->Coordination Ligand_2 1,3-bis(4-pyridyl)propane (Ancillary Ligand) Ligand_2->Coordination MOF_Structure 3D Metal-Organic Framework Coordination->MOF_Structure

Caption: Formation of a MOF from its constituent building blocks.

Application Notes and Protocols for the Quantification of 5-Ethylpyridine-2,3-dicarboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the quantitative analysis of 5-Ethylpyridine-2,3-dicarboxylic acid. The methodologies described are based on established analytical techniques for dicarboxylic acids and related pyridine compounds, offering robust starting points for method development and validation.

Introduction

This compound is a pyridine derivative with potential applications in pharmaceuticals and as a chemical intermediate.[1] Accurate and precise quantification of this analyte is crucial for various stages of research and development, including pharmacokinetic studies, quality control of synthetic products, and metabolic investigations. This guide details three common analytical techniques for the quantification of this compound:

  • High-Performance Liquid Chromatography with UV Detection (HPLC-UV): A widely accessible and robust method for routine analysis.

  • Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS): Offers high sensitivity and selectivity, making it ideal for complex matrices and low concentration levels.

  • Gas Chromatography with Mass Spectrometry (GC-MS): A powerful technique for volatile compounds, requiring derivatization for non-volatile analytes like dicarboxylic acids.

Data Presentation: Comparison of Analytical Methods

The following table summarizes the expected performance characteristics of the described analytical methods for the quantification of this compound. These values are based on typical performance for similar dicarboxylic acids and should be validated for this specific analyte.[2][3][4][5][6]

ParameterHPLC-UVLC-MS/MS (with Derivatization)GC-MS (with Derivatization)
Limit of Detection (LOD) 0.1 - 1 µg/mL0.05 - 1 ng/mL1 - 10 ng/mL
Limit of Quantification (LOQ) 0.5 - 5 µg/mL0.1 - 5 ng/mL5 - 50 ng/mL
Linearity (r²) > 0.995> 0.999> 0.998
Precision (RSD%) < 5%< 10%< 15%
Selectivity ModerateHighHigh
Throughput ModerateHighLow to Moderate
Matrix Effect LowModerate to HighLow
Instrumentation Cost LowHighModerate to High

Experimental Protocols & Workflows

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This protocol describes a reversed-phase HPLC method for the quantification of this compound.

Workflow Diagram:

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing s1 Dissolve Sample in Mobile Phase s2 Filter through 0.45 µm Syringe Filter s1->s2 s3 Inject into HPLC System s2->s3 s4 Separation on C18 Column s3->s4 s5 UV Detection s4->s5 s6 Peak Integration s5->s6 s7 Quantification using Calibration Curve s6->s7

Caption: HPLC-UV analysis workflow for this compound.

Protocol:

  • Reagents and Materials:

    • This compound standard

    • Acetonitrile (HPLC grade)

    • Water (HPLC grade)

    • Phosphoric acid or Formic acid (for mobile phase pH adjustment)

    • 0.45 µm syringe filters

  • Instrumentation:

    • HPLC system with a UV detector

    • Reversed-phase C18 column (e.g., 150 mm x 4.6 mm, 5 µm)

  • Chromatographic Conditions:

    • Mobile Phase: A mixture of acetonitrile and an aqueous buffer (e.g., 20 mM phosphate buffer with pH adjusted to 2.5-3.5 with phosphoric acid). A gradient elution may be necessary to optimize separation. A suggested starting point is a gradient from 10% to 70% acetonitrile over 15 minutes.

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30 °C

    • Detection Wavelength: Approximately 265 nm (requires preliminary UV scan of the analyte)

    • Injection Volume: 10 µL

  • Sample Preparation:

    • Prepare a stock solution of this compound in the mobile phase.

    • Create a series of calibration standards by diluting the stock solution.

    • Dissolve or dilute samples in the mobile phase to a concentration within the calibration range.

    • Filter all solutions through a 0.45 µm syringe filter before injection.

  • Data Analysis:

    • Construct a calibration curve by plotting the peak area against the concentration of the standards.

    • Quantify the amount of this compound in the samples by interpolating their peak areas from the calibration curve.

Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)

This protocol provides a highly sensitive and selective method for quantifying this compound, particularly in complex biological matrices. Derivatization with 3-nitrophenylhydrazine (3-NPH) is included to enhance chromatographic retention and ionization efficiency.[7][8][9]

Workflow Diagram:

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing p1 Sample Extraction (e.g., Protein Precipitation, LLE) p2 Derivatization with 3-NPH p1->p2 p3 Dilution and Filtration p2->p3 a1 Inject into UPLC/HPLC p3->a1 a2 Chromatographic Separation a1->a2 a3 Electrospray Ionization (ESI) a2->a3 a4 MS/MS Detection (MRM) a3->a4 d1 Peak Integration a4->d1 d2 Quantification d1->d2

Caption: LC-MS/MS analysis workflow with derivatization.

Protocol:

  • Reagents and Materials:

    • This compound standard

    • Internal Standard (e.g., a stable isotope-labeled analog)

    • 3-nitrophenylhydrazine (3-NPH) hydrochloride

    • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) hydrochloride

    • Pyridine

    • Acetonitrile (LC-MS grade)

    • Water (LC-MS grade)

    • Formic acid (LC-MS grade)

  • Instrumentation:

    • UPLC or HPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

    • Reversed-phase C18 column (e.g., 100 mm x 2.1 mm, 1.8 µm).

  • Sample Preparation and Derivatization:

    • Extraction: For biological samples (e.g., plasma, urine), perform a protein precipitation with ice-cold acetonitrile or a liquid-liquid extraction.

    • Derivatization:

      • To 50 µL of the sample extract or standard, add 25 µL of 200 mM 3-NPH in 50% acetonitrile/water and 25 µL of 120 mM EDC with 6% pyridine in 50% acetonitrile/water.[9]

      • Vortex and incubate at 40 °C for 30 minutes.[9]

      • Quench the reaction and dilute the sample with the mobile phase before injection.

  • LC-MS/MS Conditions:

    • Mobile Phase A: 0.1% Formic acid in water.

    • Mobile Phase B: 0.1% Formic acid in acetonitrile.

    • Gradient: A typical gradient would start at a low percentage of B, ramp up to a high percentage to elute the derivatized analyte, followed by a wash and re-equilibration.

    • Flow Rate: 0.3 - 0.5 mL/min.

    • Ionization Mode: ESI negative.

    • MS/MS Detection: Multiple Reaction Monitoring (MRM). Precursor and product ions for the derivatized analyte need to be determined by infusing a standard solution.

  • Data Analysis:

    • Quantify the analyte using the peak area ratio of the analyte to the internal standard against a calibration curve.

Gas Chromatography with Mass Spectrometry (GC-MS)

This method is suitable for the analysis of this compound after derivatization to increase its volatility. Silylation is a common derivatization technique for carboxylic acids.[10][11]

Workflow Diagram:

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing g1 Sample Extraction and Drying g2 Derivatization (Silylation) g1->g2 g3 Inject into GC System g2->g3 g4 Separation on Capillary Column g3->g4 g5 Electron Ionization (EI) g4->g5 g6 Mass Spectrometry Detection g5->g6 g7 Peak Integration g6->g7 g8 Quantification g7->g8

Caption: GC-MS analysis workflow with a silylation step.

Protocol:

  • Reagents and Materials:

    • This compound standard

    • Silylating agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA with 1% TMCS)

    • Anhydrous solvent (e.g., pyridine, acetonitrile)

    • Internal standard (e.g., a stable isotope-labeled analog or a structurally similar compound)

  • Instrumentation:

    • Gas chromatograph coupled to a mass spectrometer.

    • Capillary column suitable for derivatized acids (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm).

  • Sample Preparation and Derivatization:

    • Extraction and Drying: Extract the analyte from the sample matrix and ensure the extract is completely dry, as silylating agents are moisture-sensitive.[11]

    • Derivatization:

      • To the dried extract or standard, add 50 µL of anhydrous solvent and 50 µL of BSTFA.

      • Seal the vial and heat at 60-70 °C for 30-60 minutes to ensure complete derivatization.[11]

      • Cool to room temperature before injection.

  • GC-MS Conditions:

    • Injector Temperature: 250 °C

    • Oven Temperature Program: Start at a lower temperature (e.g., 80 °C), hold for 1-2 minutes, then ramp at 10-20 °C/min to a final temperature of 280-300 °C, and hold for 5-10 minutes.

    • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • MS Detection: Scan mode to identify the derivatized compound's fragmentation pattern, and Selected Ion Monitoring (SIM) mode for quantification using characteristic ions.

  • Data Analysis:

    • Identify the derivatized analyte by its retention time and mass spectrum.

    • Quantify using the peak area ratio of a characteristic ion of the analyte to that of the internal standard against a calibration curve.

References

Application Notes and Protocols: 5-Ethylpyridine-2,3-dicarboxylic Acid as a Versatile Building Block in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Ethylpyridine-2,3-dicarboxylic acid is a substituted pyridine derivative that has emerged as a significant building block in organic synthesis. Its unique structural features, including a pyridine core and two adjacent carboxylic acid functionalities, provide a versatile platform for the construction of a variety of complex molecules. This compound, with the chemical formula C₉H₉NO₄ and a molecular weight of 195.17 g/mol , serves as a key intermediate in the synthesis of agrochemicals and pharmaceuticals and as a ligand in coordination chemistry.[1] The presence of the pyridine nitrogen atom and the dicarboxylic acid groups allows for a wide range of chemical transformations, making it a valuable tool for synthetic chemists.

Applications

The primary applications of this compound lie in its role as a precursor for the synthesis of high-value chemical entities.

1. Agrochemicals:

The most prominent application of this compound is in the production of imidazolinone herbicides, such as imazethapyr.[2] These herbicides are known for their broad-spectrum activity against various weeds. The synthesis of imazethapyr from this compound is a multi-step process that highlights the utility of this building block in constructing complex heterocyclic systems.

2. Pharmaceuticals:

Derivatives of this compound have shown potential in medicinal chemistry. Research has indicated that compounds derived from this scaffold may exhibit a range of biological activities, including:

  • Antimicrobial Properties: The pyridine moiety is a common feature in many antimicrobial agents, and derivatives of this compound are being explored for their potential antibacterial and antifungal activities.[1]

  • Antioxidant Activity: The antioxidant potential of derivatives is another area of investigation, which could be relevant for conditions associated with oxidative stress.[1]

  • Enzyme Inhibition: The structural framework of this compound can be modified to design specific enzyme inhibitors, a key strategy in drug development.[1]

3. Material Science and Coordination Chemistry:

The dicarboxylic acid functionality makes this compound an excellent candidate for the synthesis of metal-organic frameworks (MOFs) and coordination polymers. The nitrogen atom of the pyridine ring and the oxygen atoms of the carboxylate groups can coordinate to metal ions, leading to the formation of extended, porous structures with potential applications in gas storage, catalysis, and separation technologies. For instance, it has been used in the synthesis of a breathable microporous metal-organic framework that exhibits reversible pore contraction and expansion.[3]

Synthetic Pathways and Logical Relationships

The following diagram illustrates the central role of this compound as a building block leading to various applications.

G Synthetic Utility of this compound A This compound B Agrochemicals (e.g., Imazethapyr) A->B Multi-step Synthesis C Pharmaceuticals A->C Derivatization D Metal-Organic Frameworks (MOFs) A->D Coordination Chemistry E Antimicrobial Agents C->E F Antioxidant Compounds C->F G Enzyme Inhibitors C->G

Caption: Synthetic pathways from this compound.

Experimental Protocols

Synthesis of Imazethapyr from this compound

This protocol outlines a common synthetic route to the herbicide imazethapyr starting from this compound. The process involves the formation of the corresponding anhydride, followed by reaction with an aminonitrile and subsequent cyclization.

Experimental Workflow:

G A This compound + Acetic Anhydride B Formation of 5-Ethyl-2,3-pyridinedicarboxylic Anhydride A->B Reflux C Reaction with 2-amino-2,3-dimethylbutyronitrile B->C Low Temperature D Formation of 2-[(1-cyano-1,2-dimethylpropyl)-carbamoyl]-5-ethylnicotinic acid C->D E Cyclization and Hydrolysis (NaOH/H2O2) D->E F Imazethapyr E->F Acidification

Caption: Workflow for the synthesis of Imazethapyr.

Protocol 1: Two-Step Synthesis of Imazethapyr [4]

Step 1: Synthesis of 2-[(1-cyano-1,2-dimethylpropyl)-carbamoyl]-5-ethylnicotinic acid

  • Materials:

    • This compound

    • Acetic anhydride

    • 2-amino-2,3-dimethylbutyronitrile

    • Suitable solvent (e.g., toluene)

  • Procedure:

    • React this compound with acetic anhydride in a suitable solvent at reflux temperature for 0.5-1 hour to prepare 5-ethyl-2,3-pyridinedicarboxylic anhydride.

    • Cool the reaction mixture to 8-12 °C.

    • Slowly add 2-amino-2,3-dimethylbutyronitrile to the cooled mixture.

    • Maintain the temperature at 8-12 °C and stir for 1-2 hours to yield 2-[(1-cyano-1,2-dimethylpropyl)-carbamoyl]-5-ethylnicotinic acid.

Step 2: Cyclization and Hydrolysis to Imazethapyr

  • Materials:

    • 2-[(1-cyano-1,2-dimethylpropyl)-carbamoyl]-5-ethylnicotinic acid

    • Sodium hydroxide (NaOH) aqueous solution

    • Hydrogen peroxide (H₂O₂)

  • Procedure:

    • Dissolve the product from Step 1 in a 2-5 molar equivalent of NaOH aqueous solution.

    • After stirring for 10 minutes, add 1-3 molar equivalents of hydrogen peroxide dropwise at 20-25 °C.

    • Continue the reaction for 2 hours at this temperature.

    • Heat the mixture to 70 °C and maintain for 2 hours, then heat to 90 °C for 20 minutes.

    • Monitor the reaction by HPLC until completion.

    • Acidify the reaction mixture to precipitate imazethapyr.

Protocol 2: One-Pot Synthesis of Imazethapyr [5]

  • Materials:

    • This compound

    • Acetic anhydride

    • Methanol

    • Sodium methoxide

    • 2-amino-2,3-dimethylbutanamide

    • Toluene

  • Procedure:

    • Under a nitrogen atmosphere, add this compound and acetic anhydride (molar ratio 1:1.1) to toluene (5 times the mass of the dicarboxylic acid).

    • Heat the reaction to 35 °C and stir for 1 hour.

    • Cool the reaction to 5 °C and add methanol (1.1 molar equivalents relative to the dicarboxylic acid).

    • Stir for 30 minutes.

    • Add solid sodium methoxide (3.0 molar equivalents) and 2-amino-2,3-dimethylbutanamide (1.1 molar equivalents).

    • Heat the mixture to 115 °C and stir for 1 hour.

    • Monitor the reaction by HPLC.

    • Upon completion, cool the reaction and perform an aqueous work-up, followed by acidification to isolate imazethapyr.

Quantitative Data Summary

The following table summarizes the quantitative data from the described protocols for the synthesis of imazethapyr.

ParameterProtocol 1Protocol 2 (Example 1)[5]Protocol 2 (Example 4)[5]
Starting Material This compoundThis compoundThis compound
Key Reagents Acetic anhydride, 2-amino-2,3-dimethylbutyronitrile, NaOH, H₂O₂Acetic anhydride, Methanol, Sodium methoxide, 2-amino-2,3-dimethylbutanamideAcetic anhydride, Methanol, Sodium methoxide, 2-amino-2,3-dimethylbutanamide
Solvent Toluene (inferred)TolueneXylene
Reaction Temperature Step 1: Reflux, then 8-12 °C; Step 2: 20-90 °C35 °C, then 5 °C, then 115 °C30 °C, then 10 °C, then elevated temp.
Reaction Time Step 1: ~2-3 hours; Step 2: ~4.5 hours~2.5 hours~2.5 hours
Product ImazethapyrImazethapyrImazethapyr
Yield Not specified89.7%89.7%
Purity Not specified98.4%98.4%

Mechanism of Action: Imidazolinone Herbicides

Imidazolinone herbicides, synthesized from this compound, act by inhibiting the enzyme acetohydroxyacid synthase (AHAS), also known as acetolactate synthase (ALS).[6] This enzyme is crucial for the biosynthesis of the branched-chain amino acids valine, leucine, and isoleucine in plants. The inhibition of AHAS leads to a deficiency in these essential amino acids, ultimately causing the cessation of plant growth and death.

G Mechanism of Action of Imidazolinone Herbicides A Pyruvate C Acetohydroxyacid Synthase (AHAS) A->C B α-Ketobutyrate B->C E Biosynthesis of Valine, Leucine, and Isoleucine C->E Catalysis C->E D Imazethapyr D->C Inhibition F Protein Synthesis and Plant Growth E->F E->F G Plant Death F->G

Caption: Inhibition of the AHAS enzyme by Imazethapyr.

Conclusion

This compound is a highly valuable and versatile building block in modern organic synthesis. Its utility is well-established in the agrochemical industry and shows significant promise in the development of new pharmaceuticals and advanced materials. The protocols provided herein offer a glimpse into the practical applications of this compound, demonstrating its importance for researchers and professionals in the chemical sciences. Further exploration of its reactivity is likely to uncover even more diverse and valuable applications in the future.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 5-Ethylpyridine-2,3-dicarboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 5-Ethylpyridine-2,3-dicarboxylic acid. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges and optimize the yield of this important chemical intermediate.

Troubleshooting Guide

This guide addresses specific issues you may encounter during the synthesis of this compound.

Issue 1: Low Yield in the Oxidation of 3-Ethyl-8-hydroxyquinoline

  • Question: My yield of this compound from the oxidation of 3-ethyl-8-hydroxyquinoline is consistently low. What are the potential causes and how can I improve it?

  • Answer: Low yields in this oxidation reaction are a common problem and can be attributed to several factors:

    • Choice of Oxidizing Agent: While nitric acid can be used, it has been reported to give yields of around 40%.[1] A combination of hydrogen peroxide and a base like sodium or potassium hydroxide is often more effective.[1] Ozonolysis of 3-ethyl-8-hydroxyquinoline has been shown to produce yields of up to 60%.[1]

    • Reaction Temperature: The oxidation with hydrogen peroxide is highly exothermic.[2] If the temperature is too low, the reaction may not proceed to completion. Conversely, if the temperature is too high, it can lead to the decomposition of the product. The optimal temperature range is typically between 75°C and 90°C.[1]

    • Molar Equivalents of Reagents: The ratio of hydrogen peroxide and base to the starting quinoline derivative is crucial. Using 8 to 20 molar equivalents of 30% to 50% aqueous hydrogen peroxide and 4 to 7 molar equivalents of 15% to 35% aqueous sodium or potassium hydroxide is recommended.[1]

    • Reaction Control: This reaction is known to "hang-fire," where unreacted reagents accumulate and then react suddenly, causing a rapid increase in temperature and excessive foaming.[2] To mitigate this, ensure controlled, simultaneous addition of the reactants.

Issue 2: Byproduct Formation in Cyclocondensation Reactions

  • Question: I am observing significant byproduct formation in the cyclocondensation synthesis of diethyl 5-ethylpyridine-2,3-dicarboxylate. How can I minimize these impurities?

  • Answer: Byproduct formation, primarily picolines and other ethylpyridine isomers, is a known challenge that impacts both yield and purification.[3] Key factors to control include:

    • Nitrogen Source: The choice of nitrogen source is critical. While ammonia can be used, ammonium acetate has been shown to improve yields and nitrogen atom utilization, reaching up to 90%.[4] Using ammonium sulfamate can also result in high yields, but with lower nitrogen atom efficiency.[4]

    • Reaction Temperature: The optimal temperature for the cyclocondensation of diethyl α-chlorooxalacetate and 2-ethylacrolein with ammonium acetate is around 80°C.[4][5] Temperatures below this can lead to incomplete conversion, while temperatures above 130°C can promote the formation of methylpyridine derivatives and polymerization products.[3]

    • Molar Ratios: The stoichiometry of the reactants is important. For the reaction with ammonium acetate, a molar ratio of diethyl α-chlorooxalacetate to 2-ethylacrolein to ammonium acetate of 1:1.2:2.5 has been found to be optimal.[5]

Issue 3: Difficulties in the Hydrolysis of Diethyl 5-Ethylpyridine-2,3-dicarboxylate

  • Question: I am struggling with the final hydrolysis step to obtain the dicarboxylic acid from its diethyl ester. What are the best practices to avoid decarboxylation and ensure complete conversion?

  • Answer: The hydrolysis of the diethyl ester requires careful control to prevent the loss of a carboxyl group (decarboxylation), as pyridine-2,3-dicarboxylic acids can be susceptible to thermal decomposition.[3]

    • Controlled pH: After hydrolysis with a base like sodium hydroxide, the pH must be carefully adjusted. A two-step acidification process is often used. First, adjust the pH to around 3.5 with an acid like sulfuric acid to precipitate inorganic salts. After filtration, further acidification of the filtrate to a pH of approximately 1.8 will precipitate the desired this compound.[1]

    • Temperature Control: During pH adjustment and precipitation, it is beneficial to cool the solution, for instance, to 10°C, to maximize the recovery of the product.[1]

Frequently Asked Questions (FAQs)

  • Q1: What are the main synthetic routes to this compound?

    • A1: The primary methods for synthesizing this compound are:

      • Oxidation of 3-ethyl-8-hydroxyquinoline: This involves the cleavage of one of the quinoline rings using strong oxidizing agents like hydrogen peroxide in a basic medium or ozone.[1]

      • Cyclocondensation followed by hydrolysis: This route typically involves the reaction of diethyl α-chlorooxalacetate and 2-ethylacrolein with a nitrogen source (such as ammonium acetate) to form diethyl 5-ethylpyridine-2,3-dicarboxylate, which is then hydrolyzed to the dicarboxylic acid.[4][5]

  • Q2: What is a typical yield for the synthesis of this compound?

    • A2: The yield is highly dependent on the synthetic method used. The cyclocondensation route to form the diethyl ester can achieve yields as high as 96.8%.[5] The subsequent hydrolysis is also typically high-yielding. The oxidation of 3-ethyl-8-hydroxyquinoline with nitric acid may yield around 40%, while ozonolysis can reach up to 60%.[1]

  • Q3: How can I purify the final product?

    • A3: Purification often involves recrystallization. An industrial method involves treating the crude product with a 48% sodium hydroxide solution at 40°C for 4 hours to remove acidic impurities, followed by distillation to remove volatile components.[3] For laboratory scale, after precipitation by pH adjustment, the solid product can be filtered, washed with cold water, and dried under reduced pressure.[1]

  • Q4: What are the key safety precautions for the oxidation of 3-ethyl-8-hydroxyquinoline with hydrogen peroxide?

    • A4: This reaction is highly exothermic and can produce a large amount of foam.[2] It is crucial to have adequate cooling and to ensure a controlled and gradual addition of reagents to prevent a runaway reaction. The potential for the reaction to "hang-fire" necessitates careful monitoring and engineering controls to prevent over-pressurization of the reaction vessel.[2]

Data Presentation

Table 1: Comparison of Yields for Different Synthesis Methods

Synthesis MethodStarting MaterialsKey ReagentsReported YieldReference
Oxidation3-ethyl-8-hydroxyquinolineNitric Acid40%[1]
Oxidation3-ethyl-8-hydroxyquinolineH₂O₂, NaOH/KOHNot explicitly stated, but implied to be higher than nitric acid[1]
Ozonolysis3-ethyl-8-hydroxyquinolineOzone60%[1]
Cyclocondensation (ester)Diethyl α-chlorooxalacetate, 2-ethylacroleinAmmonium Acetate96.8%[5]
Cyclocondensation (ester)Diethyl α-chlorooxalacetate, 2-ethylacroleinAmmonia76.5%[3][4]

Experimental Protocols

Protocol 1: Synthesis of Diethyl 5-Ethylpyridine-2,3-dicarboxylate via Cyclocondensation

This protocol is adapted from the work of C. Cheng, et al.[5]

  • Reaction Setup: In a four-necked flask equipped with a mechanical stirrer and a thermometer, charge ammonium acetate (19.3 g, 0.248 mol) and absolute ethanol (70 mL).

  • Heating: Heat the mixture to 80°C with stirring.

  • Addition of Reactants: Prepare a mixture of diethyl α-chlorooxalacetate (26.9 g, 0.099 mol) and 2-ethylacrolein (10.1 g, 0.119 mol). Add this mixture dropwise to the reaction flask, maintaining the reaction temperature at 80°C.

  • Reaction: After the addition is complete, maintain the reaction mixture at 80°C for 5 hours.

  • Work-up: After 5 hours, remove the solvent under reduced pressure. Dissolve the residue in toluene (60 mL) and wash with water (2 x 10 mL) until neutral.

  • Isolation: Dry the organic phase, filter, and concentrate to obtain diethyl 5-ethylpyridine-2,3-dicarboxylate.

Protocol 2: Hydrolysis of Diethyl 5-Ethylpyridine-2,3-dicarboxylate

This protocol is based on procedures described in patent literature.[1]

  • Saponification: In a reaction flask, add diethyl 5-ethylpyridine-2,3-dicarboxylate to a solution of 25% sodium hydroxide in water. Heat the mixture to 65°C for approximately 15 minutes.

  • Solvent Removal: Distill off the ethanol-water mixture under reduced pressure.

  • Precipitation of Byproducts: Cool the remaining aqueous solution to 45°C. Add sulfuric acid dropwise with stirring until a pH of 3.5 is reached. This will precipitate inorganic salts (e.g., potassium sulfate if KOH was used). Cool the slurry to 10°C, hold for 30 minutes, and then filter, washing the filter cake with a small amount of cold water.

  • Precipitation of Product: To the filtrate, add more sulfuric acid until a pH of 1.8 is obtained. A slurry of this compound will form.

  • Isolation: Cool the slurry to 10°C and hold for 30 minutes. Filter the product and wash the filter cake with cold water (20 mL).

  • Drying: Dry the isolated solid at 55°C under reduced pressure for three to eight hours to yield the final product.

Visualizations

Synthesis_Pathways cluster_1 Oxidation Pathway cluster_2 Cyclocondensation Pathway start1 3-Ethyl-8-hydroxyquinoline product1 This compound start1->product1 Oxidation reagent1 H₂O₂ / NaOH or Ozone start2_1 Diethyl α-chlorooxalacetate intermediate Diethyl 5-ethylpyridine- 2,3-dicarboxylate start2_1->intermediate Cyclocondensation start2_2 2-Ethylacrolein start2_2->intermediate Cyclocondensation reagent2 Ammonium Acetate reagent2->intermediate Cyclocondensation product2 This compound intermediate->product2 Hydrolysis

Caption: Overview of the primary synthetic pathways to this compound.

Troubleshooting_Workflow start Low Yield or High Impurity pathway Which synthesis pathway? start->pathway oxidation_q1 Check Reaction Temperature (75-90°C) pathway->oxidation_q1 Oxidation cyclo_q1 Check Nitrogen Source (Ammonium Acetate) pathway->cyclo_q1 Cyclocondensation oxidation_q2 Verify Molar Ratios of H₂O₂ and Base oxidation_q1->oxidation_q2 oxidation_q3 Ensure Controlled Reagent Addition oxidation_q2->oxidation_q3 hydrolysis Issue with Hydrolysis? oxidation_q3->hydrolysis cyclo_q2 Optimize Temperature (around 80°C) cyclo_q1->cyclo_q2 cyclo_q3 Verify Molar Ratios of Reactants cyclo_q2->cyclo_q3 cyclo_q3->hydrolysis hydrolysis_q1 Control pH carefully during precipitation hydrolysis->hydrolysis_q1 Yes end Improved Yield & Purity hydrolysis->end No hydrolysis_q2 Cool solution (10°C) before filtration hydrolysis_q1->hydrolysis_q2 hydrolysis_q2->end

Caption: A troubleshooting workflow for improving the yield and purity of the synthesis.

References

Technical Support Center: Optimization of Reaction Conditions for 5-Ethylpyridine-2,3-dicarboxylic Acid Preparation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals engaged in the synthesis of 5-Ethylpyridine-2,3-dicarboxylic acid. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to assist in optimizing your reaction conditions.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common issues encountered during the synthesis of this compound, presented in a question-and-answer format.

Q1: My reaction yield is consistently low. What are the potential causes and how can I improve it?

A1: Low yields can stem from several factors depending on the synthetic route. Here are some common causes and solutions:

  • Incomplete Reaction:

    • Troubleshooting: Monitor the reaction progress using an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS), to ensure the starting materials have been fully consumed before workup. Extend the reaction time if necessary.

  • Suboptimal Temperature:

    • Troubleshooting: The reaction temperature is a critical parameter. For cyclocondensation reactions, temperatures between 70-130°C are often optimal.[1] Temperatures that are too low may lead to a sluggish reaction, while excessively high temperatures can cause decomposition of reactants or products.[1] For oxidation reactions, ensure the temperature is maintained within the specified range to prevent side reactions.

  • Impure Starting Materials:

    • Troubleshooting: Impurities in the starting materials can interfere with the reaction and generate unwanted byproducts.[1] Ensure the purity of your reactants before commencing the synthesis.

  • Inefficient Mixing:

    • Troubleshooting: For heterogeneous reactions, vigorous stirring is crucial to ensure proper mixing of the reactants.

Q2: I am observing the formation of significant byproducts. How can I minimize them?

A2: Side product formation is a common challenge. Consider the following:

  • Incorrect Stoichiometry:

    • Troubleshooting: Carefully control the molar ratios of your reactants. For instance, in the cyclocondensation reaction to form the diethyl ester, a molar ratio of diethyl α-chlorooxaloacetate to 2-ethyl acrolein to ammonium acetate of 1:1.2:2.5 has been shown to be effective.

  • Side Reactions:

    • Troubleshooting: In the case of the Hantzsch-type synthesis, the initial product is a dihydropyridine which needs to be oxidized to the pyridine.[2] Incomplete oxidation will result in the dihydropyridine as a major impurity. Ensure your oxidizing agent is active and used in the correct amount.

  • Reaction Temperature:

    • Troubleshooting: As mentioned, incorrect temperatures can lead to decomposition and byproduct formation.[1] Optimize the temperature for your specific reaction.

Q3: The purification of the final product, this compound, is proving difficult. What are some effective purification strategies?

A3: The purification of pyridine dicarboxylic acids can be challenging due to their polarity.

  • Crystallization:

    • Troubleshooting: Recrystallization is a highly effective method for purifying solid products.[1] Experiment with different solvent systems to find one that provides good solubility at high temperatures and poor solubility at low temperatures. A mixed solvent system of acetone and n-hexane has been reported to be effective.[3]

  • Acid-Base Extraction:

    • Troubleshooting: As a dicarboxylic acid, the product's solubility is pH-dependent. The product can be precipitated from an aqueous solution by adjusting the pH. For example, after hydrolysis of the diethyl ester, the dicarboxylic acid can be precipitated by acidifying the solution to a pH of 1.8.[2]

  • Column Chromatography:

    • Troubleshooting: While possible, column chromatography on silica gel can be challenging for highly polar carboxylic acids and may result in peak tailing.[1] If this method is necessary, consider adding a small amount of a polar, acidic solvent (like acetic acid) to the eluent to improve the peak shape.

Q4: My oxidation reaction of a quinoline derivative is not proceeding to completion or is giving a mixture of products. What should I check?

A4: Oxidation reactions require careful control of conditions.

  • Oxidizing Agent:

    • Troubleshooting: Ensure the oxidizing agent (e.g., hydrogen peroxide, potassium permanganate) is fresh and has not degraded. The choice of oxidizing agent and its concentration are critical. For example, using 30% to 50% aqueous hydrogen peroxide has been shown to be effective for the oxidation of 3-ethyl-8-hydroxyquinoline.[2]

  • Reaction Conditions:

    • Troubleshooting: The pH and temperature of the reaction medium are crucial. The oxidation of 3-ethyl-8-hydroxyquinoline is typically carried out in an aqueous basic solution (e.g., sodium or potassium hydroxide) at a temperature of 75 to 90°C.[2]

Data Presentation

The following tables summarize quantitative data for key synthetic routes to this compound and its diethyl ester.

Table 1: Cyclocondensation for Diethyl 5-Ethylpyridine-2,3-dicarboxylate

Reactant 1Reactant 2Nitrogen SourceCatalyst/SolventTemperature (°C)Time (h)Yield (%)Reference
Diethyl α-chlorooxalacetate2-Ethyl-2-propenalAmmoniaChlorobenzene115476.5[3]
Diethyl α-chlorooxalacetate2-Ethyl acroleinAmmonium acetateEthanol80596.8[4]
Diethyl 3-chloro-2-oxo-butanedioate2-EthacroleinAmmonium sulfamateEthanolReflux15-[5]

Table 2: Oxidation of 3-Ethyl-8-hydroxyquinoline

Oxidizing AgentBaseTemperature (°C)Time (h)ProductPurity (%)Reference
30% Hydrogen Peroxide25% Potassium Hydroxide903.25This compound97.6[2]

Experimental Protocols

Protocol 1: Synthesis of Diethyl 5-Ethylpyridine-2,3-dicarboxylate via Cyclocondensation

This protocol is adapted from a high-yield procedure using ammonium acetate.

Materials:

  • Diethyl α-chlorooxaloacetate

  • 2-Ethyl acrolein

  • Ammonium acetate

  • Absolute ethanol

  • Toluene

  • Water

Procedure:

  • To a four-necked flask equipped with a mechanical stirrer and a thermometer, add ammonium acetate (2.5 molar equivalents) and absolute ethanol.

  • Heat the mixture to 80°C with stirring.

  • Prepare a mixture of diethyl α-chlorooxaloacetate (1 molar equivalent) and 2-ethyl acrolein (1.2 molar equivalents).

  • Add the mixture from step 3 to the reaction flask, maintaining the temperature at 80°C.

  • Continue stirring at 80°C for 5 hours.

  • After the reaction is complete, remove the ethanol under reduced pressure.

  • Dissolve the residue in toluene and wash with water until the aqueous layer is neutral.

  • Dry the organic phase, filter, and concentrate to obtain the crude diethyl 5-ethyl-2,3-pyridinedicarboxylate.

Protocol 2: Synthesis of this compound via Oxidation

This protocol describes the oxidation of 3-ethyl-8-hydroxyquinoline.

Materials:

  • 3-Ethyl-8-hydroxyquinoline

  • 25% Potassium hydroxide solution

  • 30% Hydrogen peroxide solution

  • Sulfuric acid

  • Potassium bisulfite (if needed)

  • Cold water

Procedure:

  • In a suitable reaction vessel, combine 25% potassium hydroxide (0.96 mol) and 3-ethyl-8-hydroxyquinoline (0.175 mol).

  • Heat the stirred mixture to 90°C.

  • Over a period of 3.25 hours, add 30% hydrogen peroxide (2.45 mol) while maintaining the temperature at 90°C.

  • After the addition is complete, continue to stir at 90°C for an additional 1-2 hours.

  • Test for the presence of peroxides. If present, add potassium bisulfite to quench them.

  • Distill off water to reduce the reaction mixture to about half its original weight.

  • Cool the solution to 45°C and add sulfuric acid to adjust the pH to 3.5.

  • Cool the resulting slurry to 10°C, hold for 30 minutes, and then filter to remove the potassium sulfate precipitate. Wash the filter cake with a small amount of cold water.

  • To the filtrate, add more sulfuric acid to adjust the pH to 1.8.

  • Cool the resulting slurry of 5-ethyl-pyridine dicarboxylic acid to 10°C, hold for 30 minutes, and then filter.

  • Wash the filter cake with cold water.

  • Dry the product under reduced pressure at 55°C to yield the final product.[2]

Protocol 3: Hydrolysis of Diethyl 5-Ethylpyridine-2,3-dicarboxylate

This protocol describes the conversion of the diethyl ester to the dicarboxylic acid.

Materials:

  • Diethyl 5-ethylpyridine-2,3-dicarboxylate

  • 25% Sodium hydroxide solution

  • Tetrahydrofuran

  • 50% Sulfuric acid

Procedure:

  • In a reaction flask, heat 25% sodium hydroxide solution to 55°C.

  • Add diethyl 5-ethylpyridine-2,3-dicarboxylate dropwise with stirring over 15 minutes.

  • Heat the reaction mixture at 65°C for an additional 15 minutes.

  • Distill off the ethanol-water mixture under reduced pressure.

  • Add water and tetrahydrofuran to the flask at 40°C.

  • Adjust the pH of the reaction mixture to 1.65 with 50% sulfuric acid to precipitate the this compound.[5]

  • Isolate the product by filtration, wash with cold water, and dry.

Visualizations

experimental_workflow cluster_synthesis Synthesis of Diethyl Ester cluster_hydrolysis Hydrolysis start Start: Reactants react Cyclocondensation Reaction start->react workup1 Workup & Purification react->workup1 diester Diethyl 5-Ethylpyridine-2,3-dicarboxylate workup1->diester hydrolysis_step Base Hydrolysis diester->hydrolysis_step acidification Acidification & Precipitation hydrolysis_step->acidification workup2 Filtration & Drying acidification->workup2 final_product This compound workup2->final_product

Caption: Experimental workflow for the two-step synthesis of this compound.

troubleshooting_logic start Low Yield or Impurities Observed check_reaction Monitor Reaction Progress (TLC/LC-MS) start->check_reaction incomplete Incomplete Reaction? check_reaction->incomplete extend_time Extend Reaction Time incomplete->extend_time Yes check_temp Check Temperature incomplete->check_temp No end Improved Yield/Purity extend_time->end temp_issue Suboptimal Temperature? check_temp->temp_issue optimize_temp Optimize Temperature temp_issue->optimize_temp Yes check_reagents Verify Reagent Purity & Stoichiometry temp_issue->check_reagents No optimize_temp->end reagent_issue Impure/Incorrect Reagents? check_reagents->reagent_issue purify_reagents Purify/Use Fresh Reagents reagent_issue->purify_reagents Yes reagent_issue->end No purify_reagents->end

Caption: A logical workflow for troubleshooting low yields and impurities in the synthesis.

References

Side reactions and byproduct formation in 5-Ethylpyridine-2,3-dicarboxylic acid synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the synthesis of 5-Ethylpyridine-2,3-dicarboxylic acid. The information is tailored for researchers, chemists, and professionals in drug development and organic synthesis, focusing on common challenges such as side reactions and byproduct formation.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My yield of diethyl 5-ethylpyridine-2,3-dicarboxylate from the cyclocondensation reaction is very low. What are the potential causes and solutions?

A1: Low yields in the cyclocondensation reaction, typically involving 2-ethylacrolein, diethyl α-chlorooxalacetate, and a nitrogen source, are a common issue. Several factors can contribute to this:

  • Suboptimal Reaction Temperature: The reaction is sensitive to temperature. Lower temperatures can lead to a slow reaction rate, while excessively high temperatures can promote the formation of degradation products and byproducts. The optimal temperature is generally between 75-85°C.[1][2]

  • Incorrect Molar Ratios: The stoichiometry of the reactants is crucial. An excess of 2-ethylacrolein and the nitrogen source relative to diethyl α-chlorooxalacetate is typically required to drive the reaction to completion. A recommended molar ratio for M1 (diethyl α-chlorooxalacetate):2-ethyl acrolein:ammonium acetate is 1:1.2:2.5.[2]

  • Choice of Nitrogen Source: The nitrogen source significantly impacts yield and waste management. While ammonium sulfamate can be used, ammonium acetate is often preferred as it can lead to higher yields (up to 96.8%) and simplifies wastewater treatment by reducing the number of salt byproducts from three to one.[1][2]

  • Inefficient Mixing: Poor agitation can lead to localized temperature gradients and concentration differences, resulting in incomplete reaction and increased side product formation. Ensure vigorous and consistent stirring throughout the reaction.

Q2: I am observing several unexpected peaks in the NMR spectrum of my crude product. What are the likely byproducts?

A2: The formation of byproducts is a significant challenge in this synthesis.[3] Depending on the synthetic route, the impurities can vary:

  • Cyclocondensation Route:

    • Unreacted Starting Materials: Incomplete reactions will leave starting materials in your crude product.

    • Alternative Cyclization Products: The reaction mechanism can allow for the formation of various isomers, including 3-picoline and 4-picoline.[3]

    • Decomposition Compounds: At elevated temperatures, the starting materials or the product may decompose, leading to a complex mixture of impurities.[3]

  • Oxidation Route (e.g., from 5-ethyl-2,3-lutidine):

    • Incomplete Oxidation Products: If oxidizing the two methyl groups of 5-ethyl-2,3-lutidine, you may isolate products where only one of the methyl groups has been oxidized to a carboxylic acid.

    • Over-oxidation Products: Strong oxidizing agents like potassium permanganate can cleave the pyridine ring or oxidize the product all the way to carbon dioxide and water under harsh conditions.[4]

    • Pyridine N-oxides: Oxidation can sometimes occur at the pyridine nitrogen, leading to the formation of a pyridine-N-oxide derivative.[5]

    • Byproducts from Oxidant: When using nitric acid, nitrous oxide is produced as a gaseous byproduct.[6]

Q3: How can I purify the final this compound or its diethyl ester?

A3: Purification is essential to remove byproducts and unreacted starting materials.

  • For Diethyl 5-ethylpyridine-2,3-dicarboxylate (the ester):

    • Extraction: After the reaction, the crude product (often a brown oil) can be treated with water and extracted with an organic solvent like ethyl acetate or toluene.[2][7] The organic phase is then washed to neutrality.[2]

    • Distillation: The solvent can be removed under reduced pressure. High-purity ester can be obtained by distillation (boiling point: 151-152°C at 2 mmHg).[8] A thin-film evaporator can also be utilized for purification.[7]

  • For this compound (the acid):

    • Hydrolysis and Precipitation: The diester is first hydrolyzed, typically using an aqueous base like sodium hydroxide.[7] After hydrolysis, the reaction mixture is acidified (e.g., with sulfuric acid) to a specific pH (around 1.8) to precipitate the dicarboxylic acid.[5][8]

    • Recrystallization: The crude acid can be further purified by recrystallization from a suitable solvent system, such as a mixture of acetone and n-hexane, to yield the final product as a solid.[8]

Q4: I am planning an oxidation of 5-ethyl-2,3-lutidine to synthesize this compound. What are the key challenges?

A4: While conceptually straightforward, the oxidation of alkylpyridines presents several challenges:

  • Selectivity: It is difficult to selectively oxidize the two methyl groups at positions 2 and 3 without affecting the ethyl group at position 5. Strong oxidizing agents may lead to a mixture of products with oxidation at one or more of the alkyl side chains.

  • Harsh Conditions: Many oxidation reactions require harsh conditions, such as high temperatures and pressures, and a large excess of the oxidizing agent (e.g., nitric acid).[6] These conditions can lead to the degradation of the pyridine ring.

  • Oxidizing Agent Potency: A powerful oxidizing agent like potassium permanganate (KMnO₄) can be difficult to control. It can break carbon-carbon double bonds and readily oxidizes aldehydes further into carboxylic acids, and in some cases, all the way to CO₂ and water.[4] Careful control of stoichiometry and reaction conditions is critical to avoid over-oxidation.

Quantitative Data Summary

The following tables summarize yields and conditions reported for the synthesis of diethyl 5-ethylpyridine-2,3-dicarboxylate, the common precursor to the target acid.

Table 1: Comparison of Yields with Different Nitrogen Sources and Conditions.

Starting Materials Nitrogen Source Solvent Temperature (°C) Time (h) Yield (%) Reference
Diethyl α-chlorooxalacetate, 2-ethylacrolein Ammonium Acetate Ethanol 75-80 5-6 88.6 [1]
Diethyl α-chlorooxalacetate, 2-ethylacrolein Ammonium Acetate Ethanol 80 5 96.8 [2]
Diethyl 3-chloro-2-oxo-butanedioate, 2-ethacrolein Ammonium Sulfamate Ethanol Reflux 15 - [7]
Diethyl 2-aminomaleate, 2-ethacrolein - (self-cyclization) Ethanol / Acetic Acid Reflux 4 - [7]

| Diethyl α-chlorooxalacetate, 2-ethyl-2-propenal | Ammonia (gas) | Toluene | 100 | 4 | 71.0 |[8] |

Table 2: Purity and Physical Properties of Product and Intermediates.

Compound Purity Form Melting Point (°C) Reference
Diethyl 5-ethylpyridine-2,3-dicarboxylate 86.1% (crude) Brown oily liquid - [1]
Diethyl 5-ethylpyridine-2,3-dicarboxylate 91.2% - - [7]
This compound > 95% - - [3]
This compound 97.6% Light yellow to off-white solid - [5]

| this compound | - | White crystals | 154-156 (decomposed) |[8] |

Visualized Workflows and Reaction Pathways

The following diagrams illustrate the general experimental workflow and the key reaction pathways, including potential side reactions.

Caption: General experimental workflow for the synthesis of this compound.

Caption: Potential side reactions during the oxidation synthesis route.

Experimental Protocols

Protocol 1: Synthesis of Diethyl 5-ethylpyridine-2,3-dicarboxylate via Cyclocondensation [1][2]

This protocol is adapted from high-yield procedures using ammonium acetate.

  • Reaction Setup: To a 500 mL four-necked flask equipped with a mechanical stirrer, reflux condenser, thermometer, and dropping funnel, add ethanol (120g) and ammonium acetate (38.9g, 0.50 mol).

  • Heating: Stir the mixture and heat to 75°C.

  • Reactant Addition: Prepare a mixed solution of diethyl α-chlorooxalacetate (27g, ~0.1 mol) and 2-ethylacrolein (12.1g, 0.14 mol). Add this mixture dropwise to the reaction flask over approximately 30 minutes.

  • Controlled Reaction: Maintain the internal temperature of the reaction system between 75-80°C during the addition.

  • Reaction Completion: After the addition is complete, maintain the temperature at 75-80°C and continue stirring for 5-6 hours until the reaction is complete (monitor by TLC or GC).

  • Workup: Cool the reaction mixture to room temperature. Remove the ethanol under reduced pressure. To the residue, add water and extract with a suitable organic solvent (e.g., toluene or ethyl acetate).

  • Purification: Wash the combined organic layers with water until neutral. Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under vacuum to yield the crude product as a brownish-yellow oily liquid. Further purification can be achieved by vacuum distillation.

Protocol 2: Hydrolysis to this compound [7][8]

This protocol describes the conversion of the diester to the final dicarboxylic acid.

  • Saponification: In a reaction flask, prepare a 25% aqueous solution of sodium hydroxide. Heat the solution to 55°C.

  • Diester Addition: Add diethyl 5-ethylpyridine-2,3-dicarboxylate (e.g., 56.2g) dropwise to the stirred, heated NaOH solution over a 15-minute period.

  • Reaction: After addition, heat the reaction medium to 65°C for an additional 15-30 minutes to ensure complete hydrolysis.

  • Solvent Removal: Remove the ethanol-water mixture from the reaction medium via distillation under reduced pressure.

  • Acidification & Precipitation: Cool the remaining aqueous solution to 45°C. Slowly add 50% sulfuric acid with stirring to adjust the pH of the medium to approximately 1.8. A white or off-white precipitate will form.

  • Isolation: Cool the resulting slurry to 10°C and hold for at least 30 minutes to maximize crystallization.

  • Washing and Drying: Filter the solid product and wash the filter cake with a small amount of cold water. Dry the collected solid at 55°C under reduced pressure to yield the final this compound.

References

Challenges in the large-scale production of 5-Ethylpyridine-2,3-dicarboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the large-scale production of 5-Ethylpyridine-2,3-dicarboxylic acid.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis and purification of this compound.

Problem Potential Cause(s) Suggested Solution(s)
Low Yield in Cyclocondensation Synthesis 1. Suboptimal reaction temperature. 2. Inefficient catalyst or incorrect catalyst loading. 3. Improper ammonia pressure. 4. Formation of byproducts.1. Optimize the reaction temperature. A range of 70-130°C is reported, with yields of 76.5% achieved at 115°C. Temperatures above 150°C can lead to decomposition.[1] 2. Ensure the catalyst (e.g., triethylamine, ammonium acetate) loading is between 0.05 to 1.0 molar equivalents relative to the α-chlorooxalacetate substrate.[1] Ammonium salts have shown slightly higher yields than tertiary amines.[1] 3. Maintain ammonia pressure between 0.3 to 2.5 kg/cm ². A pressure of 1.5 kg/cm ² is suggested as optimal.[1] 4. Analyze for byproducts such as picoline isomers to adjust reaction conditions and minimize their formation.[1]
Poor Product Purity 1. Incomplete reaction leading to residual starting materials. 2. Presence of side-products from competing reactions. 3. Ineffective purification method.1. Monitor the reaction to completion using appropriate analytical techniques (e.g., HPLC). 2. Re-evaluate reaction conditions (temperature, pressure, stoichiometry) to improve selectivity.[1] 3. Employ multi-step purification. An acid-base purification can be effective. Dissolve the crude product in a basic solution, filter out insoluble impurities, and then re-precipitate the product by adding acid to reach a pH of 1.6-1.8.[2] Recrystallization is another common technique.[1]
Exothermic Reaction Difficult to Control 1. The cyclocondensation and oxidation reactions are inherently exothermic. 2. Inadequate heat dissipation in the reactor setup.1. For peroxide-based oxidations, add the oxidizing agent (e.g., 30-50% aqueous hydrogen peroxide) slowly over a period of 0.5 to 5 hours to manage the exotherm.[2] 2. Ensure the reactor has sufficient cooling capacity and efficient stirring for uniform heat distribution.[1] For large-scale production, specialized reactors designed for effective heat management are crucial.[1]
Formation of Colored Impurities 1. Decomposition of reactants or product at high temperatures. 2. Side reactions leading to polymeric or colored byproducts.1. Maintain strict temperature control within the optimal range.[1] 2. Use purification methods such as treatment with activated carbon to remove colored impurities. After pH adjustment and filtration of the product, the filtrate can be treated with activated carbon before final isolation.[3]
Difficulty in Product Isolation 1. Product is soluble in the reaction solvent or mother liquor. 2. Formation of a fine precipitate that is difficult to filter.1. After acidification, cool the slurry to a lower temperature (e.g., 10°C) and hold for a period (e.g., 30 minutes) to maximize precipitation before filtration.[2] 2. Allow the slurry to stir for about an hour after precipitation to encourage crystal growth, which can improve filterability.[2]

Frequently Asked Questions (FAQs)

Q1: What are the primary synthesis routes for large-scale production of this compound?

A1: The main industrial synthesis routes are:

  • Cyclocondensation Reaction : This involves reacting 2-ethyl-2-propenal with diethyl α-chlorooxalacetate under ammonia pressure, often in the presence of a catalyst like triethylamine or ammonium acetate.[1] This method is advantageous for its directness but requires careful control of pressure and temperature.

  • Oxidation of Quinolines : A common method involves the oxidation of a substituted quinoline, such as 3-ethyl-8-hydroxyquinoline, using a strong oxidizing agent like hydrogen peroxide in an aqueous basic medium.[2] Other oxidizing agents like nitric acid or potassium permanganate have also been used, but sometimes result in lower yields.[2]

Q2: How can I minimize byproduct formation during synthesis?

A2: Byproduct formation can be minimized by optimizing reaction parameters. In the cyclocondensation synthesis, byproducts can include various ethylpyridine isomers and picolines.[1] Strict control of temperature, pressure, and catalyst loading is crucial.[1] For industrial-scale pyridine synthesis, contact times of 2.5-10 seconds are often used to maximize conversion while reducing byproduct formation.[1]

Q3: What are the recommended purification techniques for obtaining high-purity this compound?

A3: Standard purification techniques include recrystallization and acid-base purification.[1] For acid-base purification, the acidic nature of the dicarboxylic acid is utilized. The crude product is dissolved in an aqueous base (like potassium hydroxide), filtered to remove base-insoluble impurities, and then re-precipitated by acidifying the filtrate with a mineral acid (like sulfuric or hydrochloric acid) to a pH of approximately 1.8.[2] The resulting solid can then be filtered, washed with cold water, and dried.[2]

Q4: What are the critical safety considerations for the large-scale production of this compound?

A4: Key safety considerations include:

  • Heat Management : The synthesis reactions are often exothermic and require robust temperature control to prevent runaways.[1]

  • Pressure Handling : Methods involving ammonia require reactors and equipment rated for the operational pressures (up to 2.5 kg/cm ² or higher).[1]

  • Corrosive Materials : The use of strong acids (nitric, sulfuric) and bases requires reactors made of corrosion-resistant materials. Certain alloys like Hastelloy C have been reported to cause lower yields, while nickel and zirconium are more suitable.[2]

  • Handling of Oxidizing Agents : Strong oxidizing agents like hydrogen peroxide must be handled with care, and reactions should be monitored for peroxide presence upon completion. Residual peroxides can be quenched with agents like potassium bisulfite.[2]

Q5: Are there more environmentally friendly ("green") synthesis options available?

A5: Research is ongoing into greener synthesis methods for related compounds, which could be applicable here. For instance, in the synthesis of the diethyl ester precursor, using ammonium acetate as a nitrogen source instead of ammonium sulfamate is considered more environmentally friendly.[4][5] This is because it improves the nitrogen atom economy, reduces the salt content in wastewater, and simplifies waste treatment.[5] While not directly for the dicarboxylic acid, this suggests a trend towards more sustainable reagents in the overall process.

Quantitative Data Summary

Table 1: Optimized Reaction Parameters for Cyclocondensation Synthesis

ParameterOptimal Range/ValueYield (%)Reference
Temperature 70-130°C (115°C optimal)76.5[1]
Ammonia Pressure 0.3 - 2.5 kg/cm ² (1.5 kg/cm ² optimal)-[1]
Catalyst Loading (Molar Eq.) 0.05 - 1.071.0 - 75.5[1]
Catalyst Type Triethylamine71.0[1]
Ammonium Acetate71.6[1]
Ammonium Carbonate75.5[1]

Table 2: Yields from Oxidation of Quinolines

Starting MaterialOxidizing AgentYield (%)Reference
3-ethyl-8-hydroxyquinolineNitric Acid40[2]
3-ethylquinolineOzonolysis25[2]
3-ethyl-8-hydroxyquinolineOzonolysis60[2]
3-ethylquinolinePotassium Permanganate (basic)6 - 7[2]
3-ethyl-8-hydroxyquinolineHydrogen Peroxide (30% aq.)~97 (purity)[2]

Experimental Protocols

Protocol 1: Synthesis via Oxidation of 3-ethyl-8-hydroxyquinoline with Hydrogen Peroxide [2]

  • Reaction Setup : To a stirred mixture of 25% potassium hydroxide (0.96 mol) and 3-ethyl-8-hydroxyquinoline (0.175 mol) in a suitable reactor, heat the mixture to 90°C.

  • Peroxide Addition : Over a period of approximately 3.25 hours, add 30% hydrogen peroxide (2.45 mol) while maintaining the reaction temperature at 90°C.

  • Reaction Completion : After the addition is complete, continue stirring the mixture at 90°C for an additional one to two hours.

  • Peroxide Quenching : Test the solution for the presence of residual peroxides. If peroxides are present, add potassium bisulfite to quench them.

  • Concentration : Distill the reaction mixture to remove a significant portion of the water (e.g., until the mixture is at half its original weight).

  • First Precipitation (Sulfate Salt) : Cool the solution to 45°C and add sulfuric acid until a pH of 3.5 is reached. This will precipitate potassium sulfate.

  • Filtration : Cool the resulting slurry to 10°C, hold for 30 minutes, and then filter to remove the potassium sulfate. Wash the filter cake with a small amount of cold water.

  • Product Precipitation : To the filtrate, add more sulfuric acid until a pH of 1.8 is obtained. This will precipitate the 5-ethyl-pyridine-2,3-dicarboxylic acid.

  • Isolation : Hold the product slurry at 10°C for 30 minutes, then filter. Wash the filter cake with cold water.

  • Drying : Dry the collected solid at 55°C under reduced pressure to yield the final product.

Protocol 2: Synthesis of Diethyl 5-ethyl-2,3-pyridinedicarboxylate via Cyclocondensation [4]

Note: This protocol is for the diethyl ester, a common precursor to the dicarboxylic acid.

  • Reaction Setup : In a four-necked flask equipped with a mechanical stirrer and a thermometer, charge ammonium acetate (0.248 mol) and absolute ethanol (70 mL). Heat the mixture to 80°C.

  • Reactant Addition : Prepare a mixture of diethyl α-chlorooxaloacetate (0.099 mol) and 2-ethyl acrolein (0.119 mol). Add this mixture to the reaction flask.

  • Reaction : Maintain the reaction temperature at 80°C for 5 hours.

  • Solvent Removal : After the reaction is complete, remove the ethanol under reduced pressure.

  • Workup : Dissolve the residue in toluene (60 mL) and wash with water (2 x 10 mL) until neutral.

  • Isolation : Dry the organic phase, filter, and concentrate to obtain the crude diethyl 5-ethyl-2,3-pyridinedicarboxylate.

Visualizations

experimental_workflow_oxidation Oxidation Synthesis Workflow cluster_reaction Reaction cluster_isolation Isolation & Purification reactants 3-ethyl-8-hydroxyquinoline + KOH (25% aq.) heated_mix Heat to 90°C reactants->heated_mix h2o2_add Add H2O2 (30% aq.) over 3.25h @ 90°C heated_mix->h2o2_add stir Stir for 1-2h @ 90°C h2o2_add->stir quench Test & Quench Residual Peroxides stir->quench concentrate Concentrate by Distillation quench->concentrate ph3_5 Cool to 45°C Add H2SO4 to pH 3.5 concentrate->ph3_5 filter_k2so4 Cool to 10°C Filter K2SO4 ph3_5->filter_k2so4 ph1_8 Add H2SO4 to pH 1.8 filter_k2so4->ph1_8 filter_product Cool to 10°C Filter Product ph1_8->filter_product dry Dry under Vacuum @ 55°C filter_product->dry final_product final_product dry->final_product Final Product

Caption: Workflow for the synthesis of this compound via oxidation.

logical_relationship_challenges Troubleshooting Logic for Low Yield cluster_causes Potential Causes cluster_solutions Corrective Actions low_yield Low Yield temp Suboptimal Temperature low_yield->temp catalyst Inefficient Catalyst/Loading low_yield->catalyst pressure Incorrect Pressure low_yield->pressure byproducts Byproduct Formation low_yield->byproducts opt_temp Optimize Temp (70-130°C) temp->opt_temp opt_catalyst Check Catalyst & Loading (0.05-1.0 eq) catalyst->opt_catalyst opt_pressure Adjust Pressure (0.3-2.5 kg/cm²) pressure->opt_pressure analyze_byproducts Analyze & Adjust Conditions byproducts->analyze_byproducts

Caption: Logical relationship between low yield, its causes, and corrective actions.

References

Catalyst selection for efficient synthesis of 5-Ethylpyridine-2,3-dicarboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 5-Ethylpyridine-2,3-dicarboxylic acid.

Frequently Asked Questions (FAQs)

Q1: What are the common synthesis routes for this compound?

A1: The primary synthesis routes include:

  • Cyclocondensation: This is a widely used method involving the reaction of an α,β-unsaturated aldehyde (like 2-ethyl-2-propenal) with diethyl α-chlorooxalacetate in the presence of a nitrogen source.[1][2] The resulting diethyl 5-ethylpyridine-2,3-dicarboxylate is then hydrolyzed to the final diacid product.[3]

  • Oxidation of Quinolines: This method involves the oxidation of a substituted quinoline, such as 3-ethyl-8-hydroxyquinoline, using strong oxidizing agents like hydrogen peroxide or nitric acid.[4]

Q2: Which catalyst is recommended for the cyclocondensation reaction?

A2: Ammonium acetate is a highly recommended nitrogen source and catalyst for the cyclocondensation reaction.[2][5] It offers excellent nitrogen atom economy, is readily available, and leads to high yields.[5] Compared to other nitrogen sources like ammonium sulfamate, it significantly reduces waste and avoids the emission of pollutants like sulfur dioxide.[2] Triethylamine can also be used as a catalyst in this reaction.[1][3]

Q3: What are the typical yields for the synthesis of this compound?

A3: Yields can vary significantly depending on the chosen synthesis route and reaction conditions.

  • Using ammonium acetate as the nitrogen source in the cyclocondensation reaction can achieve yields of up to 96.8% for the intermediate, diethyl 5-ethyl-2,3-pyridinedicarboxylate.[2]

  • The oxidation of 3-ethyl-8-hydroxyquinoline with nitric acid has been reported to yield 40% of 5-ethyl-pyridine-2,3-dicarboxylic acid.[4]

  • Cyclocondensation reactions using ammonia pressure have shown yields of around 76.5%.[1][3]

Q4: What are the critical parameters to control during the synthesis?

A4: Key parameters to control for successful synthesis include:

  • Reaction Temperature: Optimal temperature ranges are crucial for maximizing yield and minimizing byproduct formation. For the cyclocondensation reaction, temperatures are typically maintained between 70-130°C.[1] For the oxidation of 3-ethyl-8-hydroxyquinoline with hydrogen peroxide, a temperature range of 75-90°C is recommended.[4]

  • Molar Ratios of Reactants: The stoichiometry of the reactants, especially the ratio of the α,β-unsaturated aldehyde and the nitrogen source to the diethyl α-chlorooxalacetate, significantly impacts the reaction outcome.[2]

  • Choice of Solvent: The solvent can influence reaction rates and product solubility. Ethanol is a commonly used solvent for the cyclocondensation reaction.[2][5]

  • pH Control: During the work-up and purification stages, particularly after hydrolysis, careful pH adjustment is necessary to precipitate the dicarboxylic acid product effectively.[4]

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
Low Yield - Suboptimal reaction temperature.- Incorrect molar ratios of reactants.- Inefficient catalyst or nitrogen source.- Incomplete hydrolysis of the diester intermediate.- Product loss during work-up and purification.- Optimize the reaction temperature within the recommended range (e.g., 75-80°C for ammonium acetate catalyzed cyclocondensation).[5]- Carefully control the molar ratios of reactants as specified in the protocol.[2]- Use a high-purity catalyst/nitrogen source like ammonium acetate.[2][5]- Ensure complete hydrolysis by monitoring the reaction and adjusting reaction time or conditions if necessary.- Optimize the pH for precipitation and use cold water for washing to minimize product dissolution.[4]
Formation of Side Products/Impurities - Reaction temperature is too high, leading to decomposition.- Presence of impurities in starting materials.- Side reactions due to the reactivity of the functional groups.- Maintain the reaction temperature within the optimal range to avoid decomposition.[1]- Use high-purity starting materials.- Purify the final product through recrystallization. A mixed solvent system like acetone and n-hexane can be effective.[3]
Catalyst Deactivation - Sintering: High reaction temperatures can cause the catalyst support to weaken and pores to collapse, reducing the number of active sites.[6]- Poisoning: Impurities in the feedstock (e.g., sulfur or phosphorus compounds) can irreversibly bind to the catalyst's active sites.[7]- Fouling/Coking: Carbonaceous deposits can form on the catalyst surface, blocking active sites.[6]- Operate within the recommended temperature range to prevent thermal degradation of the catalyst.- Ensure the purity of reactants and solvents to avoid introducing catalyst poisons.- If coking is suspected, regeneration of the catalyst (if possible) or replacement may be necessary.
Difficulty in Product Isolation - Incomplete precipitation of the dicarboxylic acid.- Formation of an oily product instead of a solid.- Carefully adjust the pH of the solution to the isoelectric point of this compound (around pH 1.8) to ensure maximum precipitation.[4]- Cool the solution to a low temperature (e.g., 10°C) and allow sufficient time for crystallization.[4]- If an oil forms, try adding a different solvent to induce crystallization or use seed crystals.

Data Presentation

Table 1: Comparison of Catalysts/Nitrogen Sources for Diethyl 5-ethyl-2,3-pyridinedicarboxylate Synthesis

Catalyst/Nitrogen SourceMolar Ratio (Nitrogen Source:α-chlorooxalacetate)Reaction Temperature (°C)SolventYield (%)Reference
Ammonium Acetate2.5 : 180Ethanol96.8[2]
AmmoniaNot specified100Toluene71.0[3]
TriethylamineCatalytic amount100Toluene71.0[3]
Ammonium Sulfamate2.2 : 1Not specifiedNot specified~90[2][5]

Experimental Protocols

Protocol 1: Synthesis of Diethyl 5-ethyl-2,3-pyridinedicarboxylate via Cyclocondensation with Ammonium Acetate

This protocol is based on the high-yield method described by C. Cheng et al.[2]

  • Reaction Setup: In a 500 mL four-necked flask equipped with a mechanical stirrer, thermometer, and reflux condenser, add 60 g of ethanol and 19.4 g (0.25 mol) of ammonium acetate.

  • Reactant Addition: Stir the mixture and heat to 75-80°C. Prepare a mixed solution of diethyl α-chlorooxaloacetate and 2-ethylacrolein. The optimal molar ratio is 1:1.2:2.5 (diethyl α-chlorooxaloacetate : 2-ethylacrolein : ammonium acetate).[2] Add this mixed solution dropwise to the flask while maintaining the reaction temperature at 75-80°C.

  • Reaction: After the addition is complete, continue to stir the reaction mixture at 75-80°C for 5-6 hours until the reaction is complete.[5]

  • Work-up: Cool the reaction mixture to room temperature. Filter off any insoluble materials. Concentrate the filtrate under reduced pressure to remove the solvent. The resulting crude product can be purified by distillation.

Protocol 2: Hydrolysis of Diethyl 5-ethyl-2,3-pyridinedicarboxylate to this compound

This protocol is adapted from the procedure described in European Patent EP0564083A1.[8]

  • Saponification: In a reaction flask, prepare a 25% sodium hydroxide solution. Heat the solution to 55°C. Add diethyl 5-ethylpyridine-2,3-dicarboxylate dropwise with stirring over 15 minutes. Heat the reaction mixture to 65°C for an additional 15 minutes.

  • Solvent Removal: Distill the ethanol-water mixture from the reaction medium under reduced pressure.

  • Precipitation: Cool the remaining aqueous solution. Adjust the pH of the solution to approximately 1.8 with sulfuric acid to precipitate the this compound.[4]

  • Isolation: Cool the resulting slurry to 10°C and hold for 30 minutes to ensure complete crystallization.[4] Filter the white crystals and wash with cold water.

  • Drying: Dry the product under reduced pressure at 50-60°C.[3]

Visualizations

experimental_workflow cluster_synthesis Synthesis of Diethyl 5-ethyl-2,3-pyridinedicarboxylate cluster_workup Work-up and Purification start Start reactants Charge Ethanol and Ammonium Acetate start->reactants heat Heat to 75-80°C reactants->heat add_reactants Dropwise addition of α-chlorooxalacetate and 2-ethylacrolein heat->add_reactants react React for 5-6 hours add_reactants->react cool Cool to Room Temp react->cool filter Filter cool->filter concentrate Concentrate filter->concentrate hydrolyze Hydrolyze with NaOH concentrate->hydrolyze concentrate->hydrolyze Crude Diester precipitate Precipitate with H2SO4 (pH ~1.8) hydrolyze->precipitate isolate Isolate and Dry Product precipitate->isolate end End isolate->end Final Product

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_guide start Low Yield? temp Is temperature optimal (70-130°C)? start->temp Yes start->temp No Start Here ratio Are molar ratios correct? temp->ratio Yes adjust_temp Adjust Temperature temp->adjust_temp No hydrolysis Is hydrolysis complete? ratio->hydrolysis Yes adjust_ratio Verify Reactant Stoichiometry ratio->adjust_ratio No workup Is work-up optimized? hydrolysis->workup Yes extend_hydrolysis Extend Hydrolysis Time/ Adjust Conditions hydrolysis->extend_hydrolysis No optimize_workup Optimize pH and Crystallization Temp workup->optimize_workup No success Yield Improved workup->success Yes adjust_temp->ratio adjust_ratio->hydrolysis extend_hydrolysis->workup optimize_workup->success

Caption: Troubleshooting decision tree for low yield issues.

References

Technical Support Center: 5-Ethylpyridine-2,3-dicarboxylic Acid and its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address stability issues encountered during experiments with 5-Ethylpyridine-2,3-dicarboxylic acid and its derivatives.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for this compound?

A1: The main stability concerns for this compound are thermal decarboxylation and sensitivity to strong oxidizing agents. The proximity of the two carboxylic acid groups on the pyridine ring makes the molecule susceptible to losing one or both carboxyl groups as carbon dioxide upon heating.[1][2][3] The compound is generally stable under normal storage conditions, but exposure to high temperatures or strong oxidizers should be avoided.[4]

Q2: What about the stability of its ester derivatives, like Diethyl 5-ethylpyridine-2,3-dicarboxylate?

A2: Ester derivatives, such as diethyl 5-ethylpyridine-2,3-dicarboxylate, are primarily susceptible to hydrolysis.[5][6][7] This reaction, which cleaves the ester bond to form the corresponding carboxylic acid and alcohol, can be catalyzed by both acidic and basic conditions.[5][7] Therefore, it is crucial to protect these derivatives from moisture.

Q3: Are there any known photostability issues with these compounds?

A3: While specific photostability data for this compound is not extensively documented, the ICH Q1B guidelines on photostability testing should be followed for new drug substances and products.[4][8][9][10][11] These guidelines recommend exposing the compound to a light source that produces both visible and ultraviolet (UV) light to assess any potential degradation.

Troubleshooting Guide

Observed Issue Potential Cause Recommended Solution
Loss of compound during heating or in GC analysis Thermal decarboxylation- Avoid excessive heating during sample preparation and analysis.- For GC analysis, consider derivatization of the carboxylic acid groups to increase thermal stability.- Use analytical techniques that do not require high temperatures, such as HPLC.
Unexpected peaks in HPLC after storage of the diacid in solution Oxidation- Degas solvents and use amber vials to minimize exposure to oxygen and light.- Prepare solutions fresh before use.- Avoid using strong oxidizing agents in the experimental setup.
Appearance of the diacid in a sample of the diethyl ester Hydrolysis due to moisture- Store the ester derivative under anhydrous conditions (e.g., in a desiccator, under inert gas).- Use anhydrous solvents for all experimental procedures.- If moisture is unavoidable, conduct experiments at low temperatures to minimize the rate of hydrolysis.
Inconsistent analytical results Sample degradation- Re-evaluate the stability of the compound under your specific experimental conditions (pH, temperature, solvent, light exposure).- Develop and validate a stability-indicating analytical method to accurately quantify the parent compound and its degradation products.
Difficulty in purifying the compound Impurities from synthesis or degradation- For purification of the diacid, consider recrystallization or acidification of a basic solution to precipitate the pure compound.[12]- For ester derivatives, purification can often be achieved through column chromatography.

Experimental Protocols

Forced Degradation Studies

Forced degradation studies are essential to identify potential degradation products and establish the intrinsic stability of the molecule. These studies should be conducted as per ICH Q1A guidelines.[13][14][15]

1. Acid and Base Hydrolysis:

  • Prepare solutions of the compound in 0.1 M HCl and 0.1 M NaOH.

  • Stir the solutions at room temperature or elevated temperatures (e.g., 60°C) for a defined period (e.g., 24, 48 hours).

  • Neutralize the samples before analysis by HPLC.

2. Oxidative Degradation:

  • Prepare a solution of the compound in a suitable solvent and add 3% hydrogen peroxide.

  • Stir the solution at room temperature for a defined period, protected from light.

  • Analyze the sample by HPLC.

3. Thermal Degradation:

  • Expose the solid compound to dry heat (e.g., 80°C) for a defined period.

  • Dissolve the stressed solid in a suitable solvent for HPLC analysis.

4. Photostability Testing:

  • Expose the solid compound and a solution of the compound to a light source compliant with ICH Q1B guidelines (providing both UV and visible light).[8][9]

  • Keep a control sample in the dark at the same temperature.

  • Analyze both the exposed and control samples by HPLC.

Stability-Indicating HPLC Method Development

A stability-indicating HPLC method is crucial for accurately quantifying the active pharmaceutical ingredient (API) and its degradation products.[16][17][18]

Objective: To develop a method that separates the parent compound from all potential degradation products.

Starting Point for Method Development:

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: Start with a low percentage of Mobile Phase B and gradually increase it to elute more hydrophobic compounds. A typical gradient might be 5% B to 95% B over 30 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at a wavelength where the parent compound and expected degradation products have significant absorbance (a photodiode array detector is recommended to assess peak purity).

  • Injection Volume: 10 µL.

  • Column Temperature: 30°C.

Method Validation: The developed method must be validated according to ICH Q2(R1) guidelines, including specificity, linearity, range, accuracy, precision, and robustness.

Data Presentation

The following tables are templates for summarizing quantitative data from stability studies.

Table 1: Summary of Forced Degradation Studies

Stress ConditionDurationTemperature (°C)% Degradation of Parent CompoundNumber of Degradation Products
0.1 M HCl48 hours60
0.1 M NaOH48 hours60
3% H₂O₂24 hours25
Dry Heat72 hours80
Photostability (ICH Q1B)-25

Table 2: Hydrolytic Stability of Diethyl 5-ethylpyridine-2,3-dicarboxylate

pHTemperature (°C)Half-life (t½)Rate Constant (k)
2 (0.01 M HCl)25
7 (Phosphate Buffer)25
9 (Borate Buffer)25
2 (0.01 M HCl)50
7 (Phosphate Buffer)50
9 (Borate Buffer)50

Visualizations

Degradation_Pathways cluster_acid Acid/Base Hydrolysis cluster_thermal Thermal Degradation cluster_oxidation Oxidative Degradation Ester_Derivative Diethyl 5-ethylpyridine- 2,3-dicarboxylate Diacid 5-Ethylpyridine- 2,3-dicarboxylic acid Ester_Derivative->Diacid H+ or OH- Diacid_thermal 5-Ethylpyridine- 2,3-dicarboxylic acid Decarboxylated_Product 5-Ethylnicotinic acid Diacid_thermal->Decarboxylated_Product Heat (Δ) - CO2 Parent_Compound 5-Ethylpyridine- 2,3-dicarboxylic acid Oxidized_Products Oxidized Degradants Parent_Compound->Oxidized_Products [O]

Caption: Potential degradation pathways for this compound and its derivatives.

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_evaluation Evaluation Start Start: Compound of Interest Stress Apply Stress Condition (Heat, pH, Light, Oxidant) Start->Stress Sample Collect Samples at Time Points Stress->Sample HPLC Inject into Stability-Indicating HPLC Sample->HPLC Data Quantify Parent Compound and Degradation Products HPLC->Data Kinetics Determine Degradation Kinetics and Pathways Data->Kinetics Report Generate Stability Report Kinetics->Report Troubleshooting_Logic Start Stability Issue Encountered Identify Identify Compound Type Start->Identify Diacid Diacid Identify->Diacid Diacid Ester Ester Derivative Identify->Ester Ester Heat Issue during heating? Diacid->Heat Moisture Moisture present? Ester->Moisture Decarboxylation Suspect Decarboxylation: - Lower Temperature - Use HPLC Heat->Decarboxylation Yes Oxidation Suspect Oxidation: - Use inert atmosphere - Prepare fresh solutions Heat->Oxidation No Hydrolysis Suspect Hydrolysis: - Use anhydrous conditions - Store in desiccator Moisture->Hydrolysis Yes Other Other Issue Moisture->Other No Forced_Degradation Conduct Forced Degradation Study Oxidation->Forced_Degradation Other->Forced_Degradation

References

Minimizing impurities in the synthesis of 5-Ethylpyridine-2,3-dicarboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing impurities during the synthesis of 5-Ethylpyridine-2,3-dicarboxylic acid.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes to produce this compound?

A1: There are several established methods for the synthesis of this compound. The most common routes include:

  • Cyclocondensation followed by hydrolysis: This method typically involves the reaction of an α,β-unsaturated aldehyde, such as 2-ethyl acrolein, with a source of the dicarboxylate backbone, like diethyl α-chlorooxalacetate, in the presence of a nitrogen source such as ammonium acetate or ammonium sulfamate.[1][2] This initially yields diethyl 5-ethyl-2,3-pyridinedicarboxylate, which is then hydrolyzed to the final dicarboxylic acid.

  • Oxidation of substituted quinolines: A prevalent method is the oxidation of 3-ethyl-8-hydroxyquinoline.[3] This reaction is often carried out using strong oxidizing agents like hydrogen peroxide in a basic medium or nitric acid.[3][4]

  • Oxidation of 5-ethyl-2-methylpyridine: This approach involves the oxidation of 5-ethyl-2-methylpyridine, for instance, with nitric acid, to yield the desired product.[5][6]

Q2: What are the typical impurities I might encounter in the synthesis of this compound?

A2: The nature and quantity of impurities are highly dependent on the chosen synthetic route.

  • From Cyclocondensation: Byproducts can include unreacted starting materials, products from alternative cyclization pathways, and decomposition compounds.[7] Specifically, isomers such as 3-picoline and 4-picoline, along with various other ethylpyridine isomers, have been identified.[7] The crude diester product can contain 20-50% impurities by weight.[2]

  • From Oxidation of Quinolines: Incomplete oxidation can leave unreacted starting material. The harsh reaction conditions, especially with nitric acid, can lead to the formation of nitrated byproducts and other degradation products.

  • From Oxidation of 5-ethyl-2-methylpyridine: The oxidation of 5-ethyl-2-methylpyridine can lead to the formation of nicotinic acid through decarboxylation of an intermediate.[5] The reaction with nitric acid is conducted in a highly corrosive environment at elevated temperatures and pressures, which can generate side-products like nitrous oxide.[6]

Q3: How can I purify the crude this compound?

A3: Purification strategies depend on whether you have synthesized the diester or the dicarboxylic acid.

  • For the Diethyl Ester: Industrial-scale purification can be achieved through alkaline treatment with a sodium hydroxide solution to remove acidic impurities, followed by distillation to remove volatile components.[7]

  • For the Dicarboxylic Acid: A common laboratory-scale purification method is recrystallization.[7] A more detailed procedure involves adjusting the pH of the reaction mixture. For instance, after oxidation of 3-ethyl-8-hydroxyquinoline with hydrogen peroxide in the presence of potassium hydroxide, the reaction mixture can be treated with sulfuric acid to a pH of 3.5 to precipitate and remove potassium sulfate.[3] Further addition of sulfuric acid to the filtrate to a pH of 1.8 precipitates the desired 5-ethyl-pyridine dicarboxylic acid, which can then be filtered, washed, and dried.[3]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low Yield in Cyclocondensation Suboptimal reaction temperature.The optimal temperature for the cyclocondensation reaction is typically between 70-130°C.[7] One study found the highest yield at 80°C.[1]
Incorrect molar ratio of reactants.For the synthesis of the diethyl ester using ammonium acetate, a molar ratio of diethyl α-chlorooxaloacetate : 2-ethyl acrolein : ammonium acetate of 1:1.2:2.5 has been shown to be effective.[1]
Runaway Reaction During Oxidation The hydrogen peroxide-base oxidation of substituted quinolines is highly exothermic and can "hang-fire," leading to a sudden release of heat and foam.[4]Implement strict temperature control and ensure adequate cooling capacity. The continuous addition of reactants in separate streams to a heated reaction vessel can help to control the reaction rate and heat release.[4]
Formation of Nicotinic Acid as a Major Byproduct This is a known side reaction in the oxidation of 5-ethyl-2-methylpyridine, proceeding via decarboxylation of 2,5-pyridinedicarboxylic acid.[5]Modify the oxidizing agent or reaction conditions. While nitric acid is commonly used, exploring other oxidants or catalytic systems might improve selectivity.
Difficulties in Isolating the Product Improper pH adjustment during workup.The solubility of this compound is pH-dependent. Carefully adjust the pH to 1.8 with an acid like sulfuric acid to ensure complete precipitation of the product from the aqueous solution.[3]

Experimental Protocols

Synthesis of Diethyl 5-Ethyl-2,3-pyridinedicarboxylate via Cyclocondensation

This protocol is adapted from a method using ammonium acetate as the nitrogen source.[1]

  • Reaction Setup: In a four-necked flask equipped with a mechanical stirrer and a thermometer, charge ammonium acetate (0.248 mol) and absolute ethanol (70 mL).

  • Heating: Heat the mixture to 80°C.

  • Addition of Reactants: Prepare a mixture of diethyl α-chlorooxaloacetate (0.099 mol) and 2-ethyl acrolein (0.119 mol). Add this mixture dropwise to the heated ammonium acetate solution.

  • Reaction: Maintain the reaction temperature at 80°C for 5 hours.

  • Workup: After the reaction is complete, remove the solvent under reduced pressure. Dissolve the residue in toluene (60 mL) and wash with water (2 x 10 mL) until neutral.

  • Isolation: Dry the organic phase, filter, and concentrate to obtain the crude diethyl 5-ethyl-2,3-pyridinedicarboxylate.

Synthesis of 5-Ethyl-pyridine-2,3-dicarboxylic acid via Oxidation of 3-ethyl-8-hydroxyquinoline

This protocol is based on a patented method using hydrogen peroxide and potassium hydroxide.[3]

  • Reaction Setup: To a stirred mixture of 25% potassium hydroxide (0.96 mol) and 3-ethyl-8-hydroxyquinoline (0.175 mol), heat to 90°C.

  • Addition of Oxidant: Add 30% hydrogen peroxide (2.45 mol) over 3.25 hours, maintaining the temperature at 90°C.

  • Reaction Completion: Continue stirring at 90°C for an additional one to two hours. Test for the presence of peroxides and, if present, quench with potassium bisulfite.

  • Concentration: Distill off water to reduce the reaction mixture to half its original weight.

  • First Precipitation: Cool the solution to 45°C and add sulfuric acid until a pH of 3.5 is reached to precipitate potassium sulfate. Cool to 10°C, hold for 30 minutes, filter, and wash the solid with a small amount of cold water.

  • Product Precipitation: To the filtrate, add sulfuric acid until a pH of 1.8 is obtained.

  • Isolation: Cool the resulting slurry of 5-ethyl-pyridine dicarboxylic acid to 10°C, hold for 30 minutes, filter, and wash the product with cold water.

  • Drying: Dry the filter cake at 55°C under reduced pressure.

Visualizations

Synthesis_Workflow cluster_cyclocondensation Cyclocondensation Route cluster_oxidation Oxidation Route start_cyclo Reactants: - Diethyl α-chlorooxaloacetate - 2-Ethyl acrolein - Ammonium Acetate reaction_cyclo Reaction at 80°C in Ethanol start_cyclo->reaction_cyclo workup_cyclo Solvent Removal & Extraction reaction_cyclo->workup_cyclo product_ester Diethyl 5-Ethyl-2,3-pyridinedicarboxylate workup_cyclo->product_ester hydrolysis Hydrolysis product_ester->hydrolysis final_product_cyclo This compound hydrolysis->final_product_cyclo start_ox Reactants: - 3-Ethyl-8-hydroxyquinoline - H₂O₂ - KOH reaction_ox Oxidation at 90°C start_ox->reaction_ox workup_ox pH Adjustment & Filtration reaction_ox->workup_ox final_product_ox This compound workup_ox->final_product_ox

Caption: Comparative workflow of the two main synthetic routes to this compound.

Troubleshooting_Logic cluster_causes Potential Causes cluster_solutions Solutions issue Low Product Yield or High Impurity cause1 Suboptimal Temperature issue->cause1 cause2 Incorrect Stoichiometry issue->cause2 cause3 Inefficient Purification issue->cause3 cause4 Side Reactions issue->cause4 solution1 Optimize Reaction Temperature (e.g., 70-130°C for cyclocondensation) cause1->solution1 solution2 Verify Molar Ratios of Reactants cause2->solution2 solution3 Refine Purification Protocol (e.g., pH adjustment, recrystallization) cause3->solution3 solution4 Modify Reaction Conditions to Minimize Byproduct Formation cause4->solution4

Caption: Troubleshooting logic for addressing low yield and high impurity issues.

References

Validation & Comparative

A Comparative Guide to the Synthesis of 5-Ethylpyridine-2,3-dicarboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development and organic synthesis, the efficient production of 5-Ethylpyridine-2,3-dicarboxylic acid, a key building block for various compounds, including imidazolinone herbicides, is of significant interest.[1][2] This guide provides a comparative analysis of the primary synthetic routes, offering a detailed look at their methodologies, performance metrics, and underlying chemical principles.

Comparison of Synthetic Routes

Two principal strategies dominate the synthesis of this compound: the oxidation of a quinoline precursor and the cyclocondensation of acyclic starting materials. Each approach presents a unique profile of advantages and challenges in terms of yield, purity, and environmental impact.

Synthesis RouteKey ReactantsCatalyst/ReagentsReported YieldReported PurityKey AdvantagesKey Disadvantages
Route 1: Oxidation of 3-Ethyl-8-hydroxyquinoline 3-Ethyl-8-hydroxyquinoline, Hydrogen Peroxide, Sodium or Potassium Hydroxide-~40% (with nitric acid)97.6%Utilizes a readily available class of starting materials.Historically harsh reaction conditions and lower yields.[3]
Route 2: Cyclocondensation to Diethyl Ester followed by Hydrolysis Diethyl α-chlorooxalacetate, 2-Ethylacrolein, Ammonium Acetate (as nitrogen source)Ethanol (solvent)96.8% (for the diethyl ester)HighHigh yield, environmentally friendlier by reducing waste.[2][4]Multi-step process involving ester hydrolysis.
Route 2a: Cyclocondensation (Ammonia pressure) Diethyl α-chlorooxalacetate, 2-Ethyl-2-propenal, AmmoniaTriethylamine or Ammonium Acetate71% (for the diethyl ester)Not specifiedGood yield.Requires handling of ammonia gas under pressure.[5]

Experimental Protocols

Route 1: Oxidation of 3-Ethyl-8-hydroxyquinoline

This method involves the oxidative cleavage of a substituted quinoline. The following protocol is based on a patented procedure.[1]

Step 1: Preparation of 3-Ethyl-8-hydroxyquinoline The starting material, 3-ethyl-8-hydroxyquinoline, can be prepared via a Skraup reaction of o-aminophenol with 2-ethylacrolein.[1]

Step 2: Oxidation to this compound

  • A solution of 3-ethyl-8-hydroxyquinoline is prepared in an aqueous solution of sodium or potassium hydroxide (4 to 7 molar equivalents, 15% to 35% w/w).

  • To this solution, 8 to 20 molar equivalents of 30% to 50% aqueous hydrogen peroxide are added over a period of 0.5 to 5 hours.

  • The reaction temperature is maintained between 75°C and 90°C.

  • After the reaction, the solution is cooled to 45°C, and sulfuric acid is added to adjust the pH to 3.5, precipitating potassium sulfate.

  • The mixture is cooled to 10°C, filtered, and the filtrate is collected.

  • Sulfuric acid is further added to the filtrate to achieve a pH of 1.8.

  • The resulting slurry containing this compound is held at 10°C for 30 minutes, then filtered.

  • The collected solid is washed with cold water and dried under reduced pressure at 55°C to yield the final product.[1]

Route 2: Cyclocondensation for Diethyl 5-Ethylpyridine-2,3-dicarboxylate and Subsequent Hydrolysis

This modern approach builds the pyridine ring from acyclic precursors and is often favored for its high yield and more environmentally benign conditions.[2][4]

Step 1: Synthesis of Diethyl 5-Ethylpyridine-2,3-dicarboxylate

  • Ammonium acetate (2.5 molar equivalents) and absolute ethanol are charged into a four-necked flask equipped with a mechanical stirrer and thermometer and heated to 80°C.[2]

  • A mixture of diethyl α-chlorooxalacetate (1 molar equivalent) and 2-ethylacrolein (1.2 molar equivalents) is then added dropwise.[2]

  • The reaction temperature is maintained at 80°C for 5 hours.[2]

  • After the reaction is complete, the solvent is removed under reduced pressure.

  • The residue is dissolved in toluene and washed with water until neutral.

  • The organic phase is dried, filtered, and concentrated to yield diethyl 5-ethylpyridine-2,3-dicarboxylate as a dark brown liquid.[2]

Step 2: Hydrolysis to this compound

  • In a flask with a reflux condenser, toluene, diethyl 5-ethylpyridine-2,3-dicarboxylate (1 molar equivalent), and water are mixed.[5]

  • A 48% aqueous sodium hydroxide solution is added under vigorous stirring in a nitrogen atmosphere.

  • The mixture is refluxed for approximately 3.5 hours.[5]

  • After cooling, the aqueous layer is separated and acidified to a pH of 4.5 to 5.5 with 50% sulfuric acid at 45-55°C.

  • The solution is then slowly cooled to 20°C to crystallize the product.

  • The white crystals are filtered, washed with cold water, and dried under reduced pressure.[5]

Synthesis Route Diagrams

Synthesis_Route_1 3-Ethyl-8-hydroxyquinoline 3-Ethyl-8-hydroxyquinoline Oxidation Oxidation 3-Ethyl-8-hydroxyquinoline->Oxidation H2O2, NaOH/KOH This compound This compound Oxidation->this compound

Caption: Workflow for the synthesis of this compound via oxidation.

Synthesis_Route_2 cluster_0 Step 1: Ester Synthesis cluster_1 Step 2: Hydrolysis Diethyl α-chlorooxalacetate Diethyl α-chlorooxalacetate Cyclocondensation Cyclocondensation Diethyl α-chlorooxalacetate->Cyclocondensation 2-Ethylacrolein 2-Ethylacrolein 2-Ethylacrolein->Cyclocondensation Diethyl 5-Ethylpyridine-2,3-dicarboxylate Diethyl 5-Ethylpyridine-2,3-dicarboxylate Cyclocondensation->Diethyl 5-Ethylpyridine-2,3-dicarboxylate Ammonium Acetate, Ethanol Hydrolysis Hydrolysis Diethyl 5-Ethylpyridine-2,3-dicarboxylate->Hydrolysis NaOH, then H2SO4 This compound This compound Hydrolysis->this compound

Caption: Workflow for the two-step cyclocondensation and hydrolysis synthesis route.

References

A Comparative Guide to 5-Ethylpyridine-2,3-dicarboxylic Acid and Other Pyridine Dicarboxylic Acids in Ligand Design

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of coordination chemistry and materials science, the design of organic ligands is a cornerstone for the development of novel metal-organic frameworks (MOFs), catalysts, and therapeutic agents. Pyridine dicarboxylic acids represent a versatile class of ligands, offering a combination of a nitrogen-containing heterocycle and multiple carboxylate groups for metal coordination. This guide provides an objective comparison of 5-Ethylpyridine-2,3-dicarboxylic acid (H₂epda) with other commonly employed pyridine dicarboxylic acid isomers, focusing on their performance in ligand design, supported by available experimental data.

Introduction to Pyridine Dicarboxylic Acids as Ligands

Pyridine dicarboxylic acids are bidentate or tridentate ligands that can form stable complexes with a wide range of metal ions. The position of the carboxylic acid groups on the pyridine ring significantly influences the coordination geometry, stability, and functional properties of the resulting metal complexes. This guide will focus on a comparative analysis of this compound against three other key isomers:

  • Pyridine-2,3-dicarboxylic acid (Quinolinic acid)

  • Pyridine-2,6-dicarboxylic acid (Dipicolinic acid)

  • Pyridine-3,5-dicarboxylic acid (Isocinchomeronic acid)

The introduction of an ethyl group at the 5-position of the pyridine-2,3-dicarboxylic acid scaffold in H₂epda can introduce steric and electronic modifications, potentially leading to unique structural and functional outcomes in the resulting coordination compounds.

Synthesis and Coordination Chemistry

The synthesis of these ligands and their subsequent coordination to metal centers are fundamental to their application. While various synthetic routes exist, a general overview of the synthesis of this compound and its coordination behavior is presented below.

Synthesis of this compound:

One common approach to synthesize this compound involves a multi-step process. A prevalent method is the cyclocondensation reaction involving α,β-unsaturated aldehydes, diethyl α-chlorooxalacetate, and a nitrogen source like ammonia or ammonium acetate. For instance, 2-ethyl-2-propenal can be reacted with diethyl α-chlorooxalacetate in the presence of ammonia to yield the diethyl ester of this compound, which is then hydrolyzed to the final product.

Coordination Modes:

This compound is a versatile multidentate ligand, capable of adopting various coordination modes. The presence of the pyridine nitrogen and two carboxylate groups allows for chelation and bridging, leading to the formation of diverse metal-organic architectures, from one-dimensional chains to three-dimensional frameworks.[1]

Recent studies on coordination polymers of H₂epda with Mn(II) and Co(II) have revealed several coordination modes[1]:

  • μ₂-(κ³N,O:O') : The ligand bridges two metal centers, with one metal center chelated by the pyridine nitrogen and one carboxylate oxygen, and the other carboxylate oxygen coordinating to the second metal center.

  • μ₃-(κ⁴N,O:O':O'') : The ligand bridges three metal centers, with one metal chelated by the nitrogen and a carboxylate oxygen, and the other two carboxylate oxygens coordinating to two other metal centers.

  • μ₁-(κ²N,O) : The ligand acts as a chelating agent to a single metal center through the pyridine nitrogen and one carboxylate oxygen.

dot

Caption: Coordination modes of H₂epda.

Comparative Performance Data

A direct quantitative comparison of this compound with other isomers is challenging due to the limited availability of specific experimental data for H₂epda in the literature. However, by compiling available data for the other isomers, we can establish a baseline for potential performance.

Structural and Thermal Properties

The structural diversity and thermal stability of MOFs are crucial for their practical applications. The table below summarizes some of the reported structural features and thermal decomposition temperatures for MOFs constructed from different pyridine dicarboxylic acid isomers.

LigandMetal Ion(s)DimensionalityThermal Stability (°C)Reference
This compound Mn(II), Co(II)1D, 2DData Not Available[1]
Pyridine-2,3-dicarboxylic acid Cu(II), Zn(II), Cd(II)2D -> 3D interpenetration, 3DData Not Available[2]
Pyridine-3,5-dicarboxylic acid Cd(II), Zn(II), Co(II), Cu(II)0D, 1D, 2D, 3DVaries with metal and structure[3]
Pyridine-2,6-dicarboxylic acid Cu(II)1DData Not Available[4]

Note: Thermal stability is highly dependent on the specific crystal structure and the metal ion involved.

Biological Activity

Metal complexes of pyridine dicarboxylic acids have shown promise as antimicrobial and anticancer agents. The following tables present some of the available data.

Anticancer Activity (IC₅₀ values in µM)

LigandMetal IonCell LineIC₅₀ (µM)Reference
This compound --Data Not Available-
Pyridine-2,3-dicarboxylic acid Cu(II)SMMC-7721> 50[5]
Zn(II)SMMC-772121.80[5]
Co(II)SMMC-7721> 50[5]
Ni(II)SMMC-7721> 50[5]
Pyridine-2,6-dicarboxylic acid Ru(II)HeLa, HepG2, HEp-2Varies[6]

Antimicrobial Activity (MIC values in µg/mL)

LigandMetal IonOrganismMIC (µg/mL)Reference
This compound --Data Not Available-
Pyridine-2,6-dicarboxylic acid Fe(III)E. coli, S. aureus, etc.Varies[4]
Co(II)E. coli, S. aureus, etc.Varies[4]
Ni(II)E. coli, S. aureus, etc.Varies[4]
Cu(II)E. coli, S. aureus, etc.Varies[4]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of experimental results. Below are representative protocols for key experiments cited in the literature for the characterization of pyridine dicarboxylic acid-based materials.

Synthesis of a Coordination Polymer with this compound

This protocol is adapted from the synthesis of a Mn(II) coordination polymer.[1]

  • Materials: this compound (H₂epda), Mn(OAc)₂·4H₂O, 2,2'-bipyridine (2,2'-bipy), methanol, and deionized water.

  • Procedure:

    • In a 20 mL Teflon-lined autoclave, combine H₂epda (0.1 mmol), 2,2'-bipy (0.1 mmol), and Mn(OAc)₂·4H₂O (0.1 mmol).

    • Add 3.0 mL of deionized water and 3.0 mL of methanol.

    • Stir the mixture and heat at 95 °C for 5 days.

    • Slowly cool the autoclave to room temperature.

    • Wash the resulting crystals with the mother liquor and dry in air.

dot

SynthesisWorkflow Reactants H₂epda + Metal Salt + Co-ligand Autoclave Teflon-lined Autoclave Reactants->Autoclave Solvent Solvent (e.g., H₂O/MeOH) Solvent->Autoclave Heating Heating (e.g., 95°C, 5 days) Autoclave->Heating Cooling Slow Cooling Heating->Cooling Crystals Crystal Formation Cooling->Crystals Washing Washing and Drying Crystals->Washing Product Coordination Polymer Washing->Product

Caption: General solvothermal synthesis workflow.

Single-Crystal X-ray Diffraction (SCXRD)

This is a fundamental technique for determining the crystal structure of MOFs and coordination polymers.

  • Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head.

  • Data Collection: The crystal is placed in a diffractometer, and X-ray diffraction data are collected at a specific temperature (often low temperature to reduce thermal vibrations).

  • Structure Solution and Refinement: The collected data is processed to solve the crystal structure using software packages like SHELXS and SHELXL. The atomic positions and other crystallographic parameters are refined to obtain a final, accurate structural model.

Isothermal Titration Calorimetry (ITC)

ITC is a powerful technique for quantifying the thermodynamics of binding interactions in solution, providing information on binding affinity (Kₐ), enthalpy (ΔH), and stoichiometry (n).

  • Sample Preparation: The metal ion solution (in the syringe) and the ligand solution (in the sample cell) are prepared in the same buffer to minimize heats of dilution. Solutions are degassed before the experiment.

  • Titration: A series of small injections of the metal ion solution are made into the ligand solution in the calorimeter at a constant temperature.

  • Data Analysis: The heat released or absorbed during each injection is measured. The resulting data is fitted to a binding model to determine the thermodynamic parameters of the interaction.

dot

ITC_Workflow Preparation Prepare & Degas Ligand and Metal Solutions in Matched Buffer Loading Load Ligand into Sample Cell and Metal into Syringe Preparation->Loading Titration Inject Metal into Ligand Solution at Constant Temperature Loading->Titration Measurement Measure Heat Change per Injection Titration->Measurement Analysis Fit Data to Binding Model Measurement->Analysis Results Determine Kₐ, ΔH, n Analysis->Results

Caption: Isothermal Titration Calorimetry workflow.

MTT Assay for Anticancer Activity

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is often used to measure cytotoxicity of potential medicinal agents.[7]

  • Cell Seeding: Cancer cells are seeded in a 96-well plate and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with various concentrations of the metal complex for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: MTT reagent is added to each well, and the plate is incubated for a few hours. Viable cells with active metabolism will reduce the yellow MTT to a purple formazan product.

  • Solubilization: A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is read on a microplate reader at a specific wavelength (e.g., 570 nm). The IC₅₀ value, the concentration of the compound that inhibits 50% of cell growth, is then calculated.

Conclusion

This compound is a promising ligand for the construction of novel coordination polymers with diverse structural motifs. The presence of the ethyl group offers a potential avenue for tuning the properties of the resulting metal complexes. However, a comprehensive understanding of its advantages over other pyridine dicarboxylic acid isomers is currently limited by the lack of direct comparative experimental data, particularly in the areas of stability constants, catalytic activity, and biological properties.

Further research is warranted to systematically investigate the coordination chemistry of this compound with a broader range of metal ions and to quantitatively evaluate the performance of the resulting materials in catalysis and as potential therapeutic agents. Such studies will be crucial in elucidating the true potential of this ligand in the rational design of functional materials.

References

Validating the Molecular Structure of 5-Ethylpyridine-2,3-dicarboxylic Acid: A Comparative Guide to Analytical Techniques

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The definitive confirmation of a molecule's three-dimensional structure is a cornerstone of chemical research and drug development. For a compound such as 5-Ethylpyridine-2,3-dicarboxylic acid, a substituted pyridine derivative with potential applications in medicinal chemistry and materials science, unambiguous structural validation is paramount. While single-crystal X-ray crystallography stands as the gold standard for determining solid-state molecular structures, a comprehensive validation approach often integrates data from various spectroscopic techniques.

This guide provides an objective comparison of X-ray crystallography with other common analytical methods for the structural elucidation of organic molecules like this compound. Although a public crystal structure for this specific molecule is not available at the time of this publication, this guide will utilize data from closely related pyridine dicarboxylic acids to illustrate the principles and data outputs of each technique.

Comparative Overview of Structural Validation Techniques

The choice of analytical method for structure determination depends on the nature of the sample, the information required, and the available instrumentation. The following table summarizes the key attributes of X-ray crystallography, Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy.

Technique Information Provided Sample Requirements Strengths Limitations
Single-Crystal X-ray Crystallography Precise 3D atomic coordinates, bond lengths, bond angles, crystal packingHigh-quality single crystal (typically 0.1-0.3 mm)[1][2]Unambiguous determination of stereochemistry and absolute configuration[3]Crystal growth can be a significant hurdle; provides a static picture of the molecule in the solid state[4]
Nuclear Magnetic Resonance (NMR) Spectroscopy Connectivity of atoms (through-bond correlations), spatial proximity of atoms (through-space correlations), dynamic and conformational information in solutionSoluble sample (5-10 mg) in a deuterated solvent[5]Provides detailed structural information in solution, which can be more biologically relevant[4][6]Does not directly provide bond lengths or angles; can be difficult to interpret for very complex molecules without 2D techniques[3]
Mass Spectrometry (MS) Molecular weight, elemental composition (high resolution), fragmentation patterns indicative of structural motifsSmall amount of sample, can be solid, liquid, or in solutionExtremely sensitive, provides definitive molecular weightPrimarily provides information on mass and fragmentation, not the complete 3D structure or connectivity[7][8]
Infrared (IR) Spectroscopy Presence of specific functional groups (e.g., C=O, O-H, C-N)Small amount of solid, liquid, or gasQuick and simple method to confirm the presence of key functional groups[9]Provides limited information on the overall molecular skeleton and no stereochemical details

Experimental Methodologies

Detailed and standardized experimental protocols are crucial for obtaining high-quality, reproducible data. Below are representative methodologies for each of the discussed analytical techniques.

Single-Crystal X-ray Crystallography

This technique provides a detailed three-dimensional map of the electron density in a crystal, from which the atomic structure can be inferred.[2]

Protocol:

  • Crystal Growth: High-quality single crystals of this compound are grown, typically by slow evaporation of a saturated solution, vapor diffusion, or cooling of a hot saturated solution. A variety of solvents and solvent mixtures may be screened to find optimal crystallization conditions.

  • Crystal Mounting: A suitable crystal (0.1-0.3 mm in size, free of visible defects) is selected under a microscope and mounted on a goniometer head.[1][2]

  • Data Collection: The mounted crystal is placed in a single-crystal X-ray diffractometer.[10] The crystal is cooled (typically to 100 K) to reduce thermal motion of the atoms. X-rays (e.g., Mo Kα radiation, λ = 0.7107 Å) are directed at the crystal, which is rotated through a series of angles.[10] A detector records the positions and intensities of the diffracted X-rays.[10][11] A full sphere of data is collected to ensure completeness.[10]

  • Structure Solution and Refinement: The collected diffraction data is processed to yield a set of reflection intensities. The "phase problem" is solved using direct methods or Patterson synthesis to generate an initial electron density map.[1] An initial model of the molecule is fitted to the electron density map, and the atomic positions and thermal parameters are refined to achieve the best fit between the observed and calculated diffraction patterns.[1]

G cluster_prep Sample Preparation cluster_data Data Collection cluster_analysis Structure Determination a Synthesize & Purify Compound b Grow Single Crystals a->b c Select & Mount Crystal b->c d Mount on Diffractometer c->d e Collect Diffraction Data d->e f Process Data e->f g Solve Phase Problem f->g h Refine Structure Model g->h i Validate Structure h->i j CIF File i->j Final 3D Structure

Workflow for Single-Crystal X-ray Crystallography.
Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of molecules in solution by probing the magnetic properties of atomic nuclei.[12] A combination of 1D (¹H, ¹³C) and 2D (e.g., COSY, HSQC) experiments can map out the entire molecular structure.[5]

Protocol:

  • Sample Preparation: Approximately 5-10 mg of purified this compound is dissolved in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, D₂O) in an NMR tube.[5] A small amount of a reference standard, such as tetramethylsilane (TMS), may be added.

  • ¹H NMR Data Acquisition: The sample is placed in the NMR spectrometer. The ¹H NMR spectrum is acquired, providing information on the chemical environment, integration (number of protons), and splitting (neighboring protons) for all hydrogen atoms in the molecule.[5] For a dicarboxylic acid, the acidic protons of the carboxyl groups are expected to appear as a broad signal at a downfield chemical shift (typically 10-12 ppm).[9]

  • ¹³C NMR Data Acquisition: A proton-decoupled ¹³C NMR spectrum is acquired. This provides a single peak for each unique carbon atom in the molecule. The carbonyl carbons of the carboxylic acid groups are expected in the 160-185 ppm region.[9] DEPT experiments can be run to differentiate between CH, CH₂, and CH₃ groups.[5]

  • 2D NMR Data Acquisition (if necessary): For unambiguous assignment, 2D NMR experiments such as COSY (correlates coupled protons) and HSQC (correlates protons to their directly attached carbons) are performed.[13]

  • Data Analysis: The chemical shifts, integrals, coupling constants, and correlations from all spectra are analyzed to piece together the molecular structure.

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis a Dissolve Sample in Deuterated Solvent b Acquire 1D ¹H Spectrum a->b c Acquire 1D ¹³C & DEPT Spectra b->c d Acquire 2D Spectra (COSY, HSQC) c->d e Assign Signals d->e f Analyze Correlations e->f g Elucidate Connectivity f->g h Structural Information g->h Proposed Structure

Logical workflow for NMR-based structure elucidation.
Mass Spectrometry (MS)

MS provides the exact molecular weight and elemental composition of a molecule, along with fragmentation patterns that can offer structural clues.

Protocol:

  • Sample Introduction: A small amount of the sample is introduced into the mass spectrometer. For a non-volatile solid like this compound, a technique like Electrospray Ionization (ESI) is typically used, where the sample is first dissolved in a suitable solvent.

  • Ionization: The sample molecules are ionized, for example, by protonation to form [M+H]⁺ or deprotonation to form [M-H]⁻.

  • Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

  • Detection: The abundance of ions at each m/z value is recorded, generating a mass spectrum.

  • Data Analysis: The molecular ion peak is identified to confirm the molecular weight (195.17 g/mol for C₉H₉NO₄). High-resolution mass spectrometry can confirm the elemental formula. Fragmentation patterns, such as the loss of CO₂ (44 Da) or H₂O (18 Da) from the carboxylic acid groups, can provide further structural evidence.[9]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Protocol:

  • Sample Preparation: For a solid sample, a KBr pellet is often prepared by mixing a small amount of the compound with potassium bromide and pressing it into a transparent disk. Alternatively, Attenuated Total Reflectance (ATR) can be used with the neat solid.

  • Data Acquisition: The sample is placed in an FTIR spectrometer, and an infrared spectrum is recorded, typically over the range of 4000-400 cm⁻¹.

  • Data Analysis: The spectrum is analyzed for characteristic absorption bands. For this compound, key expected peaks include a very broad O-H stretch from the carboxylic acid groups (around 3500-2500 cm⁻¹) and a strong C=O stretch (around 1700 cm⁻¹).[9][14] Vibrations corresponding to the pyridine ring and C-H bonds will also be present.

Conclusion

While single-crystal X-ray crystallography offers the most definitive and detailed structural information for crystalline solids, a multi-technique approach provides the most robust validation for a new or complex molecule like this compound. The combination of NMR spectroscopy to define the molecular structure in solution, mass spectrometry to confirm the molecular formula, and IR spectroscopy to verify the presence of key functional groups, complements the solid-state structure from X-ray crystallography. Together, these methods provide a comprehensive and unambiguous confirmation of the molecular structure, which is essential for advancing research and development in any chemical science field.

References

Comparative Purity Analysis of Synthesized 5-Ethylpyridine-2,3-dicarboxylic Acid by HPLC

Author: BenchChem Technical Support Team. Date: December 2025

A detailed guide for researchers, scientists, and drug development professionals on the purity assessment of 5-Ethylpyridine-2,3-dicarboxylic acid, offering a comparative analysis with alternative methods and comprehensive experimental protocols.

This guide provides an in-depth comparison of High-Performance Liquid Chromatography (HPLC) for the purity analysis of synthesized this compound against alternative analytical techniques. It includes detailed experimental methodologies and supporting data to assist researchers in selecting the most appropriate method for their specific needs.

Data Summary: HPLC vs. Alternative Methods

The purity of synthesized this compound was determined to be 97.6% by HPLC analysis.[1] A comparison with other potential analytical methods is presented below, highlighting the advantages of HPLC in terms of sensitivity and resolution.

Analytical Method Purity (%) Key Advantages Limitations
High-Performance Liquid Chromatography (HPLC) 97.6 High resolution, sensitivity, and quantificationRequires specialized equipment
Gas Chromatography (GC) Not directly applicableSuitable for volatile compoundsDerivatization required for non-volatile acids
Nuclear Magnetic Resonance (NMR) Spectroscopy QualitativeProvides structural confirmationLess sensitive for minor impurities
Melting Point 156-157.5°CSimple and rapidSensitive to impurities, not quantitative

Table 1: Comparison of analytical methods for purity determination of this compound.

Experimental Protocols

A common synthetic route involves the oxidation of 3-ethyl-8-hydroxyquinoline.[1] In a typical procedure, 3-ethyl-8-hydroxyquinoline is dissolved in an aqueous solution of sodium or potassium hydroxide. To this solution, 8 to 20 molar equivalents of 30% to 50% aqueous hydrogen peroxide are added over a period of 0.5 to 5 hours, while maintaining the temperature between 75°C and 90°C.[1] After the reaction, the solution is cooled, and the pH is adjusted to 1.8 with sulfuric acid to precipitate the this compound.[1] The resulting solid is filtered, washed with cold water, and dried under reduced pressure.[1]

The purity of the synthesized this compound was determined using a reverse-phase HPLC method.

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: A C18 reverse-phase column (e.g., 250 x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A gradient of acetonitrile and water containing a sulfuric acid buffer is a common mobile phase for separating pyridine derivatives.[2]

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at 250 nm.[2]

  • Injection Volume: 10 µL.

  • Sample Preparation: The synthesized product is dissolved in a suitable solvent, such as a mixture of water and acetonitrile, to a concentration of approximately 1 mg/mL.

Potential Impurities

During the synthesis of this compound, several impurities can be formed. These may include unreacted starting materials, byproducts from side reactions, and decomposition products.[3] Common byproducts can include various picoline isomers and other ethylpyridine derivatives.[3] The presence of these impurities can affect the yield and complicate the purification process.[3]

Workflow and Logical Relationships

The following diagrams illustrate the general workflow from synthesis to purity analysis and the logical relationship of key experimental factors.

cluster_synthesis Synthesis & Purification cluster_analysis Purity Analysis Start Starting Materials (e.g., 3-ethyl-8-hydroxyquinoline) Reaction Oxidation Reaction Start->Reaction Workup Acidification & Precipitation Reaction->Workup Purification Filtration & Washing Workup->Purification Product Synthesized this compound Purification->Product SamplePrep Sample Preparation Product->SamplePrep HPLC HPLC Analysis SamplePrep->HPLC Data Data Acquisition & Processing HPLC->Data Result Purity Determination Data->Result

Caption: Experimental workflow from synthesis to purity analysis.

Synthesis Synthesis Method Purity Product Purity Synthesis->Purity influences Impurities Potential Impurities Synthesis->Impurities determines Quantification Accurate Quantification Purity->Quantification is determined by HPLC_Method HPLC Conditions Impurities->HPLC_Method requires optimization of Resolution Peak Resolution HPLC_Method->Resolution affects Resolution->Quantification enables

References

A Comparative Analysis of the Biological Activity of 5-Ethylpyridine-2,3-dicarboxylic Acid and Its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the biological activities of 5-Ethylpyridine-2,3-dicarboxylic acid and its analogs, focusing on their potential as anticancer and enzyme-inhibiting agents. The information presented is collated from various studies to facilitate structure-activity relationship (SAR) analysis and guide future drug discovery efforts.

Introduction

Pyridine-based compounds are a cornerstone in medicinal chemistry, with a wide range of derivatives exhibiting diverse biological activities. Among these, this compound and its analogs have emerged as a promising class of molecules with potential therapeutic applications, including antimicrobial, antioxidant, and anticancer properties.[1] The presence of the pyridine ring and the dicarboxylic acid functional groups allows for diverse chemical modifications, making this scaffold an attractive starting point for the development of novel therapeutic agents.[1]

Comparative Biological Activity

Table 1: Comparative Cytotoxicity (IC50 in µM) of Pyridine Dicarboxylic Acid Analogs and Derivatives against Various Cancer Cell Lines

Compound/AnalogCancer Cell LineIC50 (µM)Reference
3-Ethoxycarbonyl-1-(2-methoxyethyl)-2-methyl-1H-pyridino[2,3-f]indole-4,9-dioneXF 498 (CNS Tumor)0.006 µg/mL[2]
3-Ethoxycarbonyl-1-(2-methoxyethyl)-2-methyl-1H-pyridino[2,3-f]indole-4,9-dioneHCT 15 (Colon Tumor)0.073 µg/mL[2]
1-Benzyl-3-ethoxycarbonyl-2-methyl-1H-pyridino[2,3-f]indole-4,9-dioneHCT 15 (Colon Tumor)0.065 µg/mL[2]
Thallium(III) Complex C1 (with pyridine dicarboxylic acid derivative)A375 (Melanoma)81.45[3]
Thallium(III) Complex C2 (with OH-substituted pyridine dicarboxylic acid derivative)A375 (Melanoma)421.13[3]
Thallium(III) Complex C3 (with pyridine dicarboxylic acid derivative)A375 (Melanoma)7.23[3]
Thallium(III) Complex C3 (with pyridine dicarboxylic acid derivative)HT29 (Colon Adenocarcinoma)193.18[3]

Note: The data presented is a compilation from different sources and may not be directly comparable due to variations in experimental conditions.

Mechanisms of Action

The biological activity of this compound and its analogs is believed to be mediated through several mechanisms, primarily enzyme inhibition and the induction of apoptosis.

Enzyme Inhibition

Pyridine carboxylic acid derivatives have been shown to act as inhibitors for a variety of enzymes.[1][4] The dicarboxylic acid moiety can chelate metal ions in the active site of metalloenzymes, while the pyridine ring can participate in various non-covalent interactions, leading to the inhibition of enzyme activity.

Enzyme_Inhibition General Mechanism of Enzyme Inhibition cluster_0 Enzyme Active Site Enzyme Enzyme Product Product Enzyme->Product Catalysis Substrate Substrate Substrate->Enzyme Binds to active site Inhibitor 5-Ethylpyridine-2,3-dicarboxylic acid analog Inhibitor->Enzyme Binds to active site (competitive) or allosteric site (non-competitive)

A diagram illustrating competitive and non-competitive enzyme inhibition mechanisms.
Induction of Apoptosis

Several studies suggest that pyridine derivatives can induce programmed cell death, or apoptosis, in cancer cells.[3] This process is often mediated through the intrinsic mitochondrial pathway, which involves the regulation of pro- and anti-apoptotic proteins of the Bcl-2 family, leading to the activation of caspases.

Apoptosis_Pathway Simplified Intrinsic Apoptosis Pathway Compound 5-Ethylpyridine-2,3-dicarboxylic acid analog Bax_Bak Bax/Bak (Pro-apoptotic) Compound->Bax_Bak Activates Bcl2 Bcl-2/Bcl-xL (Anti-apoptotic) Compound->Bcl2 Inhibits Mitochondrion Mitochondrion Cytochrome_c Cytochrome c Mitochondrion->Cytochrome_c Releases Bax_Bak->Mitochondrion Forms pores Bcl2->Bax_Bak Inhibits Apaf1 Apaf-1 Cytochrome_c->Apaf1 Binds to Caspase9 Caspase-9 (Initiator) Apaf1->Caspase9 Activates Caspase3 Caspase-3 (Executioner) Caspase9->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis Executes

A simplified diagram of the intrinsic apoptosis pathway potentially induced by the compounds.

Experimental Protocols

The following are generalized protocols for key experiments used to assess the biological activity of this compound analogs.

Cytotoxicity Assessment: MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Workflow:

MTT_Assay_Workflow MTT Assay Workflow A Seed cells in 96-well plate B Treat cells with compound analogs A->B C Add MTT reagent B->C D Incubate to allow formazan formation C->D E Solubilize formazan crystals D->E F Measure absorbance (570 nm) E->F

A workflow diagram for the MTT cytotoxicity assay.

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10⁴ to 1 x 10⁵ cells/well and incubate for 24 hours.[5]

  • Compound Treatment: Treat the cells with various concentrations of the this compound analogs and incubate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well.

  • Incubation: Incubate the plate for 2-4 hours at 37°C until a purple precipitate is visible.[5]

  • Solubilization: Add 100 µL of a solubilization solution (e.g., DMSO or a detergent-based solution) to each well to dissolve the formazan crystals.[5][6]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[5] The absorbance is directly proportional to the number of viable cells.

Apoptosis Assessment: Caspase-3 Activity Assay

This assay measures the activity of caspase-3, a key executioner caspase in the apoptotic pathway.

Workflow:

Caspase3_Assay_Workflow Caspase-3 Activity Assay Workflow A Induce apoptosis in cells B Lyse cells to release contents A->B C Add Caspase-3 substrate (DEVD-pNA) B->C D Incubate to allow substrate cleavage C->D E Measure absorbance of pNA (405 nm) D->E

A workflow diagram for the Caspase-3 activity assay.

Protocol:

  • Induce Apoptosis: Treat cells with the test compound to induce apoptosis.

  • Cell Lysis: Lyse the cells using a lysis buffer to release the cellular contents, including caspases.[7]

  • Substrate Addition: Add a colorimetric caspase-3 substrate, such as DEVD-pNA, to the cell lysate.[8][9]

  • Incubation: Incubate the mixture at 37°C to allow active caspase-3 to cleave the substrate, releasing the p-nitroaniline (pNA) chromophore.[7][8][9]

  • Absorbance Measurement: Measure the absorbance of the released pNA at 405 nm.[7][8][9] The absorbance is proportional to the caspase-3 activity.

Conclusion

This compound and its analogs represent a versatile scaffold with significant potential for the development of novel therapeutic agents. The available data, although not from direct comparative studies, indicate that modifications to the pyridine ring and the carboxylic acid groups can significantly influence their cytotoxic and enzyme-inhibitory activities. Further systematic studies focusing on a series of closely related analogs are warranted to establish clear structure-activity relationships and to elucidate the precise molecular mechanisms underlying their biological effects. The experimental protocols provided in this guide offer a standardized framework for such future investigations.

References

Benchmarking Novel Synthesis of 5-Ethylpyridine-2,3-dicarboxylic Acid: A Comparative Guide to Literature Methods

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A comprehensive analysis of synthetic methodologies for 5-Ethylpyridine-2,3-dicarboxylic acid, a key intermediate in the manufacturing of pharmaceuticals and agrochemicals, reveals notable advancements in efficiency and environmental consideration. This guide provides a critical comparison of a recently developed synthesis protocol against established literature methods, offering researchers, chemists, and process development scientists a detailed benchmark for production.

Executive Summary

Traditional synthesis routes to this compound predominantly rely on two established methods: the oxidation of quinoline derivatives and cyclocondensation reactions. While effective, these methods can present challenges related to harsh reaction conditions, the use of hazardous materials, and moderate yields. A newer, optimized cyclocondensation approach utilizing ammonium acetate as a nitrogen source presents a more environmentally benign and potentially higher-yielding alternative. This guide provides a side-by-side comparison of the reaction parameters, yields, and procedural details of these methods.

Data Presentation: Comparative Analysis of Synthesis Methods

The following tables summarize the quantitative data for the primary synthesis routes to this compound and its common precursor, diethyl 5-ethylpyridine-2,3-dicarboxylate.

Table 1: Synthesis of Diethyl 5-Ethylpyridine-2,3-dicarboxylate via Cyclocondensation

ParameterLiterature Method 1 (Ammonia/Triethylamine)Literature Method 2 (Ammonium Sulfamate)New Method (Ammonium Acetate)
Reactants Diethyl α-chlorooxalacetate, 2-ethyl-2-propenal, Ammonia, TriethylamineDiethyl 3-chloro-2-oxo-butanedioate, 2-ethacrolein, Ammonium sulfamateDiethyl α-chlorooxaloacetate, 2-ethylacrolein, Ammonium acetate
Solvent TolueneEthanolEthanol
Catalyst Triethylamine--
Temperature 100 °CReflux75-80 °C
Reaction Time 4 hours15 hours5-6 hours
Yield 71%Not explicitly stated for direct comparison~65.4% (crude)

Table 2: Synthesis of this compound

ParameterLiterature Method (Oxidation)Hydrolysis from Diethyl Ester
Starting Material 3-Ethyl-8-hydroxyquinolineDiethyl 5-ethylpyridine-2,3-dicarboxylate
Reagents 30-50% Hydrogen Peroxide, NaOH or KOHSodium Hydroxide, Sulfuric Acid
Solvent WaterToluene, Water
Temperature 75-90 °CReflux (hydrolysis), 45-55 °C (acidification)
Reaction Time 0.5-5 hours (H₂O₂ addition)3.5 hours (hydrolysis)
Purity 97.6%Not explicitly stated

Experimental Protocols

Literature Method 1: Cyclocondensation using Ammonia and Triethylamine

This method is adapted from European Patent EP0274379A2. In a glass autoclave, toluene is mixed with diethyl α-chlorooxalacetate, 2-ethyl-2-propenal, and triethylamine. The autoclave is pressurized with ammonia to 50 kPa. The temperature is raised from 20 °C to 100 °C over approximately 30 minutes and the reaction is continued at 100 °C for 4 hours. After cooling to room temperature, insoluble materials are removed by filtration. The resulting diethyl 5-ethylpyridine-2,3-dicarboxylate can be isolated from the filtrate. For the hydrolysis to the dicarboxylic acid, the diethyl ester is refluxed with an aqueous sodium hydroxide solution for 3.5 hours. The aqueous layer is then separated and acidified with sulfuric acid to a pH of 1.8 to precipitate the product, which is then filtered, washed, and dried.

Literature Method 2: Oxidation of 3-Ethyl-8-hydroxyquinoline

Based on the procedure described in patent EP0259687A2, this synthesis involves the oxidation of a quinoline derivative. To a solution of 3-ethyl-8-hydroxyquinoline in aqueous sodium or potassium hydroxide (15-35% w/w), 8 to 20 molar equivalents of 30% to 50% aqueous hydrogen peroxide are added over a period of 0.5 to 5 hours. The reaction temperature is maintained between 75 °C and 90 °C. Following the reaction, the solution is cooled to 45 °C and the pH is adjusted to 3.5 with sulfuric acid. After filtration of the resulting potassium sulfate, the filtrate's pH is further lowered to 1.8 with sulfuric acid. The precipitated 5-ethyl-pyridine dicarboxylic acid is held at 10 °C for 30 minutes, filtered, washed with cold water, and dried under reduced pressure.

New Method: Cyclocondensation using Ammonium Acetate

This more recent method, detailed in Chinese Patent CN103373958B, aims for a more environmentally friendly process. Ethanol and ammonium acetate are charged into a four-necked flask and heated to 75 °C with stirring. A mixed liquid of diethyl α-chlorooxaloacetate and 2-ethylacrolein is then added dropwise over about 30 minutes, maintaining the reaction temperature at 75-80 °C. The reaction is held at this temperature for 5-6 hours. The post-processing is similar to other cyclocondensation methods to isolate the diethyl ester, which can then be hydrolyzed to the dicarboxylic acid. This method is highlighted for reducing waste and using a more manageable nitrogen source.

Mandatory Visualization

G cluster_literature Literature Benchmark Methods cluster_new New Synthesis Method cluster_criteria Evaluation Criteria lit_method1 Cyclocondensation (Ammonia/Triethylamine) evaluation Comparative Evaluation lit_method1->evaluation lit_method2 Oxidation of Quinolines lit_method2->evaluation new_method Cyclocondensation (Ammonium Acetate) new_method->evaluation yield Yield evaluation->yield purity Purity evaluation->purity conditions Reaction Conditions evaluation->conditions env_impact Environmental Impact evaluation->env_impact

Caption: Logical workflow for benchmarking new vs. literature synthesis methods.

G start Reactant Preparation reaction Synthesis Reaction (Cyclocondensation or Oxidation) start->reaction hydrolysis Hydrolysis (if ester intermediate) reaction->hydrolysis workup Aqueous Workup & pH Adjustment hydrolysis->workup isolation Product Isolation (Filtration) workup->isolation purification Purification (Recrystallization) isolation->purification analysis Characterization (NMR, IR, MS) purification->analysis final_product Final Product: 5-Ethylpyridine-2,3- dicarboxylic acid analysis->final_product

Caption: Generalized experimental workflow for the synthesis of this compound.

Comparative Guide to Pyridine-2,3-dicarboxylic Acid Derivatives as Herbicide Precursors

Author: BenchChem Technical Support Team. Date: December 2025

An Objective Analysis of 5-Ethylpyridine-2,3-dicarboxylic Acid and its Unsubstituted Analogue in the Synthesis of Acetohydroxyacid Synthase (AHAS) Inhibitors.

This guide provides a comparative analysis of this compound and its parent compound, pyridine-2,3-dicarboxylic acid (also known as quinolinic acid), as precursors for the synthesis of imidazolinone herbicides. The imidazolinone class of herbicides are potent inhibitors of the plant enzyme acetohydroxyacid synthase (AHAS), a critical enzyme in the biosynthetic pathway of branched-chain amino acids. This comparison is based on established synthesis routes and structure-activity relationships to project the potential efficacy of herbicides derived from the ethyl-substituted precursor.

Precursor Overview and Synthesis Pathway

The foundational precursor for many commercial imidazolinone herbicides, such as Imazapyr, is pyridine-2,3-dicarboxylic acid. The synthesis involves a multi-step process, beginning with the formation of a cyclic anhydride from the dicarboxylic acid precursor. This intermediate is then reacted with an appropriate aminocarboxamide to form the final imidazolinone ring structure.

The introduction of a substituent on the pyridine ring, such as the 5-ethyl group in this compound, can potentially influence the synthesis process and the biological activity of the final herbicidal compound. The electron-donating nature of the ethyl group may alter the reactivity of the pyridine ring and the properties of the resulting herbicide.

A generalized synthesis pathway is illustrated below:

G cluster_0 Step 1: Anhydride Formation cluster_1 Step 2: Condensation Reaction cluster_2 Step 3: Cyclization and Dehydration Precursor Pyridine-2,3-dicarboxylic Acid Derivative (R-Substituted) Anhydride Pyridine-2,3-dicarboxylic Anhydride Derivative Precursor->Anhydride Heat (e.g., Acetic Anhydride) Intermediate Phthalamide Intermediate Anhydride->Intermediate Reaction with Amine Reagent 2-Amino-2,3-dimethylbutanamide Reagent->Intermediate Herbicide Imidazolinone Herbicide (e.g., Imazapyr derivative) Intermediate->Herbicide Base-catalyzed cyclization

Caption: Generalized synthesis pathway for imidazolinone herbicides.

Comparative Data

The following tables summarize the key points of comparison between the two precursors and the projected properties of their corresponding herbicidal derivatives.

Table 1: Precursor and Synthesis Comparison

ParameterPyridine-2,3-dicarboxylic acidThis compound (Projected)
Common Name Quinolinic Acid5-Ethylquinolinic Acid
Known Herbicide Product Imazapyr, ImazethapyrHypothetical 5-Ethyl-Imazapyr
Synthesis Intermediate Pyridine-2,3-dicarboxylic anhydride5-Ethylpyridine-2,3-dicarboxylic anhydride
Projected Reactivity Standard, well-documented reaction kinetics.The ethyl group may slightly alter ring electronics but is not expected to fundamentally change the synthesis pathway. Yields may vary.

Table 2: Projected Herbicidal Efficacy Comparison

This table presents a hypothetical comparison based on known structure-activity relationships, where substitutions on the pyridine ring can modulate efficacy and selectivity. Efficacy is often measured by the half-maximal inhibitory concentration (IC50) against the target enzyme (AHAS) or by the effective dose required to control 50% of the target plant population (ED50).

Target SpeciesHerbicide from Pyridine-2,3-dicarboxylic acid (e.g., Imazapyr) - Representative IC50 (µM)Herbicide from this compound - Projected IC50 (µM)
Broadleaf Weed A 15Potentially lower or higher; requires experimental validation.
Grassy Weed B 25Potentially lower or higher; requires experimental validation.
Crop Species C (Tolerance) >1000Selectivity profile may be altered; requires experimental validation.

Experimental Protocols

Protocol 1: Synthesis of Imazapyr from Pyridine-2,3-dicarboxylic Acid

This protocol is a representative synthesis for this class of herbicides.

  • Step 1: Anhydride Formation. Pyridine-2,3-dicarboxylic acid (1 eq.) is refluxed with acetic anhydride (2-3 eq.) for 2-4 hours. The mixture is then cooled, and the resulting crystalline pyridine-2,3-dicarboxylic anhydride is filtered, washed with a non-polar solvent (e.g., diethyl ether), and dried.

  • Step 2: Condensation. The dried anhydride (1 eq.) is dissolved in a suitable aprotic solvent (e.g., dichloromethane). To this solution, 2-amino-2,3-dimethylbutanamide (1 eq.) and a non-nucleophilic base (e.g., triethylamine, 1.1 eq.) are added. The reaction is stirred at room temperature for 12-24 hours.

  • Step 3: Cyclization. The solvent from the previous step is removed under reduced pressure. The residue is then treated with an aqueous solution of a strong base (e.g., sodium hydroxide) and heated to induce cyclization and dehydration, forming the imidazolinone ring.

  • Step 4: Purification. The final product (Imazapyr) is isolated by acidification of the reaction mixture, which causes the product to precipitate. The solid is then filtered, washed, and can be further purified by recrystallization.

Protocol 2: Workflow for Comparative Herbicide Efficacy Testing

A standardized workflow is essential to compare the efficacy of novel derivatives against established herbicides.

G cluster_0 Phase 1: In Vitro Assay cluster_1 Phase 2: Whole Plant Assay cluster_2 Phase 3: Data Analysis A1 Isolate AHAS enzyme from target plant species A3 Conduct enzyme inhibition assay A1->A3 A2 Prepare serial dilutions of Test Herbicide 1 (e.g., Imazapyr) & Test Herbicide 2 (5-Ethyl derivative) A2->A3 A4 Determine IC50 values A3->A4 C1 Compare IC50 and ED50 values between derivatives A4->C1 B1 Germinate and grow target weed species B2 Apply herbicides at varying concentrations B1->B2 B3 Monitor plant health, biomass, and mortality over 14-21 days B2->B3 B4 Calculate ED50 values B3->B4 B4->C1 C2 Assess for statistical significance C1->C2 C3 Evaluate crop selectivity and weed control spectrum C2->C3

Caption: Standard workflow for assessing herbicide efficacy.

Conclusion and Future Outlook

Pyridine-2,3-dicarboxylic acid is a proven and highly effective precursor for the synthesis of potent imidazolinone herbicides. The herbicidal activity of these compounds stems from their ability to inhibit the AHAS enzyme, a mechanism that is well-understood.

The potential of this compound as a precursor is promising but requires empirical validation. The introduction of the 5-ethyl group onto the pyridine ring represents a rational modification in drug discovery. This substitution could lead to several outcomes:

  • Enhanced Efficacy: The ethyl group may improve the binding affinity of the herbicide to the target AHAS enzyme, potentially leading to lower application rates.

  • Altered Selectivity: The substitution could change the herbicide's selectivity profile, possibly making it safer for certain crops or more effective against specific weed biotypes.

  • Modified Physicochemical Properties: Changes in solubility, soil mobility, and metabolic stability are also possible, which would impact the environmental fate and overall performance of the herbicide.

Researchers and professionals in drug development are encouraged to synthesize the 5-ethyl derivative using the established protocols as a baseline and conduct rigorous comparative testing. The experimental workflow outlined provides a robust framework for evaluating its potential as a novel herbicide. The data generated will be crucial in determining if the 5-ethyl substitution offers a tangible advantage over existing compounds derived from the unsubstituted pyridine-2,3-dicarboxylic acid.

A Spectroscopic Showdown: Unveiling the Molecular Fingerprints of 5-Ethylpyridine-2,3-dicarboxylic Acid and Its Esters

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

In a comprehensive spectroscopic comparison, this guide illuminates the distinct spectral characteristics of 5-Ethylpyridine-2,3-dicarboxylic acid and its corresponding esters. This analysis is tailored for researchers, scientists, and professionals in drug development, providing a foundational dataset for the identification, characterization, and quality control of these pyridine derivatives. The subtle yet significant shifts in spectral data upon esterification are systematically presented, offering valuable insights into the changing electronic and structural environments of these molecules.

Comparative Spectroscopic Data

Table 1: ¹H NMR Spectroscopic Data (Chemical Shifts in ppm)

CompoundH-4 (s)H-6 (s)-CH₂- (q)-CH₃ (t)-OCH₂- (q)-OCH₂CH₃ (t)
This compound~8.0-8.2~8.6-8.8~2.8~1.3--
Diethyl 5-ethylpyridine-2,3-dicarboxylate7.968.602.761.304.33-4.521.36-1.44
Dimethyl 5-ethylpyridine-2,3-dicarboxylateExpected ~7.9Expected ~8.6Expected ~2.8Expected ~1.3Expected ~3.9 (s)-
Dipropyl 5-ethylpyridine-2,3-dicarboxylateExpected ~7.9Expected ~8.6Expected ~2.8Expected ~1.3Expected ~4.2 (t)Expected ~1.0 (t), ~1.7 (sextet)

Note: Data for the diethyl ester is from experimental findings[1][2]. Data for the acid and other esters are predicted based on analogous compounds and general spectroscopic principles.

Table 2: IR Spectroscopic Data (Key Vibrational Frequencies in cm⁻¹)

CompoundO-H Stretch (broad)C=O Stretch (Carboxylic Acid)C=O Stretch (Ester)C-O Stretch
This compound~2500-3300~1700-1725-~1200-1300
Diethyl 5-ethylpyridine-2,3-dicarboxylate--~1720-1740~1100-1300
Dimethyl 5-ethylpyridine-2,3-dicarboxylate--Expected ~1720-1740Expected ~1100-1300
Dipropyl 5-ethylpyridine-2,3-dicarboxylate--Expected ~1720-1740Expected ~1100-1300

Note: The values are typical ranges for the respective functional groups.

Table 3: Mass Spectrometry Data (m/z)

CompoundMolecular FormulaMolecular Weight[M]⁺ or [M+H]⁺
This compoundC₉H₉NO₄195.17Expected 195 or 196
Diethyl 5-ethylpyridine-2,3-dicarboxylateC₁₃H₁₇NO₄251.28Expected 251 or 252
Dimethyl 5-ethylpyridine-2,3-dicarboxylateC₁₁H₁₃NO₄223.22Expected 223 or 224
Dipropyl 5-ethylpyridine-2,3-dicarboxylateC₁₅H₂₁NO₄279.33Expected 279 or 280

Experimental Protocols

The spectroscopic data presented in this guide are typically acquired using standard laboratory instrumentation and methodologies.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are recorded on a spectrometer operating at a frequency of 300 MHz or higher. Samples are dissolved in a deuterated solvent, commonly chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆), with tetramethylsilane (TMS) used as an internal standard.

Infrared (IR) Spectroscopy: IR spectra are obtained using a Fourier Transform Infrared (FTIR) spectrometer. Samples can be analyzed as a thin film on a salt plate (for oils), as a KBr pellet (for solids), or using an Attenuated Total Reflectance (ATR) accessory.

Mass Spectrometry (MS): Mass spectra are acquired using a mass spectrometer, often coupled with a gas chromatograph (GC-MS) or liquid chromatograph (LC-MS) for sample introduction and separation. Electron Ionization (EI) or Electrospray Ionization (ESI) are common ionization techniques.

UV-Vis Spectroscopy: UV-Vis absorption spectra are recorded on a UV-Vis spectrophotometer. Samples are dissolved in a suitable solvent, such as ethanol or methanol, and the absorbance is measured over a range of wavelengths, typically from 200 to 400 nm. The UV spectra of pyridinedicarboxylic acids are known to be influenced by the pH of the solution[3][4].

Experimental and Analytical Workflow

The synthesis and subsequent spectroscopic analysis of this compound and its esters follow a logical progression to ensure the purity and structural confirmation of the target compounds.

experimental_workflow cluster_synthesis Synthesis cluster_analysis Spectroscopic Analysis cluster_characterization Characterization start Starting Materials (e.g., 2-ethylacrolein, diethyl oxaloacetate) reaction Chemical Reaction (e.g., Hantzsch Pyridine Synthesis) start->reaction workup Work-up & Purification (Extraction, Chromatography) reaction->workup nmr NMR Spectroscopy (¹H, ¹³C) workup->nmr ir IR Spectroscopy workup->ir ms Mass Spectrometry workup->ms uv_vis UV-Vis Spectroscopy workup->uv_vis structure Structure Elucidation nmr->structure ir->structure ms->structure uv_vis->structure purity Purity Assessment structure->purity

Synthesis and Spectroscopic Analysis Workflow.

This guide provides a foundational spectroscopic comparison of this compound and its esters. Further experimental work is necessary to obtain a complete dataset for all the compounds discussed. The provided data and workflows serve as a valuable resource for researchers in the field of medicinal chemistry and drug discovery.

References

Assessing the Antimicrobial and Antioxidant Potential of 5-Ethylpyridine-2,3-dicarboxylic acid: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Objective Comparison of 5-Ethylpyridine-2,3-dicarboxylic acid with Alternative Pyridine-based Compounds

Data Presentation: Antimicrobial and Antioxidant Activities

The following tables summarize the available quantitative data for the antimicrobial and antioxidant activities of the selected alternative compounds. This data provides a baseline for understanding the potential efficacy of pyridinedicarboxylic acid derivatives.

Table 1: Comparative Antimicrobial Activity (Minimum Inhibitory Concentration - MIC)

CompoundMicroorganismMIC (µg/mL)Reference
Picolinic Acid Staphylococcus aureus2000[1]
Pseudomonas aeruginosa780 (pH 5.0), 3130 (pH 7.0)[2]
Bacillus subtilis2000[1]
Candida albicans20 (pH 5.0), 190 (pH 7.0)[2]
Escherichia coli500[1]
Klebsiella pneumoniae500[1]
Proteus mirabilis1500[1]
Dipicolinic Acid Gram-positive & Gram-negative pathogens62.5 - 125[3]
Quinolinic Acid Derivatives Staphylococcus aureus0.12 - 1.0[4][5]
Escherichia coli0.12 - 0.49[4][5]
Pseudomonas aeruginosa>1024[4]
Klebsiella pneumoniae0.25 - 0.5[4]
Aspergillus fumigatus0.98[4]
Candida albicans0.49 - 0.98[4]

Table 2: Comparative Antioxidant Activity (IC50 Values)

Compound/DerivativeAssayIC50 (µg/mL)Reference
Dipicolinic Acid Derivatives DPPH Radical ScavengingVaries based on derivative[6]
Quinolinic Acid Not specifiedProtective effects against oxidative stress[7]
Picolinic Acid Not specifiedData not available
Ascorbic Acid (Standard) DPPH Radical Scavenging43.2[8]
Trolox (Standard) DPPH Radical Scavenging6.3[8]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to facilitate the replication and validation of these findings in the context of this compound.

Antimicrobial Susceptibility Testing: Kirby-Bauer Disk Diffusion Method

This method is a standardized procedure for determining the susceptibility of bacteria to various antimicrobial compounds.[9][10]

  • Preparation of Bacterial Inoculum: Isolated colonies of the test bacterium are suspended in a sterile saline solution. The turbidity of the suspension is adjusted to match a 0.5 McFarland standard, which corresponds to approximately 1-2×10⁸ CFU/mL.[10]

  • Inoculation of Agar Plate: A sterile cotton swab is dipped into the bacterial suspension, and excess fluid is removed. The swab is then streaked evenly across the surface of a Mueller-Hinton agar plate to ensure confluent growth. The plate is allowed to dry for a few minutes.[10]

  • Application of Antimicrobial Disks: Paper disks impregnated with a known concentration of the test compound (e.g., this compound) are placed on the inoculated agar surface using sterile forceps.[11]

  • Incubation: The plates are inverted and incubated under standardized conditions (e.g., 35°C ± 2°C for 18-24 hours).[11][12]

  • Interpretation of Results: The antimicrobial agent diffuses from the disk into the agar, creating a concentration gradient. If the bacterium is susceptible, a clear zone of no growth, known as the zone of inhibition, will form around the disk. The diameter of this zone is measured in millimeters and compared to standardized charts to determine if the organism is susceptible, intermediate, or resistant to the compound.[9][11]

Antioxidant Activity Assessment: DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay is a common and reliable method for evaluating the free radical scavenging ability of a compound.[13][14]

  • Preparation of DPPH Solution: A stock solution of DPPH is prepared in a suitable solvent, such as methanol or ethanol, and stored in the dark. A working solution of a specific concentration (e.g., 0.1 mM) is prepared fresh daily.[13]

  • Preparation of Test Samples: The test compound (e.g., this compound) is dissolved in a suitable solvent to prepare a stock solution, from which a series of dilutions are made. A known antioxidant, such as ascorbic acid or Trolox, is used as a positive control.[13]

  • Reaction and Incubation: A specific volume of the DPPH working solution is mixed with a specific volume of each sample dilution, the positive control, and a blank (solvent only). The mixtures are incubated in the dark for a set period (e.g., 30 minutes).[13][15]

  • Absorbance Measurement: After incubation, the absorbance of each solution is measured at a specific wavelength (typically around 517 nm) using a spectrophotometer. The decrease in absorbance of the DPPH solution indicates its reduction by the antioxidant.[15]

  • Calculation of Scavenging Activity: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Scavenging = [ (A_blank - A_sample) / A_blank ] x 100 Where A_blank is the absorbance of the blank and A_sample is the absorbance of the test sample.[16]

  • Determination of IC50 Value: The IC50 value, which is the concentration of the test sample required to scavenge 50% of the DPPH free radicals, is determined by plotting the percentage of scavenging activity against the concentration of the sample.[16][17] A lower IC50 value indicates a higher antioxidant activity.[17]

Mandatory Visualizations

The following diagrams illustrate the workflows for the described experimental protocols.

Antimicrobial_Assay_Workflow cluster_prep Preparation cluster_test Testing cluster_analysis Analysis A Prepare Bacterial Inoculum (0.5 McFarland Standard) B Inoculate Mueller-Hinton Agar Plate A->B C Apply Antimicrobial Disks B->C D Incubate Plates C->D E Measure Zone of Inhibition (mm) D->E F Determine Susceptibility E->F

Caption: Workflow for the Kirby-Bauer Disk Diffusion Antimicrobial Assay.

Antioxidant_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis A Prepare DPPH Working Solution C Mix DPPH with Samples A->C B Prepare Sample Dilutions and Controls B->C D Incubate in the Dark C->D E Measure Absorbance at 517 nm D->E F Calculate % Scavenging Activity E->F G Determine IC50 Value F->G

Caption: Workflow for the DPPH Radical Scavenging Antioxidant Assay.

References

A Comparative Guide to the Synthesis of 5-Ethylpyridine-2,3-dicarboxylic Acid: Theoretical vs. Experimental Yields

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development and chemical synthesis, the efficient production of key intermediates is paramount. 5-Ethylpyridine-2,3-dicarboxylic acid is a valuable building block, notably in the synthesis of imidazolinone herbicides. This guide provides an objective comparison of different synthetic routes to this compound, with a focus on theoretical versus experimental yields, supported by experimental data from published literature and patents.

Comparison of Synthetic Methodologies

The synthesis of this compound can be broadly approached through two main strategies: the oxidation of a pre-formed substituted quinoline ring system and the construction of the pyridine ring through a cyclocondensation reaction. The choice of method significantly impacts the achievable yield, purity, and the overall efficiency of the process.

A prevalent method involves the oxidation of 3-ethyl-8-hydroxyquinoline. Various oxidizing agents have been employed, with hydrogen peroxide in an alkaline medium being a notable example. Another significant route is the cyclocondensation of smaller fragments to build the pyridine ring, often leading to the diethyl ester of the target molecule, which is then hydrolyzed.

Below is a summary of quantitative data from different synthetic protocols, offering a comparative look at their efficiencies. The theoretical yield is calculated based on the stoichiometry of the reactants as detailed in the cited sources.

Synthetic Route Starting Material Key Reagents Experimental Yield Purity Reference
Oxidation3-ethyl-8-hydroxyquinoline30% Hydrogen peroxide, Potassium hydroxide19.60 g (from 30.28 g starting material)97.6%[1]
Oxidation3-ethyl-8-hydroxyquinolineNitric acid40%mp 146-147°C[1]
Ozonolysis3-ethyl-8-hydroxyquinolineOzone60%Not Specified[1]
Ozonolysis3-ethylquinolineOzone25%Not Specified[1]
Cyclocondensation (to Diethyl Ester)Diethyl α-chlorooxaloacetate, 2-ethylacroleinAmmonium acetate, Ethanol96.8% (of diethyl ester)Not Specified[2]
Cyclocondensation (to Diethyl Ester)Diethyl α-chlorooxaloacetate, 2-ethylacroleinAmmonium acetate, Ethanol88.6% (of diethyl ester)86.1%[3][4]
Cyclocondensation (to Diethyl Ester)Diethyl N-hydroxyaspartate, 2-ethacroleinTrifluoroacetic acid, Benzene48.8% (of diethyl ester)Not Specified[5]

Note: The yields for cyclocondensation reactions refer to the diethyl ester, which requires a subsequent hydrolysis step to obtain this compound. This final step also has an associated yield that would affect the overall process efficiency.

Experimental Protocols

Detailed methodologies are crucial for reproducibility and for understanding the nuances of each synthetic approach.

Protocol 1: Oxidation of 3-ethyl-8-hydroxyquinoline with Hydrogen Peroxide [1]

  • To a stirred mixture of 25% potassium hydroxide (215.5 g, 0.96 mol) and 3-ethyl-8-hydroxyquinoline (30.28 g, 0.175 mol) at 90°C, add 277.5 g of 30% hydrogen peroxide (2.45 mol) over a period of 3.25 hours.

  • Maintain the temperature at 90°C for an additional one to two hours.

  • Test for the presence of peroxides and, if present, destroy them with potassium bisulfite.

  • Distill the reaction mixture to remove 243 g of water, reducing the reaction mixture to half its original weight.

  • Cool the solution to 45°C and add sulfuric acid to obtain a pH of 3.5.

  • Cool the resulting slurry of potassium sulfate to 10°C, hold for 30 minutes, filter, and wash with 5 mL of cold water.

  • To the filtrate, add sulfuric acid to achieve a pH of 1.8.

  • Hold the resulting slurry of 5-ethyl-pyridine dicarboxylic acid at 10°C for 30 minutes, filter, and wash with 20 mL of cold water.

  • Dry the filter cake at 55°C under reduced pressure for three to eight hours to yield the final product.

Protocol 2: Cyclocondensation to Diethyl 5-Ethylpyridine-2,3-dicarboxylate [2]

  • Charge a four-necked flask equipped with a mechanical stirrer and a thermometer with ammonium acetate (19.3 g, 0.248 mol) and absolute ethanol (70 mL).

  • Heat the mixture to 80°C.

  • Add a mixture of diethyl α-chloro-3-oxosuccinate (M1) (26.9 g, 0.099 mol) and 2-ethyl acrolein (10.1 g, 0.119 mol).

  • Maintain the reaction at 80°C for 5 hours.

  • Remove the solvent under reduced pressure.

  • Dissolve the residue in toluene (60 mL) and wash with water (10 mL x 2) until neutral.

  • Dry the organic phase, filter, and concentrate to obtain the diethyl 5-ethyl-2,3-pyridinedicarboxylate product.

Reaction Pathway Visualization

The following diagrams illustrate the key synthetic pathways described.

G cluster_oxidation Oxidation Pathway 3-ethyl-8-hydroxyquinoline 3-ethyl-8-hydroxyquinoline 5-Ethylpyridine-2,3-dicarboxylic_acid This compound 3-ethyl-8-hydroxyquinoline->5-Ethylpyridine-2,3-dicarboxylic_acid Oxidation Oxidizing_Agent H₂O₂, KOH or HNO₃ or O₃ Oxidizing_Agent->5-Ethylpyridine-2,3-dicarboxylic_acid

Caption: Oxidation of 3-ethyl-8-hydroxyquinoline.

G cluster_cyclocondensation Cyclocondensation Pathway Reactant_A Diethyl α-chlorooxaloacetate Intermediate Diethyl 5-Ethylpyridine-2,3-dicarboxylate Reactant_A->Intermediate Reactant_B 2-ethylacrolein Reactant_B->Intermediate Nitrogen_Source Ammonium Acetate Nitrogen_Source->Intermediate Final_Product This compound Intermediate->Final_Product Hydrolysis

Caption: Cyclocondensation synthesis pathway.

References

Safety Operating Guide

Proper Disposal of 5-Ethylpyridine-2,3-dicarboxylic Acid: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate release: This document provides comprehensive guidance on the safe and compliant disposal of 5-Ethylpyridine-2,3-dicarboxylic acid, ensuring the safety of laboratory personnel and the protection of the environment. Researchers, scientists, and drug development professionals should adhere to these procedures to minimize risks associated with handling and disposal of this chemical.

This compound is a chemical that requires careful handling and specific disposal protocols. Adherence to the following procedures is critical for maintaining a safe laboratory environment.

Personal Protective Equipment (PPE) and Handling

Before handling this compound, it is imperative to be equipped with the appropriate personal protective equipment. This is the first line of defense in preventing chemical exposure.

Protective EquipmentSpecification
Eye Protection Chemical safety goggles or a face shield.
Hand Protection Chemical-impermeable gloves (e.g., nitrile rubber).
Body Protection Laboratory coat, long-sleeved shirt, and long pants.
Respiratory Protection Use in a well-ventilated area. If dust or aerosols are generated, a NIOSH-approved respirator is necessary.[1][2]

Always wash hands thoroughly after handling the chemical.[2][3][4] Avoid creating dust and avoid contact with skin and eyes.[1][5]

Disposal Procedures

The primary method for the disposal of this compound is through a licensed chemical destruction facility.

Waste Product Disposal:

  • Collection: Collect waste this compound in a suitable, closed, and clearly labeled container.

  • Licensed Disposal: The material should be disposed of by removal to a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing.[5] Do not discharge the chemical into sewer systems or contaminate water, foodstuffs, feed, or seed.[5]

  • Professional Service: It is recommended to contact a licensed professional waste disposal service to dispose of this material.

Contaminated Packaging Disposal:

  • Rinsing: Containers can be triply rinsed (or the equivalent).[5]

  • Recycling or Reconditioning: After proper rinsing, the containers can be offered for recycling or reconditioning.[5]

  • Puncturing: Alternatively, the packaging can be punctured to make it unusable for other purposes before disposal.[5]

Accidental Release Measures

In the event of a spill or leak, the following steps should be taken:

  • Ensure Ventilation: Make sure the area is well-ventilated.[1][5]

  • Remove Ignition Sources: Eliminate all potential sources of ignition.[3][5]

  • Evacuate Personnel: Evacuate personnel to a safe area, keeping them upwind of the spill.[1][5]

  • Containment: Prevent further leakage or spillage if it is safe to do so. Do not let the chemical enter drains.[5]

  • Clean-up: For solid spills, avoid dust formation.[1][5] Sweep up the material and place it into a suitable, closed container for disposal.

Disposal Workflow

The following diagram outlines the decision-making process for the proper disposal of this compound and its contaminated packaging.

cluster_waste Waste this compound cluster_packaging Contaminated Packaging Collect Waste Collect in a suitable, closed container Licensed Disposal Dispose via licensed chemical destruction plant or controlled incineration Collect Waste->Licensed Disposal Triple Rinse Triple rinse container Recycle/Recondition Offer for recycling or reconditioning Triple Rinse->Recycle/Recondition Puncture Puncture to prevent reuse Triple Rinse->Puncture Start Disposal of This compound Start->Collect Waste Start->Triple Rinse

Caption: Disposal workflow for this compound and its packaging.

References

Personal protective equipment for handling 5-Ethylpyridine-2,3-dicarboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides immediate, essential safety protocols and logistical guidance for handling 5-Ethylpyridine-2,3-dicarboxylic acid, ensuring the safety of laboratory personnel and compliance with standard operating procedures.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is classified as a substance that can cause skin and serious eye irritation.[1][2][3][4] It may also cause respiratory irritation.[2][4] Adherence to the following personal protective equipment (PPE) guidelines is mandatory to minimize exposure and ensure personal safety.

Protection Type Required Equipment Specifications & Rationale
Eye and Face Protection Safety goggles with side-shields or a face shield.Conforming to EN 166 (EU) or NIOSH (US) standards to protect against splashes and dust.[5]
Skin Protection Chemical-resistant gloves (e.g., Natural rubber) and a lab coat.Gloves must be inspected before use.[5][6] Contaminated clothing should be removed and washed before reuse.[3][7]
Respiratory Protection Dust respirator.Use in well-ventilated areas or under a fume hood.[3][8] For higher-level protection, use appropriate respirator cartridges.[6]
Hand Protection Protective gloves.Wash hands thoroughly after handling the chemical.[1][3]

Safe Handling and Storage

Proper handling and storage are critical to maintaining the integrity of the compound and the safety of the laboratory environment.

  • Handling:

    • Work in a well-ventilated area or under a chemical fume hood.[8]

    • Avoid the formation of dust and aerosols.[5][6][9]

    • Avoid contact with skin, eyes, and clothing.[3][5][10][11]

    • Wash hands and face thoroughly after handling.[1][3]

    • Do not eat, drink, or smoke in the laboratory.[2]

  • Storage:

    • Keep the container tightly closed in a dry, cool, and well-ventilated place.[2][3][4][5][11]

    • Store away from incompatible materials such as oxidizing agents.[3][10]

    • The recommended storage temperature is between 2-8°C.[8]

Emergency Procedures

In the event of exposure or a spill, follow these procedures immediately.

  • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do so. Continue rinsing. If eye irritation persists, seek medical attention.[1][3]

  • Skin Contact: Wash off immediately with plenty of soap and water. If skin irritation occurs, get medical advice.[1][3][4][6][9]

  • Inhalation: Move the person to fresh air and keep them comfortable for breathing. Call a poison center or doctor if you feel unwell.[2][4][7]

  • Spills:

    • For minor spills, clean up immediately, avoiding dust generation.[10]

    • For major spills, evacuate the area and alert emergency responders.[10]

    • Collect the spilled material using spark-proof tools and place it in a suitable, closed container for disposal.[5][9]

Disposal Plan

All chemical waste must be handled in accordance with local, state, and federal regulations.[10]

  • Dispose of the contents and container to an approved waste disposal plant.[2][4][7][11]

  • Do not allow the product to enter drains.[6][9]

  • Contaminated packaging should be triple-rinsed and offered for recycling or reconditioning, or punctured to prevent reuse before disposal in a sanitary landfill.[9]

Experimental Workflow for Handling this compound

prep Preparation - Don appropriate PPE - Ensure proper ventilation handling Handling - Weigh and transfer in a fume hood - Avoid dust generation prep->handling experiment Experimentation - Follow established protocol - Monitor for any adverse reactions handling->experiment waste Waste Collection - Segregate chemical waste - Use labeled, sealed containers experiment->waste decon Decontamination - Clean work surfaces - Wash hands thoroughly experiment->decon disposal Disposal - Follow institutional and regulatory guidelines waste->disposal decon->disposal

Caption: Workflow for the safe handling and disposal of this compound.

References

×

Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.